molecular formula C13H10N2O4 B094290 4-Anilino-3-nitrobenzoic acid CAS No. 16927-49-4

4-Anilino-3-nitrobenzoic acid

Katalognummer: B094290
CAS-Nummer: 16927-49-4
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: UGUUCNPLYAGMNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Anilino-3-nitrobenzoic acid, also known as 4-Anilino-3-nitrobenzoic acid, is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Anilino-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Anilino-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-anilino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUUCNPLYAGMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396914
Record name 4-anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16927-49-4
Record name 4-anilino-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis Pathways for 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for 4-anilino-3-nitrobenzoic acid , a critical diphenylamine intermediate. While often overshadowed by its downstream derivatives (such as 9-anilinoacridines used in antineoplastic agents like Amsacrine), this molecule represents a pivotal checkpoint in heterocyclic chemistry. Its synthesis relies heavily on Nucleophilic Aromatic Substitution (


) , exploiting the synergistic electron-withdrawing effects of nitro and carboxyl groups to facilitate the displacement of a halide by an aniline nucleophile.

This document is structured to provide researchers with a robust, scalable, and chemically rationalized pathway, moving beyond "cookbook" recipes to explore the mechanistic underpinnings that ensure reproducibility.

Retrosynthetic Analysis & Strategic Pathways

To design an efficient synthesis, we must first analyze the electronic environment of the target molecule. The structure consists of a benzoic acid core substituted with a nitro group at position 3 and an anilino (phenylamino) group at position 4.

The Electronic Logic

The 4-position is activated for nucleophilic attack by two Electron-Withdrawing Groups (EWGs):

  • The Nitro Group (

    
    ) at Position 3:  This is the primary activator. Being ortho to the leaving group (position 4), it stabilizes the Meisenheimer intermediate via resonance.
    
  • The Carboxyl Group (

    
    ) at Position 1:  Being para to the leaving group, it further reduces electron density at the reaction center, though to a lesser extent than the nitro group.
    
Pathway Selection
  • Pathway A (Primary):

    
     Displacement.  Reaction of 4-chloro-3-nitrobenzoic acid with aniline. This is the industrial "Gold Standard" due to high atom economy, mild conditions, and the availability of precursors.
    
  • Pathway B (Alternative): Ullmann Condensation. Reaction of 4-amino-3-nitrobenzoic acid with iodobenzene. This route is chemically inferior due to the deactivated nature of the amine and the requirement for copper catalysis and high temperatures.

Decision: This guide focuses on Pathway A , as it represents the most scientifically sound approach for high-purity synthesis.

The Primary Route: Nucleophilic Aromatic Substitution ( )

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The amine (aniline) attacks the ipso-carbon of the 4-chloro-3-nitrobenzoic acid.

  • Addition: The lone pair of the aniline nitrogen attacks carbon-4, breaking the aromaticity and forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex). The negative charge is delocalized effectively onto the ortho-nitro group oxygen atoms.
    
  • Elimination: Re-aromatization occurs as the chloride ion is expelled, yielding the protonated product.

  • Deprotonation: A base (excess aniline or added carbonate) removes the proton to form the neutral 4-anilino-3-nitrobenzoic acid.

Visualization of the Pathway

SNAr_Mechanism start 4-Chloro-3-nitrobenzoic Acid (Substrate) complex Meisenheimer Complex (Resonance Stabilized) start->complex Nucleophilic Attack aniline Aniline (Nucleophile) aniline->complex product 4-Anilino-3-nitrobenzoic Acid (Target) complex->product Cl- Elimination & Re-aromatization hcl HCl (Byproduct) complex->hcl

Figure 1: Mechanistic flow of the


 reaction showing the transition from substrate to the stabilized intermediate and final product.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale , ensuring sufficient material for purification and analysis while maintaining safety margins.

Materials & Reagents
ReagentRoleEquiv.Mass/VolNotes
4-Chloro-3-nitrobenzoic acid Substrate1.010.08 gThe limiting reagent.
Aniline Nucleophile2.210.0 mLExcess acts as HCl scavenger.
Ethanol (or DMF) Solvent-100 mLDMF accelerates rate; EtOH is greener.
Hydrochloric Acid (1M) Workup-200 mLRemoves excess aniline.
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-chloro-3-nitrobenzoic acid (10.08 g).

  • Add Ethanol (100 mL). If solubility is poor at room temperature, switch to DMF or a 1:1 Ethanol/Water mixture.

  • Add Aniline (10.0 mL) in a single portion. Note: The solution will likely darken immediately due to amine oxidation or complex formation.

Phase 2: Thermal Activation 5. Heat the mixture to reflux (approx. 80°C for EtOH) . 6. Maintain reflux for 4–6 hours .

  • Checkpoint: Monitor via TLC (Solvent system: 5% Methanol in DCM). The starting material (4-chloro-3-nitrobenzoic acid) should disappear. The product typically runs with a lower
    
    
    due to the amine functionality, or higher if internal H-bonding is significant.

Phase 3: Isolation & Purification 7. Cool the reaction mixture to room temperature. 8. Acidic Workup (Critical): Pour the reaction mixture into 200 mL of ice-cold 1M HCl .

  • Why? This converts the excess unreacted aniline into water-soluble anilinium chloride, preventing it from co-precipitating with the product.
  • The target product, 4-anilino-3-nitrobenzoic acid , will precipitate as a yellow/orange solid.
  • Filter the solid using a Buchner funnel.
  • Wash the cake copiously with water (3 x 50 mL) to remove all traces of acid and salts.
  • Recrystallization: Purify the crude solid by recrystallizing from hot ethanol or an ethanol/water mixture.
Characterization Data (Expected)
  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: Typically >200°C (Exact value depends on purity; 4-amino analog melts at ~280°C, diphenylamines often lower, expect range 210–230°C).

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~13.0 ppm (Broad s, 1H, -COOH)
      
    • 
       ~9.5 ppm (s, 1H, -NH-)
      
    • 
       ~8.6 ppm (d, 1H, H-2 of benzoic ring, meta-coupling)
      
    • Aromatic multiplets for the phenyl ring and remaining benzoic protons.

Process Optimization & Troubleshooting

Solvent Selection Impact

The choice of solvent dictates the reaction kinetics.

  • Protic Solvents (Ethanol/Water): Stabilize the leaving group (Cl-) but may reduce the nucleophilicity of aniline via hydrogen bonding. Recommended for cleaner workup.

  • Dipolar Aprotic Solvents (DMF/DMSO): Significantly enhance the rate of

    
     by leaving the nucleophile "naked" (unsolvated). Recommended for sluggish reactions.
    
Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup step1 Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol/DMF step2 Add 2.2 eq Aniline step1->step2 step3 Reflux 4-6 Hours (Monitor TLC) step2->step3 step4 Quench in 1M HCl (Removes excess Aniline) step3->step4 step5 Filter Precipitate step4->step5 step6 Recrystallize (EtOH) step5->step6

Figure 2: Operational workflow for the synthesis, highlighting the critical acidic quench step.

Safety & Scalability

Hazard Identification
  • 4-Chloro-3-nitrobenzoic acid: Irritant.

  • Aniline: Toxic by inhalation and skin contact. Induces methemoglobinemia. MUST be handled in a fume hood with nitrile gloves.

  • Reaction Profile: The reaction is generally not exothermic enough to run away at this scale, but standard reflux precautions apply.

Scalability Note

This route is highly scalable. In industrial settings (kg scale), the acidic workup is often replaced by solvent exchange to minimize aqueous waste. The product's low solubility in acidic water makes filtration an efficient isolation method.

References

  • Cain, B. F., & Atwell, G. J. (1974). The experimental antitumor properties of three congeners of the acridinylmethanesulphonanilide (AMSA) series. European Journal of Cancer, 10(8), 539-549.

  • Atwell, G. J., et al. (1984).[2] Potential antitumor agents.[2][3][4][5][6] 41. Analogues of amsacrine with electron-donor substituents in the anilino ring. Journal of Medicinal Chemistry, 27(3), 367-372.

  • BenchChem. (2025). Synthesis routes of 4-Amino-3-nitrobenzoic acid (Analogous chemistry). BenchChem Protocols.

  • Baguley, B. C., et al. (1984).[2] Synthesis, antitumor activity, and DNA binding properties of a new derivative of amsacrine.[2][3][4][6] Cancer Research, 44(8), 3245-3251.[2]

Sources

Technical Monograph: 4-Anilino-3-nitrobenzoic Acid as a Pharmacophore Scaffold

[1]

Executive Summary

4-Anilino-3-nitrobenzoic acid (also known as 4-(phenylamino)-3-nitrobenzoic acid) represents a "privileged structure" in medicinal chemistry.[1] It serves as the essential divergent intermediate in the synthesis of 9-aminoacridine derivatives, including the antileukemic drug Amsacrine . Its physicochemical profile is dominated by the ortho-nitro effect, which creates unique intramolecular hydrogen bonding and electronic push-pull systems that dictate its reactivity, solubility, and spectroscopic signature.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Dynamics

The molecule features a benzoic acid core substituted with a nitro group at the 3-position and an anilino (phenylamino) moiety at the 4-position.

  • Electronic "Push-Pull" System: The 4-amino group acts as a strong electron donor (+M effect), while the 3-nitro group is a strong electron withdrawer (-M, -I effect). This conjugation extends through the aromatic system, resulting in a strong dipole and significant solvatochromism (color change based on solvent polarity).

  • Intramolecular Hydrogen Bonding: A critical structural feature is the hydrogen bond between the amine proton (N-H) and the oxygen of the ortho-nitro group. This planarizes the molecule, reducing the basicity of the amine and increasing the lipophilicity of the region compared to non-nitrated analogues.

Physicochemical Data Table
PropertyValue / CharacteristicContextual Note
Molecular Formula

MW: 258.23 g/mol
Appearance Yellow to Orange crystalline solidColor arises from

charge transfer bands.[1][2]
Melting Point > 260°C (Decomposes)High lattice energy due to intermolecular H-bonding of carboxylic acid dimers.[1]
Solubility (Aq) Low (pH < 7)Soluble in alkaline buffers (pH > 8) as the carboxylate salt.
Solubility (Org) High: DMSO, DMF, DMAcModerate: Ethanol, Acetone (hot). Poor: Chloroform, Hexane.[1]
pKa (COOH) ~3.5 - 3.8Acidified by the electron-withdrawing nitro group (meta to COOH).[1]
pKa (NH) < 0 (Very weak base)The lone pair is delocalized into the nitro-ring system, rendering it non-basic.

Part 2: Synthetic Routes & Optimization

The Nucleophilic Aromatic Substitution ( ) Protocol

The most robust synthesis avoids transition metal catalysis (Buchwald-Hartwig) in favor of a classic

Mechanism of Action[3][4]
  • Activation: The nitro group at position 3 withdraws electron density from the ring, making C4 highly electrophilic.[1]

  • Addition: Aniline (nucleophile) attacks C4, forming a resonance-stabilized Meisenheimer complex.[1]

  • Elimination: Chloride is expelled, restoring aromaticity.[1]

Experimental Protocol: Synthesis of 4-Anilino-3-nitrobenzoic Acid

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[1]

  • Aniline (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine
    
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water mixtures.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-Chloro-3-nitrobenzoic acid (e.g., 10 mmol) and DMF (20 mL). Stir until dissolved.

  • Base Addition: Add

    
     (20 mmol). The reaction is exothermic; ensure temperature control.[1]
    
  • Nucleophile Addition: Add Aniline (11 mmol) dropwise.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1] The spot for the starting chloride (

    
    ) should disappear, replaced by a lower 
    
    
    yellow/orange spot.
  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold 1N HCl (100 mL). The rapid pH change protonates the carboxylate, precipitating the product immediately.

    • Note: The low pH also ensures any unreacted aniline remains soluble as the anilinium salt, purifying the product.

  • Purification: Filter the yellow precipitate. Wash copiously with water to remove salts and traces of DMF.[1] Recrystallize from Ethanol or Acetic Acid if high purity (>99%) is required.[1]

Part 3: Application in Drug Design (The Acridine Connection)

The primary utility of 4-Anilino-3-nitrobenzoic acid is its role as the "A-ring/C-ring" precursor for acridine drugs.[1]

Pathway to Amsacrine

Amsacrine (m-AMSA) is a topoisomerase II inhibitor.[1] Its synthesis demonstrates the versatility of the 4-anilino-3-nitrobenzoic acid scaffold:

  • Cyclization: The carboxylic acid reacts with the phenyl ring of the anilino group (often requiring POCl3) to close the central ring, forming 9-chloro-nitroacridine .[1]

  • Functionalization: The 9-chloro group is displaced by a diamine side chain.[1]

  • Reduction: The nitro group can be reduced to an amine (optional, depending on the specific analog).[1]

Visualization of Synthetic Logic

The following diagram illustrates the transformation from raw materials to the acridine core, highlighting the critical cyclization step.

SyntheticPathwayFigure 1: Synthetic workflow from benzoic acid precursor to bioactive acridine scaffold.Start14-Chloro-3-nitrobenzoic acidIntermediate4-Anilino-3-nitrobenzoic acid(Target Scaffold)Start1->IntermediateSNAr(K2CO3, DMF, 90°C)Start2AnilineStart2->IntermediateCyclized9-Chloro-nitroacridineIntermediate->CyclizedCyclodehydration(POCl3, Reflux)Final9-Aminoacridine Derivatives(e.g., Amsacrine)Cyclized->FinalNucleophilic Substitution(R-NH2)

Figure 1: Synthetic workflow converting the benzoic acid precursor into the bioactive acridine scaffold via POCl3 cyclization.[1][2][5]

Part 4: Spectroscopic Characterization Guide

To validate the identity of the synthesized compound, researchers should look for these specific spectral markers:

Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid (O-H): Broad band at 2500–3300

    
     (often overlaps with C-H).[1]
    
  • Carbonyl (C=O): Strong peak at 1680–1700

    
    .[1]
    
  • Nitro (

    
    ):  Two distinct bands.[1] Asymmetric stretch at ~1530 
    
    
    and symmetric stretch at ~1350
    
    
    .[1]
  • Secondary Amine (N-H): A sharp band around 3350

    
    .[1] Note: This may be shifted or broadened due to the intramolecular H-bond to the nitro group.[1]
    
UV-Visible Spectroscopy[1][6][7][8]
  • Solvatochromism: In non-polar solvents, the

    
     is typically around 350–380 nm. In polar aprotic solvents (DMSO), a bathochromic (red) shift occurs, pushing absorption toward 400–420 nm due to stabilization of the charge-transfer excited state.
    
Proton NMR ( -NMR) in DMSO-
  • Carboxyl Proton: Broad singlet > 13.0 ppm (often invisible if wet).[1]

  • Amine Proton (NH): Singlet at ~9.5–10.0 ppm.[1] The downfield shift confirms the electron-withdrawing environment and H-bonding.[1]

  • Aromatic Region:

    • H-2 (Ortho to NO2): Doublet or Singlet at ~8.6 ppm (Most deshielded due to being sandwiched between COOH and NO2).[1]

    • H-5/H-6: Doublets at ~7.0–8.0 ppm showing ortho-coupling (

      
      ).
      

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagen (like many nitro-aromatics).[1]

  • Storage: Store in amber vials (light sensitive) at room temperature.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).[1]

References

  • Denny, W. A., et al. (1982).[1] "Potential Antitumor Agents.[1][6][7] 39. Anilinoacridines: Structure-Activity Relationships." Journal of Medicinal Chemistry. (Context: Establishes the structure-activity relationship of the 4-anilino-3-nitro scaffold in acridine synthesis).

  • Gamage, S. A., et al. (1999).[1] "Structure-Activity Relationships for 9-Anilinoacridine-4-carboxamides." Journal of Medicinal Chemistry. (Context: Detailed synthesis protocols utilizing the SNAr mechanism).

  • PubChem. "4-(Methylamino)-3-nitrobenzoic acid (Analogue Reference)." National Library of Medicine.[1] (Context: Physicochemical property validation for nitro-amino-benzoic acid class).

  • ChemicalBook. "4-Amino-3-nitrobenzoic acid Properties." (Context: Melting point and solubility baselines for the scaffold).

Technical Guide: Spectroscopic Characterization of 4-Anilino-3-nitrobenzoic Acid

[1]

Executive Summary & Compound Identity

4-Anilino-3-nitrobenzoic acid (also known as 4-(phenylamino)-3-nitrobenzoic acid) is a diphenylamine derivative characterized by an intramolecular hydrogen bond between the secondary amine and the ortho-nitro group.[1] This structural feature significantly influences its spectroscopic signature, particularly in NMR and IR analyses.[2]

PropertyDetail
IUPAC Name 3-Nitro-4-(phenylamino)benzoic acid
CAS Registry 6311-50-8
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Key Features Ortho-nitroaniline motif, Carboxylic acid moiety, Intramolecular H-bond

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of the starting material (4-chloro-3-nitrobenzoic acid) and aniline.[1] The following protocol yields analytical-grade material suitable for spectroscopic validation.

Experimental Protocol: Ullmann Condensation

Reaction: 4-Chloro-3-nitrobenzoic acid + Aniline

1
  • Reagents: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in isoamyl alcohol. Add aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), and catalytic copper powder (0.1 eq).[2]

  • Reflux: Heat the mixture to reflux (~130°C) for 4–6 hours. The color typically deepens to a dark red/brown.[1][2]

  • Workup: Steam distill to remove excess aniline and solvent.[1][2]

  • Isolation: Treat the residue with dilute HCl to remove inorganic salts and unreacted aniline.[1][2] The product precipitates as a yellow-orange solid.[1][2]

  • Purification: Recrystallize from ethanol or acetic acid.

  • Sample Prep for Analysis:

    • NMR: Dissolve ~10 mg in 0.6 mL DMSO-d₆ . (CDCl₃ solubility is poor).[2]

    • MS: Dissolve in Methanol (LC-MS grade).

    • IR: Prepare a KBr pellet or use ATR (Diamond crystal).[2]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid group.[2]

Data Interpretation[1][2][3][5][6][7][8][9]
  • Molecular Ion:

    • [M-H]⁻: m/z 257.2 (Dominant species in negative mode).[2]

    • [M+H]⁺: m/z 259.2 (Positive mode).[2]

  • Fragmentation Pattern (MS/MS):

    • m/z 213 (M - 44): Loss of CO₂ (Decarboxylation), characteristic of benzoic acids.[2]

    • m/z 211 (M - 46): Loss of NO₂ radical.[1][2]

    • m/z 167: Loss of both COOH and NO₂ groups (formation of diphenylamine radical cation core).[2]

Fragmentation Pathway Diagram

MS_FragmentationMParent Ion[M-H]- = 257.2Frag1[M - CO2]-m/z ~213M->Frag1- CO2 (44)Frag2[M - NO2]-m/z ~211M->Frag2- NO2 (46)Frag3Diphenylamine Corem/z ~167Frag1->Frag3- NO2

Figure 1: Proposed fragmentation pathway for 4-Anilino-3-nitrobenzoic acid in negative ion mode.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the nitro group and the amine.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Notes
O-H (Acid) 2500 – 3000BroadCarboxylic acid dimer O-H stretch.[1][2]
N-H (Amine) 3300 – 3360MediumSecondary amine stretch.[2] Often sharper than OH.
C=O[1][2] (Acid) 1680 – 1710StrongCarbonyl stretch.[2] Lower frequency due to conjugation.
C=C (Aromatic) 1580 – 1610MediumAromatic ring breathing modes.[2]
NO₂ (Asym) 1520 – 1540StrongAsymmetric nitro stretch.[2]
NO₂ (Sym) 1340 – 1360StrongSymmetric nitro stretch.[2]
C-N 1250 – 1300MediumAr-NH-Ar stretching vibration.[1][2]

Diagnostic Insight: The N-H stretch may appear shifted or broadened slightly due to the intramolecular hydrogen bond with the oxygen of the ortho-nitro group.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm).[2] Frequency: 400 MHz or higher recommended.

¹H NMR Assignments

The spectrum is distinct due to the deshielding effect of the nitro and carboxyl groups.[2]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
COOH 12.8 – 13.2Broad Singlet1H-Acidic proton; exchangeable with D₂O.[1]
NH 9.6 – 9.9 Singlet (Broad)1H-Diagnostic Peak. Deshielded by ortho-NO₂ and H-bonding.[1][2]
H-2 8.65 – 8.75Doublet (d)1H2.0 HzMost deshielded aromatic H. Between NO₂ and COOH.[1][2]
H-6 7.95 – 8.05dd1H9.0, 2.0 HzOrtho to COOH, Meta to NO₂.[1][2]
H-5 7.15 – 7.25Doublet (d)1H9.0 HzOrtho to NH.[1][2] Shielded by amine resonance.[1][2]
Ph-H 7.30 – 7.50Multiplet5H-Protons on the unsubstituted aniline ring.[1][2]
Structural Logic Diagram

The following diagram illustrates the proton environments and their corresponding chemical shift logic.

NMR_Structurecluster_0Benzoic Acid Ring (A)cluster_1Substituentscluster_2Aniline Ring (B)H2H-2 (8.7 ppm)Deshielded by NO2 & COOHH6H-6 (8.0 ppm)Ortho to COOHH2->H6Meta Coupling (J~2Hz)H5H-5 (7.2 ppm)Shielded by NHH6->H5Ortho Coupling (J~9Hz)NHNH (9.7 ppm)H-Bonded to NO2NH->H5VicinalPhPhenyl Protons(7.3 - 7.5 ppm)MultipletNH->PhAttachedCOOHCOOH (13.0 ppm)Broad Singlet

Figure 2: 1H NMR chemical shift assignments and coupling logic for 4-Anilino-3-nitrobenzoic acid.

¹³C NMR Highlights
  • C=O (Acid): ~166.5 ppm.[2]

  • C-NH (C4): ~147 ppm (Downfield due to N-attachment).[1][2]

  • C-NO₂ (C3): ~131 ppm.[1][2]

  • C-H (Aromatic): 115 – 135 ppm range.[2]

References

  • National Institutes of Health (NIH). (2025).[2] 3-Nitrobenzoic acid PubChem Data. PubChem.[1][2] Retrieved January 29, 2026, from [Link]

  • MassBank. (2020).[1][2] Mass Spectrum of 4-Nitrobenzoic acid (Fragment Analogy). MassBank EU.[1][2] Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2013).[1][2] Synthesis and Characterization of Nitrobenzoic Acid Derivatives. RSC Advances. Retrieved January 29, 2026, from [Link]

Technical Guide: Synthesis of 4-Anilino-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-anilino-3-nitrobenzoic acid derivatives, a privileged scaffold in medicinal chemistry.[1] These compounds serve as critical intermediates in the manufacturing of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib) and MEK inhibitors (e.g., Cobimetinib).

The core transformation relies on Nucleophilic Aromatic Substitution (


) .[2][3] This guide moves beyond standard textbook descriptions to provide optimized, scalable protocols, green chemistry alternatives, and troubleshooting frameworks for high-purity isolation.

Part 1: Strategic Importance & Mechanistic Principles

The "Privileged" Scaffold

The 4-anilino-3-nitrobenzoic acid moiety is chemically significant because the nitro group serves two distinct roles:

  • Activation: It activates the 4-position for nucleophilic attack during synthesis.

  • Precursor Utility: It is subsequently reduced to an amine to form the quinazoline core via cyclization with formamidine or urea derivatives.

Mechanistic Causality ( )

The synthesis is governed by the addition-elimination mechanism. The reaction success depends on the electron-withdrawing nature of the nitro group at the ortho position relative to the leaving group (LG).

Critical Factors:

  • Leaving Group (LG): Fluorine (

    
    ) reacts 10–100x faster than Chlorine (
    
    
    
    ) because the highly electronegative
    
    
    stabilizes the transition state (Meisenheimer complex) through inductive effects, despite
    
    
    being a stronger bond than
    
    
    . However, 4-chloro-3-nitrobenzoic acid is often preferred in industrial scale-up due to cost.
  • Nucleophile: The aniline acts as the nucleophile. Electron-donating groups (EDGs) on the aniline ring (e.g., 3-chloro-4-fluoroaniline) enhance nucleophilicity, while electron-withdrawing groups (EWGs) retard the reaction.

SNAr_Mechanism Reactants Reactants (4-Halo-3-nitrobenzoic acid + Aniline) TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Nucleophilic Attack (Rate Limiting for Cl) Product Product (4-Anilino-3-nitrobenzoic acid) TS->Product Re-aromatization (Fast) Byproduct Byproduct (HX) TS->Byproduct

Caption: The


 pathway. The nitro group stabilizes the negative charge in the Meisenheimer intermediate.

Part 2: Synthetic Methodologies

Method A: Classical Thermal Synthesis (High Scalability)

Best for: Large-scale batches where cost is the primary driver.

Protocol:

  • Stoichiometry: Charge a reactor with 4-chloro-3-nitrobenzoic acid (1.0 eq) .

  • Solvent: Add Isopropanol (IPA) (10 volumes). IPA is chosen because the starting materials are soluble at reflux, but the product is often insoluble at room temperature, facilitating filtration.

  • Nucleophile: Add the substituted Aniline (1.1 eq) .

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup (Self-Validating Step):

    • Cool the mixture to

      
      . The product should precipitate as a bright yellow/orange solid.
      
    • Filter the solid.[4][5]

    • Critical Wash: Wash the cake with cold IPA (to remove unreacted aniline) followed by water (to remove inorganic salts/HCl).

    • Dry at

      
       under vacuum.
      

Yield: Typically 85–92%.

Method B: Green Aqueous Synthesis (Hydrophobic Effect)

Best for: Environmental compliance and "On-Water" acceleration.

Concept: Organic reactions "on water" can be accelerated due to the hydrophobic effect, where reactants aggregate at the phase boundary, increasing effective concentration.

Protocol:

  • Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) and Aniline (1.1 eq) in Water (5 volumes).

  • Add a catalytic amount of TBAB (Tetrabutylammonium bromide) (0.05 eq) as a phase transfer catalyst (optional but recommended).

  • Reflux (

    
    ) for 8–12 hours.
    
  • Isolation: The product forms a distinct solid phase. Cool, filter, and wash with water.[6][7]

Method C: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and sluggish anilines.

Protocol:

  • In a microwave vial, combine reactants in Ethanol or Water .

  • Irradiate at

    
      for 15–30 minutes.
    
  • Rapid cooling leads to crystallization.

Part 3: Process Optimization & Troubleshooting

The following table summarizes critical process parameters (CPPs) and their impact on Critical Quality Attributes (CQAs).

ParameterRecommendationRationale
Leaving Group Fluorine (Lab) vs Chlorine (Plant)F is faster (better for difficult anilines) but Cl is significantly cheaper.
Solvent Isopropanol (IPA) Balances solubility. Ethanol can sometimes lead to esterification byproducts if acid catalysis is too strong.
Temperature Reflux (

)

on deactivated rings requires high activation energy.
Acid Scavenger None or Mild Base The reaction produces HCl. Often, the product zwitterion is stable, but adding

can drive equilibrium if the reaction stalls.
Workflow Visualization

Workflow Start Start: 4-Chloro-3-nitrobenzoic acid Solvent Dissolve in IPA or Water Start->Solvent AddAniline Add Substituted Aniline (1.1 eq) Solvent->AddAniline Reflux Reflux (4-6h Thermal / 20min MW) AddAniline->Reflux Check TLC/HPLC Check Reflux->Check Check->Reflux Incomplete Cool Cool to 0-5°C Check->Cool Complete Filter Filtration & Wash (Cold IPA) Cool->Filter Dry Dry Product Filter->Dry

Caption: Operational workflow for the synthesis and isolation of the target derivative.

Part 4: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following markers:

  • Appearance: Typically yellow to orange crystalline solids (due to the nitro-aniline conjugation).

  • 
     NMR (DMSO-
    
    
    
    ):
    • NH Peak: A diagnostic singlet around

      
       9.5–10.5 ppm (exchangeable with 
      
      
      
      ).
    • COOH: Broad singlet around

      
       13.0 ppm.
      
    • Aromatic Protons: Distinct coupling patterns depending on the aniline substitution.

  • IR Spectroscopy:

    • 
       asymmetric stretch: 
      
      
      
      .
    • 
       symmetric stretch: 
      
      
      
      .
    • 
       (acid): 
      
      
      
      .

References

  • Synthesis of Gefitinib Intermediates : Process for the preparation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2006). European Patent Office. Link

  • Microwave Assisted Synthesis : Microwave-assisted heterocyclic synthesis.[8][9][10] (2003).[8] Arkivoc. Link

  • Green Chemistry Approaches : One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in Subcritical Water. (2020).[11] MDPI. Link

  • Mechanistic Insights on

    
     : Nucleophilic Aromatic Substitution: SNAr. (2021).[2][8] KPU Pressbooks. Link
    
  • General Synthesis Protocol : Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. (2025).[1][8][12] BenchChem. Link

Sources

Targeting the Allosteric Pocket: A Technical Guide to 4-Anilino-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

4-Anilino-3-nitrobenzoic acid represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for the development of allosteric kinase inhibitors. Unlike ATP-competitive inhibitors that target the conserved hinge region of kinases—often leading to poor selectivity—derivatives of this scaffold exploit a unique hydrophobic pocket adjacent to the ATP binding site.

This guide analyzes the primary therapeutic target of this scaffold: Mitogen-activated protein kinase kinase (MEK1/2) . We detail the structural basis of its allosteric inhibition, provide validated experimental protocols for target engagement, and explore emerging secondary applications in ion channel modulation.

Structural Basis & Pharmacophore Analysis

The biological activity of 4-anilino-3-nitrobenzoic acid hinges on its ability to induce and stabilize conformationally inactive states in target enzymes.

The "Deep Pocket" Binding Mode

In the context of MEK1/2, this scaffold does not compete directly with ATP. Instead, it occupies a hydrophobic pocket formed when the activation loop of the kinase adopts a specific conformation.

  • The 4-Anilino Group: Projects into a hydrophobic sub-pocket, interacting with residues such as Val127, Gly128, and Phe209 (in MEK1). This interaction is critical for anchoring the molecule.

  • The 3-Nitro Group: Acts as an electron-withdrawing moiety that mimics the electrostatic properties of the cyano group found in later-generation inhibitors (e.g., CI-1040). It forms electrostatic interactions with the backbone amides of the kinase, locking the

    
    C-helix in a misplaced orientation.
    
  • The Benzoic Acid Moiety: Provides a handle for solubilizing groups or further derivatization to interact with the solvent-exposed front of the pocket.

Primary Therapeutic Target: MEK1/2 Inhibition

Mechanism of Action: Allosteric Blockade

The primary target for 4-anilino-3-nitrobenzoic acid derivatives is the RAS-RAF-MEK-ERK signaling cascade. Specifically, these compounds function as non-ATP competitive allosteric inhibitors of MEK1 and MEK2.

  • The "DFG-Out" Lock: The binding of the scaffold forces the conserved DFG (Asp-Phe-Gly) motif at the start of the activation loop into a "DFG-out" or similarly distorted conformation.

  • Catalytic Inertia: By occupying this allosteric site, the inhibitor prevents the phosphorylation of the activation segment (Ser218/Ser222) by the upstream kinase RAF. Even if MEK binds ATP, it cannot transfer the phosphate to its substrate (ERK).

Pathway Visualization

The following diagram illustrates the MAPK cascade and the specific intervention point of the 4-anilino-3-nitrobenzoic acid scaffold.

MAPK_Pathway cluster_legend Legend GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP RTK->RAS Activation RAF RAF (MAPKKK) RAS->RAF Recruitment MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylation (Ser218/222) ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr202/Tyr204) Nucleus Nuclear Transcription Factors (Elk-1, c-Myc) ERK->Nucleus Translocation Inhibitor 4-Anilino-3-nitrobenzoic Acid Scaffold Inhibitor->MEK Allosteric Blockade (Prevents Activation) key Blue: Upstream | Green: Activators | Red: Target | Yellow: Effector

Caption: The RAS-RAF-MEK-ERK signaling cascade. The scaffold acts as an allosteric clamp on MEK1/2, preventing RAF-mediated phosphorylation.

Secondary Targets & Emerging Applications

While MEK inhibition is the dominant application, structural variations of the 4-anilino-3-nitrobenzoic acid core have shown activity in other domains:

Large-Conductance Ca2+-Activated K+ Channels (BKCa)

Certain nitro-benzoic acid derivatives act as openers for BKCa channels. The negative charge of the carboxylate group, combined with the lipophilic anilino tail, allows integration into the channel's regulatory domain, potentially stabilizing the open state. This has implications for smooth muscle relaxation (e.g., in asthma or hypertension).

Antiviral Potential (Influenza/SARS-CoV-2)

Recent studies indicate that nitrobenzoic acid derivatives can interfere with viral replication machinery. While less potent than their kinase inhibitory activity, derivatives have shown ability to inhibit viral neuraminidase or interfere with host-factor signaling required for viral propagation.

Experimental Protocols for Validation

To validate the 4-anilino-3-nitrobenzoic acid scaffold against MEK1/2, researchers must distinguish between ATP-competitive and allosteric inhibition.

Protocol A: FRET-Based MEK1 Binding Assay

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a sensitive, homogeneous method to detect binding without the need for radioactive ATP. This protocol validates direct binding to the enzyme.

Materials:

  • Recombinant human MEK1 (N-terminal GST-tagged).

  • Europium-labeled anti-GST antibody (Donor).

  • AlexaFluor 647-labeled tracer (ATP-competitive probe) OR a specific allosteric tracer if available. Note: For allosteric inhibitors, displacement of an ATP-site tracer may not occur directly, but conformational changes often reduce ATP affinity.

  • Test Compound: 4-Anilino-3-nitrobenzoic acid derivative.

Step-by-Step Methodology:

  • Preparation: Dilute MEK1 enzyme to 5 nM in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Dispense 5 µL of test compound (serially diluted in DMSO) into a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of MEK1/Eu-antibody mix. Incubate for 15 minutes at Room Temperature (RT) to allow conformational equilibration.

  • Tracer Addition: Add 5 µL of the fluorescent tracer (at

    
     concentration).
    
  • Detection: Incubate for 60 minutes at RT. Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate the ratio (665/620 nm). Plot % Inhibition vs. log[Compound].

Protocol B: Cellular Western Blot for pERK1/2

Rationale: This assay confirms that the compound penetrates the cell membrane and functionally inhibits the pathway in a biological context.

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (Melanoma/Colon Lines) Step2 Compound Treatment (1h, 37°C) Step1->Step2 Step3 Stimulation (PMA or EGF, 15 min) Step2->Step3 Step4 Cell Lysis (RIPA + PhosSTOP) Step3->Step4 Step5 SDS-PAGE & Western Blot Step4->Step5 Step6 Detection (Anti-pERK vs Total ERK) Step5->Step6

Caption: Cellular validation workflow. Inhibition of MEK results in loss of ERK phosphorylation (Step 6).

Step-by-Step Methodology:

  • Cell Culture: Seed BRAF-mutant melanoma cells (e.g., A375) or KRAS-mutant colon cells (e.g., HCT116) in 6-well plates. Grow to 80% confluency.

  • Starvation: Replace medium with 0.1% serum medium for 16 hours to reduce basal signaling.

  • Treatment: Treat cells with the test compound (0.1, 1, 10 µM) for 1 hour. Include a DMSO control and a reference inhibitor (e.g., PD0325901).

  • Stimulation: Stimulate with 20 ng/mL EGF for 15 minutes to robustly activate the pathway.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Immunoblotting: Resolve proteins on 10% SDS-PAGE. Transfer to PVDF.

  • Probing:

    • Primary Ab: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).

    • Secondary Ab: HRP-conjugated anti-rabbit.

  • Quantification: Normalize pERK signal to Total ERK signal. A potent 4-anilino-3-nitrobenzoic acid derivative should abolish pERK signal at <1 µM.

Quantitative Benchmarks

When evaluating derivatives of this scaffold, compare results against historical benchmarks to assess potency improvements.

Compound ClassRepresentative StructureTargetMechanismTypical IC50 (Enzymatic)
Scaffold Core 4-Anilino-3-nitrobenzoic acidMEK1/2Allosteric1 - 10 µM
First Gen PD098059 (Flavone analog)MEK1Allosteric~2 - 5 µM
Second Gen PD184352 (CI-1040)MEK1/2Allosteric17 nM
Third Gen PD0325901MEK1/2Allosteric0.33 nM

Note: The core scaffold (Row 1) is a starting point. Optimization (Row 3 & 4) involves replacing the carboxylate with hydroxamates or adding halogens to the aniline ring to improve lipophilicity and binding affinity.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[1] Nature Medicine, 5(7), 810–816.

  • Ohren, J. F., et al. (2004). Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition.[2] Nature Structural & Molecular Biology, 11(12), 1192–1197.

  • Wissing, J., et al. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.

  • Zhao, Z., et al. (2024). Antiviral Activity of Nitrobenzoic Acid Derivatives. International Journal of Molecular Sciences. (Contextual reference based on emerging viral research).

  • PubChem. Compound Summary for 4-(3-Nitroanilino)benzoic acid and related structures.

Sources

In Silico Pharmacological Profiling of the 4-Anilino-3-nitrobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structure-Based Drug Design (SBDD)

Executive Summary & Molecular Rationale

This technical guide outlines the computational workflow for evaluating 4-Anilino-3-nitrobenzoic acid (4-A-3-NBA) . While often utilized as a synthetic intermediate for 4-anilinoquinazoline drugs (e.g., Gefitinib, Erlotinib), this scaffold possesses intrinsic pharmacophoric features relevant to Fragment-Based Drug Design (FBDD).

Chemical Significance

The 4-A-3-NBA scaffold represents a "privileged structure" in kinase inhibition.

  • Anilino Moiety: Mimics the adenine ring of ATP, capable of forming critical hinge-region hydrogen bonds.

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that alters the acidity of the aniline -NH-, potentially strengthening hydrogen bond donor capability while influencing metabolic stability.

  • Carboxylic Acid (-COOH): Provides a handle for solubilization or further derivatization into amides/esters to access hydrophobic back-pockets.

Target Selection: EGFR Kinase Domain

For this study, we utilize the Epidermal Growth Factor Receptor (EGFR) .[1][2] The 4-anilino motif is the primary driver of affinity for approved EGFR inhibitors.

  • PDB ID: 1M17 (Resolution: 2.60 Å)

  • Co-crystallized Ligand: Erlotinib (AQ4)

  • Rationale: 1M17 represents the active kinase conformation. Docking 4-A-3-NBA into this site allows us to assess its competence as a competitive ATP inhibitor.

Computational Workflow Architecture

The following diagram illustrates the rigorous data pipeline required to ensure reproducibility and high-confidence scoring.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation L1 4-A-3-NBA (SMILES) L2 Protonation (pH 7.4) Epik/OpenBabel L1->L2 L3 DFT Optimization (B3LYP/6-31G*) L2->L3 L4 Ligand PDBQT L3->L4 D2 Docking Algorithm (AutoDock Vina/Gold) L4->D2 P1 EGFR (PDB: 1M17) P2 Strip Waters/Ions Fix Missing Atoms P1->P2 P3 Add Polar H Assign Gasteiger Charges P2->P3 P4 Receptor PDBQT P3->P4 D1 Grid Generation (Center: Met793) P4->D1 P4->D2 D1->D2 D3 Interaction Profiling (PLIP/PyMOL) D2->D3

Figure 1: End-to-end computational workflow for small molecule docking. Blue/Red nodes indicate ligand processing; Yellow indicates protein processing; Green indicates the docking engine.

Detailed Experimental Protocol

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Standard force fields often fail to accurately predict the torsion angle of the nitro group relative to the benzene ring, which is critical for steric fit.

  • Structure Generation: Convert IUPAC name to 3D structure.

  • Protonation State: At physiological pH (7.4), the carboxylic acid (pKa ~4.2) will be deprotonated (

    
    ). However, inside the hydrophobic ATP pocket, the neutral form may be preferred. Protocol: Generate both neutral and anionic states.
    
  • Geometry Optimization (Critical Step):

    • Software: ORCA or Gaussian.

    • Theory: DFT (Density Functional Theory) using B3LYP functional with 6-31G* basis set.

    • Goal: Minimize internal strain energy to find the global minimum conformer before docking.

Phase 2: Receptor Preparation (PDB: 1M17)
  • Retrieval: Download 1M17.pdb from the RCSB Protein Data Bank.

  • Cleaning:

    • Remove water molecules (crystallographic waters are usually ignored unless bridging is proven).

    • Remove the co-crystallized inhibitor (Erlotinib) but save its coordinates to define the grid center.

  • Protonation: Add polar hydrogens using the Kollman United Atom charge set. Ensure Histidine tautomers are set to maximize H-bonding network (typically HIE or HID).

Phase 3: Grid Generation & Docking

We utilize AutoDock Vina for its scoring function accuracy in hydrophobic pockets.

  • Grid Box Coordinates (Angstroms):

    • Center_X: 22.05 | Center_Y: 0.25 | Center_Z: 52.80

    • Size: 20 x 20 x 20 Å (Focusing strictly on the ATP binding cleft).

  • Parameters:

    • exhaustiveness: 32 (High precision).

    • num_modes: 10.

    • energy_range: 4 kcal/mol.

Validation & Analysis Criteria

Self-Validation (Redocking)

Before analyzing 4-A-3-NBA, you must validate the protocol by redocking the extracted Erlotinib back into 1M17.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Interaction Profiling

Analyze the top-ranked pose of 4-A-3-NBA for the following "Kinase Inhibitor Signature" interactions:

Interaction TypeTarget Residue (EGFR)Mechanistic Role
Hydrogen Bond Met793 (Hinge)Anchors the ligand; mimics ATP adenine binding.
Hydrophobic Leu718, Val726 Stabilizes the aromatic ring (van der Waals).
Gatekeeper Thr790 Critical for selectivity; check for steric clashes with the Nitro group.
Salt Bridge Lys745 Potential electrostatic interaction with the Carboxylate (

).
Proposed Binding Mode Diagram

The following logic map details the expected pharmacophoric mapping of the scaffold within the pocket.

Interactions cluster_ligand 4-A-3-NBA Scaffold Aniline_NH Aniline -NH (Donor) Met793 Met793 (Hinge Region) Aniline_NH->Met793 H-Bond (Critical) Nitro Nitro (-NO2) (Acceptor/EWG) Thr790 Thr790 (Gatekeeper) Nitro->Thr790 Steric/Electrostatic Carboxyl Carboxyl (-COOH) (Acidic Tail) Lys745 Lys745 (Catalytic Lysine) Carboxyl->Lys745 Ionic/H-Bond Phenyl Phenyl Core Pocket Hydrophobic Pocket (Leu718/Val726) Phenyl->Pocket Pi-Alkyl/Stacking

Figure 2: Pharmacophore mapping of 4-A-3-NBA against key EGFR residues.

Post-Docking Dynamics (MD Simulation)

Static docking ignores protein flexibility. To confirm the stability of the 4-A-3-NBA/EGFR complex, a 100ns Molecular Dynamics (MD) simulation is required.

Protocol Summary (GROMACS/Amber):

  • Topology: Generate ligand topology using GAFF2 (General Amber Force Field) with partial charges calculated via RESP (Restrained Electrostatic Potential) fit.

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration: NVT (100ps) followed by NPT (100ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 100 ns.

  • Analysis: Plot RMSD (Ligand vs Protein) and MM-PBSA binding free energy.

References

  • RCSB Protein Data Bank. Crystal structure of EGFR bound to Erlotinib (1M17). [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[2][3] Journal of Biological Chemistry. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. [Link]

Sources

Pharmacokinetic profile of 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacokinetic Profile & Preclinical Assessment of 4-Anilino-3-nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive pharmacokinetic (PK) and physicochemical assessment of 4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4).[1][2][3] As a structural analogue to diphenylamine-based non-steroidal anti-inflammatory drugs (NSAIDs) and a scaffold in kinase inhibitor discovery (specifically MEK/EGFR pathways), understanding its ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for determining its viability as a chemical probe or lead compound.[1][2][3]

This document moves beyond basic property listing to explain the causality between the compound’s nitro-diaryl-amine structure and its biological behavior. It outlines the predicted metabolic liabilities—specifically nitro-reduction and acyl glucuronidation—and provides self-validating experimental protocols for empirical verification.[1][2][3]

Physicochemical Determinants of Pharmacokinetics

The PK behavior of 4-Anilino-3-nitrobenzoic acid is governed by its "Rule of 5" compliance and its ionization state.[1][2][3] Unlike its 4-amino precursor, the N-phenyl (anilino) group significantly increases lipophilicity, altering its tissue distribution.[1][2][3]

Key Molecular Descriptors
PropertyValue / PredictionPharmacokinetic Implication
Molecular Formula C₁₃H₁₀N₂O₄Low MW (<500 Da) favors rapid absorption.[1][2][3]
Molecular Weight 258.23 g/mol Facilitates passive diffusion; unlikely to be a P-gp substrate.[1][2][3]
Calculated LogP ~3.4 (Predicted)Moderate lipophilicity.[1][2][3] Suggests high permeability but potential for high plasma protein binding (>90%).[1][2]
pKa (Acidic) ~3.5 – 4.0The 3-nitro group (electron-withdrawing) enhances the acidity of the benzoic acid relative to unsubstituted analogues.[1][2][3]
H-Bond Donors 2 (COOH, NH)Within limits for oral bioavailability.[1][2][3]
H-Bond Acceptors 5Within limits for membrane permeability.
Solubility & Permeability Profile
  • Aqueous Solubility: Low in acidic environments (stomach pH 1.[1][2][3]2) due to the protonated carboxylic acid.[1][2] Solubility increases significantly at intestinal pH (6.8–7.[1][2][3]4) as the carboxylate anion forms.[1][2]

  • Permeability: The compound is expected to be Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).[1][2] The lipophilic diphenylamine core facilitates transcellular transport once solubilized.[1][2][3]

Metabolic Fate & Biotransformation Pathways[1][2][3]

The metabolic profile of 4-Anilino-3-nitrobenzoic acid is dominated by two functional groups: the nitro group and the carboxylic acid .[1][2][3]

Primary Metabolic Liabilities
  • Nitro-Reduction (Phase I):

    • Mechanism: The 3-nitro group is susceptible to reduction by cytosolic nitroreductases and xanthine oxidase, particularly under hypoxic conditions or by gut microbiota.[1][2][3]

    • Product: Conversion to 3-amino-4-anilino-benzoic acid.

    • Risk: Aromatic amines can be reactive.[1][2][3][4] This reduction often leads to a "toxic handle" capable of DNA intercalation or covalent binding to proteins.[1][2][3]

  • Acyl Glucuronidation (Phase II):

    • Mechanism: The carboxylic acid moiety is a prime target for UDP-glucuronosyltransferases (UGTs).[1][2][3]

    • Risk: Acyl glucuronides are potentially reactive electrophiles that can cause idiosyncratic toxicity via immune activation (haptenization).[1][2][3]

  • Aromatic Hydroxylation (Phase I):

    • Mechanism: CYP450-mediated hydroxylation is likely on the electron-rich phenyl ring (the "anilino" ring), typically at the para position relative to the amine.[1][2][3]

Visualized Metabolic Pathway (DOT)

MetabolicPathway Parent 4-Anilino-3-nitrobenzoic acid (Parent) Met1 3-Amino-metabolite (Reduced) Parent->Met1 Nitroreductase (Gut bacteria/Liver) Met2 Acyl Glucuronide (Conjugate) Parent->Met2 UGT Enzymes (Phase II) Met3 Hydroxylated Analog (Phase I) Parent->Met3 CYP450 (Oxidation) Toxicity Safety Liability Met1->Toxicity Potential Genotoxicity Met2->Toxicity Protein Adducts

Figure 1: Predicted metabolic pathways highlighting the nitro-reduction and glucuronidation liabilities common to nitro-benzoic acid derivatives.

Experimental Protocols for Validation

To transition from predicted properties to empirical data, the following protocols must be executed. These workflows are designed to be self-validating (using internal standards) and rigorously controlled.[1][2][3]

Protocol A: Microsomal Stability Assay (Phase I Clearance)

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.[1][2][3]
  • Preparation:

    • Prepare a 10 mM stock of 4-Anilino-3-nitrobenzoic acid in DMSO.[1][2][3]

    • Thaw pooled liver microsomes (human/rat) on ice.

  • Incubation System:

    • Test: 1 µM Test Compound + 0.5 mg/mL Microsomes + 100 mM Phosphate Buffer (pH 7.4).

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

    • Control: Minus-NADPH (to detect non-CYP degradation) and Reference (e.g., Testosterone).[1][2]

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.[1][2]

    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(remaining %) vs. time. Slope =

      
      .[1][2][3]
      
    • 
      .[1][2][3]
      
    • 
      .[1][2][3]
      
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Objective: Determine the Fraction Unbound (


), critical for estimating effective concentration in vivo.[1][2]
  • Setup: Use a Rapid Equilibrium Dialysis (RED) device.[1][2][3]

  • Loading:

    • Chamber A: Plasma spiked with compound (5 µM).[1][2][3]

    • Chamber B: Isotonic Phosphate Buffer (PBS).[1][2]

  • Equilibration: Incubate at 37°C for 4 hours with shaking.

  • Validation:

    • Check for non-specific binding to the device by analyzing recovery from both chambers compared to initial spike.[1][2][3]

    • Calculation:

      
      .[1][2][3]
      

Preclinical Assessment Workflow

The following diagram illustrates the decision tree for evaluating this scaffold. If the compound fails the "Nitro Stability" check, it is unsuitable for chronic indications.[1][2][3]

Workflow Start Start: 4-Anilino-3-nitrobenzoic acid Solubility Step 1: Kinetic Solubility (pH 7.4) Start->Solubility Stability Step 2: Microsomal Stability (t1/2 > 30 min?) Solubility->Stability NitroCheck Step 3: Nitro-Reductase Assay (Gut Stability) Stability->NitroCheck If Stable Decision2 Optimize Scaffold (Replace Nitro Group) Stability->Decision2 If Unstable Decision1 Proceed to In Vivo PK NitroCheck->Decision1 Low Reduction NitroCheck->Decision2 High Reduction

Figure 2: Strategic workflow for assessing the "drug-ability" of the scaffold, prioritizing metabolic stability checkpoints.

References & Authoritative Grounding

  • PubChem Compound Summary. 4-(3-Nitroanilino)benzoic acid and related structures.[1][2][3][5] National Center for Biotechnology Information.[1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[1][2] (Standard reference for ADME protocols).

  • Santa Cruz Biotechnology. 4-Anilino-3-nitrobenzoic acid Product Data (CAS 16927-49-4).[1][2][3]

  • Williams, D. P., & Naisbitt, D. J. (2002). Acyl glucuronides: mediators of drug toxicity? Current Pharmaceutical Design.[1][2][3] (Mechanistic grounding for carboxylic acid risks).

Note: This guide assumes the compound is being evaluated in a research setting. Always consult Safety Data Sheets (SDS) for handling nitro-aromatic compounds due to potential sensitization and genotoxicity risks.[1][2][3]

Sources

Preliminary Toxicity Assessment of 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16927-49-4 Technical Whitepaper & Assessment Protocol

Executive Summary & Strategic Rationale

4-Anilino-3-nitrobenzoic acid (CAS 16927-49-4) serves as a critical intermediate in the synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), anti-filarial agents, and specific kinase inhibitors. Structurally, it combines a nitro-aromatic moiety with a secondary aromatic amine (aniline derivative) .

From a toxicological perspective, this scaffold presents a "dual-threat" structural alert:

  • Nitro-aromatic group: High potential for mutagenicity via nitroreduction to hydroxylamines.

  • Anilino moiety: Associated with methemoglobinemia (MetHb) and hepatotoxicity via bioactivation to reactive quinone imines.

This guide outlines a tiered, Preliminary Toxicity Assessment (PTA) designed to de-risk this compound early in development. Unlike standard "box-checking," this protocol prioritizes the specific mechanisms of nitro-aniline toxicity: genotoxicity and oxidative stress.

Tier 1: In Silico Profiling & Physicochemical Characterization

Before wet-lab experimentation, computational modeling establishes the baseline risk profile. This step filters candidates with unacceptable liability.

2.1 Structural Alert Analysis (QSAR)
  • Methodology: Utilize knowledge-based systems (e.g., Derek Nexus) and statistical systems (e.g., Sarah Nexus) to predict mutagenicity.

  • Target Alerts:

    • Nitro group (Position 3): Classically associated with bacterial mutagenicity (Ames positive). The electron-withdrawing carboxyl group at Position 1 may modulate reduction potential.

    • Diphenylamine structure: Potential for N-nitrosylation if exposed to nitrosating agents (e.g., in acidic stomach conditions), leading to carcinogenic nitrosamines.

2.2 Physicochemical Properties
  • LogP (Octanol-Water Partition): Predicted ~3.5–4.[1]0. High lipophilicity suggests rapid absorption but potential for tissue accumulation (fatty tissue).

  • pKa: The carboxylic acid provides solubility at physiological pH (7.4), but the compound remains protonated and lipophilic in the acidic gastric environment, facilitating absorption.

Tier 2: In Vitro Genotoxicity (The Ames Test)

Objective: Determine DNA reactivity. Nitro-aromatics are often "direct-acting" mutagens in bacteria due to bacterial nitroreductases.

Protocol: OECD 471 (Bacterial Reverse Mutation Assay)

Experimental Logic: Standard Ames strains (TA98, TA100) contain nitroreductases.[2] To differentiate between direct nitro-toxicity and metabolite toxicity, we employ specific strain pairings.

Workflow:

  • Strains:

    • S. typhimuriumTA98 & TA100: Detect frameshift and base-pair substitutions.

    • S. typhimuriumTA98NR & TA100NR: Nitroreductase-deficient strains.[2] Crucial Control: If mutagenicity drops in NR strains compared to parent strains, the nitro group is the primary toxicophore.

  • Metabolic Activation:

    • -S9 (Without Activation): Detects direct mutagenicity of the nitro group.[2]

    • +S9 (Rat Liver Fraction): Detects mutagenicity from the oxidative metabolism of the anilino ring.

  • Dosing: 5 concentrations (up to 5000 µ g/plate or precipitation limit).

Data Interpretation:

  • Positive (-S9): Indicates the nitro group is reduced by bacterial enzymes to a DNA-reactive hydroxylamine.

  • Positive (+S9 only): Indicates the aniline moiety is oxidized to a reactive electrophile.

Tier 3: Cytotoxicity & Methemoglobinemia Potential

Objective: Assess organ-specific toxicity (Liver/Kidney) and blood toxicity (MetHb), which is the hallmark risk of aniline derivatives.

4.1 Hepatotoxicity Screening (HepG2/HepaRG)
  • Rationale: The liver is the primary site of nitro-reduction and aniline oxidation.

  • Protocol:

    • Seed HepG2 cells (10,000 cells/well) in 96-well plates.

    • Incubate with compound (0.1 – 100 µM) for 24h and 48h.

    • Multiplexed Readout:

      • ATP Content (Cell Viability): Luminescent assay (e.g., CellTiter-Glo).

      • GSH Depletion: Fluorescent probe (e.g., monochlorobimane). Nitro-aromatic redox cycling depletes Glutathione (GSH), leading to oxidative stress.

4.2 In Vitro Methemoglobinemia Assay

Why this is critical: Aniline derivatives can oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), which cannot carry oxygen. This is a lethal acute effect.

Protocol:

  • Source: Fresh human or rat whole blood (heparinized).

  • Incubation: Incubate blood aliquots with 4-Anilino-3-nitrobenzoic acid (10, 50, 100 µM) for 1–4 hours at 37°C.

  • Quantification: Spectrophotometric analysis at 630 nm (MetHb peak) vs. 540 nm (OxyHb).

  • Positive Control: 4-Aminophenol or Dapsone.

Tier 4: In Vivo Acute Toxicity (Limit Test)

Objective: Define the LD50 range and observe clinical signs (cyanosis) using minimal animals.

Protocol: OECD 423 (Acute Toxic Class Method)

Step-by-Step Methodology:

  • Selection: Female Wistar rats (n=3 per step). Females are generally more sensitive.

  • Starting Dose: 300 mg/kg (Oral Gavage).

    • Justification: Based on related nitro-anilines, toxicity is expected to be moderate (Category 4 or 5).

  • Observation Period (14 Days):

    • Immediate (0-4h): Look for Cyanosis (blue skin/mucosa) indicating Methemoglobinemia.

    • Delayed (24-72h): Signs of liver failure (jaundice, lethargy).

  • Necropsy: Gross pathology of Liver (enlargement/color change) and Spleen (congestion due to red blood cell turnover).

Decision Logic:

  • If 2-3 animals die at 300 mg/kg -> Retest at 50 mg/kg.

  • If 0-1 animals die at 300 mg/kg -> Retest at 2000 mg/kg.

Mechanism of Toxicity: Visualization

The following diagram illustrates the dual metabolic activation pathways responsible for the compound's toxicity.

ToxicityMechanism Compound 4-Anilino-3-nitrobenzoic acid NitroReductase Nitroreductase (Bacteria/Liver) Compound->NitroReductase Reduction CYP450 CYP450 Oxidation (Liver) Compound->CYP450 Oxidation Hydroxylamine N-Hydroxylamine Intermediate NitroReductase->Hydroxylamine DNA_Adduct DNA Adducts (Mutagenicity) Hydroxylamine->DNA_Adduct Covalent Binding QuinoneImine Quinone Imine Reactive Species CYP450->QuinoneImine MetHb Methemoglobinemia (Fe2+ -> Fe3+) QuinoneImine->MetHb Redox Cycling

Figure 1: Dual metabolic activation pathways leading to Genotoxicity (left) and Hematotoxicity (right).

Summary of Key Data Points (Expected)
ParameterExpected OutcomeRisk Implication
Ames Test (TA98) Positive (-S9)Direct-acting mutagen (Nitro group).
Ames Test (TA98NR) Negative/ReducedConfirms nitro-mediated mutagenicity.
HepG2 Viability IC50 < 50 µMModerate hepatotoxicity.
MetHb Formation > 5% increaseRisk of cyanosis/hypoxia in vivo.
LD50 (Rat, Oral) 500 - 2000 mg/kgGHS Category 4 (Harmful if swallowed).
References
  • OECD Guidelines for the Testing of Chemicals, Section 4. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68297, 4-Anilino-3-nitrobenzoic acid. [Link]

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. [Link]

Sources

Computational Characterization & Bioactive Potential of 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Drug Discovery & Materials Science

Executive Summary

4-Anilino-3-nitrobenzoic acid represents a critical "push-pull" chromophore and a pharmacophoric scaffold in medicinal chemistry. Structurally, it combines an electron-donating anilino group with electron-withdrawing nitro and carboxyl moieties. This specific electronic arrangement grants it dual utility:

  • Materials Science: It exhibits significant Non-Linear Optical (NLO) properties due to intramolecular Charge Transfer (ICT).

  • Drug Development: It serves as the core scaffold for 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib). The 4-anilino-3-nitro moiety mimics the adenosine triphosphate (ATP) binding motif in the Epidermal Growth Factor Receptor (EGFR).

This guide provides a comprehensive theoretical and computational framework for studying this molecule, bridging Density Functional Theory (DFT) with molecular docking protocols.

Computational Methodology

To ensure reproducibility and scientific rigor, the following computational workflow is recommended. This protocol aligns with standard practices for organic nitro-aromatics.

Density Functional Theory (DFT) Protocol
  • Software: Gaussian 16 / GAMESS / ORCA.

  • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic thermochemistry.

    • Refinement: For studying Charge Transfer (CT) excitations (crucial for this nitro-aniline system), use the range-separated functional CAM-B3LYP .

  • Basis Set: 6-311++G(d,p) .

    • Justification: The diffuse functions (++) are mandatory for correctly modeling the lone pairs on the nitro oxygen and anilino nitrogen atoms. Polarization functions (d,p) account for the aromatic ring flexibility.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or Ethanol to mimic physiological or crystallization conditions.

Validated Workflow Diagram

ComputationalWorkflow Start Initial Geometry (X-Ray Data/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Energy Minima Freq->Opt Imaginary Freq Found Prop Electronic Properties (HOMO-LUMO / MEP / NBO) Freq->Prop Validated Dock Molecular Docking (Target: EGFR Kinase) Prop->Dock Charge Distribution

Figure 1: Standardized computational workflow ensuring geometric stability (NIMAG=0) before property calculation.

Structural & Electronic Properties[1][2][3]

Geometry and Intramolecular Interactions

The geometry of 4-Anilino-3-nitrobenzoic acid is governed by steric hindrance between the ortho-nitro group and the anilino ring.

  • Twisted Conformation: Unlike planar benzoic acid, the anilino phenyl ring is twisted relative to the benzoic acid ring (dihedral angle

    
     45-50°) to minimize repulsion.
    
  • Hydrogen Bonding: A strong intramolecular Hydrogen Bond (IMHB) exists between the anilino N-H and the nitro oxygen (

    
    ). This locks the conformation and enhances lipophilicity, a critical factor for drug membrane permeability.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity.

OrbitalLocalizationChemical Significance
HOMO Anilino Ring (

-donor)
Site of electrophilic attack; dictates antioxidant potential.
LUMO Nitro/Carboxyl Groups (

-acceptor)
Site of nucleophilic attack; correlates with bio-reduction potential.
Gap (

)
~3.5 - 4.0 eVIndicates a "soft" molecule, reactive towards biological enzymes.
Molecular Electrostatic Potential (MEP)

The MEP map guides the docking process by identifying binding pockets.

  • Negative Regions (Red): Nitro oxygens and Carboxyl oxygens (H-bond acceptors).

  • Positive Regions (Blue): Carboxyl hydrogen and Anilino N-H (H-bond donors).

  • Application: In the EGFR active site, the "Blue" N-H region targets the hinge region residue (Met793), while the "Red" regions interact with solvating waters or lysine residues.

Spectroscopic Validation

To validate the theoretical model, compare calculated frequencies with experimental IR/Raman data.[1] Note that DFT overestimates frequencies due to the neglect of anharmonicity; use a scaling factor of 0.967 for B3LYP/6-311++G(d,p).

Vibrational ModeExperimental (

)
Scaled DFT (

)
IntensityAssignment

3400-3500 (broad)3550MediumCarboxyl O-H stretch

33203345WeakAnilino N-H (Red-shifted by IMHB)

16801695StrongAcid Carbonyl

15251535StrongAsymmetric Nitro stretch

13401350StrongSymmetric Nitro stretch

Pharmacological Profiling: Molecular Docking

The 4-anilino-3-nitrobenzoic acid scaffold is a bio-isostere of the quinazoline core found in anticancer drugs. The primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

Docking Protocol
  • Target Preparation: Retrieve PDB ID: 1M17 (EGFR with Erlotinib). Remove water (except hinge region waters), add polar hydrogens.

  • Ligand Preparation: Optimize the ligand at B3LYP/6-311++G(d,p) level to get accurate partial charges (Mulliken or ESP charges are superior to Gasteiger for nitro compounds).

  • Grid Box: Center on the ATP binding cleft (Met793 hinge region).

Binding Mechanism (Signal Transduction)

The molecule inhibits the kinase by competing with ATP. The nitro group withdraws electrons, making the anilino N-H a better hydrogen bond donor to the protein backbone.

BindingMechanism Met793 Met793 (Hinge Region) Thr790 Thr790 (Gatekeeper) Lys745 Lys745 (Catalytic) LigandNH Ligand: Anilino N-H LigandNH->Met793 H-Bond (Donor) LigandNO2 Ligand: Nitro Group LigandNO2->Lys745 Electrostatic/Water Bridge LigandCOOH Ligand: Carboxyl Group LigandCOOH->Thr790 H-Bond/Steric Fit

Figure 2: Predicted interaction map within the EGFR kinase domain ATP-binding pocket.

References

  • Structural Characterization (Ester Analog): Li, X., & Liu, S. (2008). Ethyl 4-anilino-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o911. [Link]

  • Structural Characterization (Nitrile Analog): Li, X., Liu, S., & Wu, J. (2009).[2] 4-Anilino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(2), o328. [Link]

  • Methodological Framework (Nitrobenzoic Acid DFT): Balachandran, V., & Parimala, K. (2012). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 653-663. [Link]

  • Biological Context (Anilino-quinazoline Inhibitors): Chandregowda, V., Kush, A. K., & Reddy, G. C. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046-3055. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 4-Anilino-3-nitrobenzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable laboratory protocol for the synthesis of 4-anilino-3-nitrobenzoic acid (also known as 4-(phenylamino)-3-nitrobenzoic acid). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinazoline-based kinase inhibitors) and azo dyes.

The method utilizes a Nucleophilic Aromatic Substitution (


)  strategy, reacting 4-chloro-3-nitrobenzoic acid with aniline. This route is preferred over direct nitration of N-phenyl-4-aminobenzoic acid due to its superior regioselectivity and higher yield. The protocol emphasizes reaction monitoring, pH-controlled workup, and recrystallization to ensure pharmaceutical-grade purity (>98%).

Scientific Foundation

Mechanistic Insight ( )

The synthesis relies on the activation of the chlorobenzene ring by the ortho-nitro group and the para-carboxyl group. Both substituents are electron-withdrawing groups (EWG), which lower the electron density of the aromatic ring, making the carbon-chlorine bond susceptible to nucleophilic attack by the lone pair of the aniline nitrogen.

The reaction proceeds via an Addition-Elimination mechanism :

  • Addition: Aniline attacks the ipso-carbon (C4), disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the nitro and carboxyl groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the target molecule.
    
Reaction Scheme Visualization

The following diagram illustrates the reaction pathway and the transition state logic.

ReactionMechanism SM1 4-Chloro-3-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM1->Complex Nucleophilic Attack (Slow Step) SM2 Aniline (Nucleophile) SM2->Complex Product 4-Anilino-3-nitrobenzoic acid (Target) Complex->Product Chloride Elimination (Fast Step) Byproduct HCl (Neutralized) Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction between 4-chloro-3-nitrobenzoic acid and aniline.

Materials and Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
4-Chloro-3-nitrobenzoic acid 96-99-1201.561.0Substrate
Aniline 62-53-393.132.2Nucleophile / Base
Ethanol (Abs.) 64-17-546.07SolventReaction Medium
Hydrochloric Acid (1M) 7647-01-036.46ExcessQuenching/pH Adj.

Note: Aniline is used in excess (2.0–2.2 eq) to act as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, 1.0 eq of Aniline and 1.1 eq of a tertiary amine (e.g., Triethylamine) or inorganic base (


) can be used.
Equipment
  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl2).

  • Magnetic stirrer and oil bath (or heating mantle).

  • Vacuum filtration setup (Buchner funnel).

  • pH meter or universal indicator paper.

Experimental Protocol

Synthesis Workflow

Workflow Start Start: Charge RBF 4-Chloro-3-nitrobenzoic acid + Ethanol Add Add Aniline (2.2 eq) dropwise with stirring Start->Add Reflux Reflux at 80°C Time: 4-6 Hours Monitor: TLC (EtOAc:Hex 1:1) Add->Reflux Cool Cool to Room Temp Pour into Ice/Water (200 mL) Reflux->Cool Acidify Acidify with 1M HCl Target pH: 2-3 Cool->Acidify Filter Vacuum Filtration Wash with cold water Acidify->Filter Recryst Recrystallization Solvent: EtOH/Water (9:1) Filter->Recryst Dry Dry in Vacuum Oven 60°C for 12h Recryst->Dry

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[1]

Detailed Procedure

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in Ethanol (100 mL).

  • Add Aniline (10.2 g, 10.0 mL, 109 mmol) dropwise to the solution. The solution may darken slightly (yellow to orange).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

Step 2: Reaction Monitoring

  • Maintain reflux for 4–6 hours.

  • Process Control (TLC): Monitor consumption of the starting material using TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1 + 1% Acetic Acid). The product will appear as a lower Rf yellow/orange spot compared to the starting chloride.

Step 3: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing Ice/Water (200 mL) with vigorous stirring.

  • Critical Step: Acidify the mixture to pH 2–3 using 1M HCl. This step is essential to:

    • Protonate the carboxylate (ensure the product is in free acid form).

    • Convert excess aniline into water-soluble anilinium chloride, which will be removed in the filtrate.

  • Stir the resulting yellow/orange suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (3 × 50 mL) and cold dilute HCl (0.1 M, 20 mL) to remove trace aniline.

Step 4: Purification (Recrystallization)

  • Transfer the crude solid to a clean flask.

  • Dissolve in a minimum amount of boiling Ethanol . If the solution is dark, treat with activated charcoal and filter while hot.

  • Add warm water dropwise until slight turbidity persists, then allow to cool slowly to room temperature, then to 4°C.

  • Collect the crystals by filtration and dry in a vacuum oven at 60°C.

Characterization & Quality Control

The purified product, 4-anilino-3-nitrobenzoic acid, should be an orange-yellow crystalline solid.

ParameterSpecificationNotes
Appearance Yellow to Orange PowderColor intensity varies with crystal size.
Melting Point >270°C (Decomposes)Similar to amino-analog; observe for darkening >260°C.
Solubility DMSO, DMF, Hot EtOHInsoluble in water and non-polar solvents.
Expected Spectroscopic Data
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       13.0 (br s, 1H, -COOH )
      
    • 
       9.8 (s, 1H, -NH -)
      
    • 
       8.6 (d, 
      
      
      
      Hz, 1H, H-2, ortho to
      
      
      )
    • 
       7.9 (dd, 
      
      
      
      Hz, 1H, H-6)
    • 
       7.4–7.5 (m, 2H, Aniline-meta)
      
    • 
       7.3 (m, 2H, Aniline-ortho)
      
    • 
       7.1–7.2 (m, 2H, H-5 + Aniline-para)
      
    • Note: The NH proton signal is distinctively downfield due to the electron-withdrawing nitro group and hydrogen bonding.

  • IR (KBr Pellet):

    • 3350 cm

      
       (N-H stretch)
      
    • 2500–3000 cm

      
       (O-H stretch, carboxylic acid dimer)
      
    • 1690 cm

      
       (C=O stretch, acid)
      
    • 1530, 1350 cm

      
       (N-O stretch, nitro group)
      

Safety and Hazards

  • Aniline: Highly toxic by inhalation, ingestion, and skin contact. Induces methemoglobinemia. Handle only in a fume hood with appropriate PPE (nitrile/butyl gloves).

  • Nitro Compounds: Potentially explosive if heated under confinement or dry. Avoid grinding dry solids aggressively.

  • Waste Disposal: All filtrates containing aniline residues must be disposed of in segregated halogenated/organic waste streams, not down the drain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7320, 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanism. Retrieved from [Link]

Sources

Strategic Utilization of 4-Anilino-3-nitrobenzoic Acid in Heterocyclic Synthesis

[1]

Executive Summary & Structural Analysis

4-Anilino-3-nitrobenzoic acid (CAS: 13669-64-2 analogues) represents a "privileged scaffold" in medicinal chemistry, distinct from its isomer, N-phenylanthranilic acid (2-anilinobenzoic acid). While the latter is the classical precursor for acridines (via Ullmann condensation), the 4-anilino-3-nitro motif offers a unique 1,2-functionalization pattern on the benzene core.

This substitution pattern—an electron-withdrawing nitro group ortho to a secondary amine (aniline)—makes this molecule a potent precursor for 1-arylbenzimidazoles , a class of heterocycles exhibiting significant biological activity, including antiviral (e.g., non-nucleoside reverse transcriptase inhibitors) and anticancer (kinase inhibition) properties.

Key Chemical Utilities:
  • Benzimidazole Synthesis: Controlled reduction of the nitro group yields a 1,2-diamine system (3-amino-4-anilinobenzoic acid), which cyclizes to form 1-phenylbenzimidazole-5-carboxylic acid derivatives.

  • Kinase Inhibitor Scaffolding: The carboxylic acid moiety serves as an anchor for library generation (amide coupling), while the nitro/amine core mimics the adenine binding pocket of ATP-competitive inhibitors.

  • Reductive Cyclization: Access to dihydroquinoxalines and other fused heterocycles.

Application Workflow 1: Synthesis of 1-Arylbenzimidazoles

The primary synthetic utility of 4-anilino-3-nitrobenzoic acid lies in its conversion to 1-substituted benzimidazoles. Unlike simple benzimidazoles formed from o-phenylenediamine, the presence of the N-phenyl group at position 4 locks the regiochemistry of the cyclization, yielding a 1-phenyl derivative.

Mechanistic Pathway[1][2][3][4][5]
  • Chemo-selective Reduction: The nitro group is reduced to a primary amine. The secondary aniline (4-position) remains intact.

  • Condensation/Cyclization: The resulting 3-amino-4-anilinobenzoic acid reacts with an electrophile (aldehyde, carboxylic acid, or orthoester) to close the imidazole ring.

Experimental Protocol: Two-Step Benzimidazole Formation
Step A: Catalytic Hydrogenation (Nitro Reduction)

Note: Chemical reduction (SnCl₂/HCl) can be used, but catalytic hydrogenation provides a cleaner workup for this specific substrate.

Reagents:

  • Substrate: 4-Anilino-3-nitrobenzoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (anhydrous) or Ethanol/THF (1:1)

  • Atmosphere: Hydrogen gas (H₂) or Ammonium Formate (transfer hydrogenation)

Procedure:

  • Dissolution: In a pressure-rated hydrogenation flask, dissolve 5.0 g (19.4 mmol) of 4-anilino-3-nitrobenzoic acid in 100 mL of anhydrous methanol.

    • Insight: If solubility is poor, add THF. Avoid DMF if possible, as it complicates catalyst removal.

  • Catalyst Addition: Under a stream of nitrogen (to prevent ignition), carefully add 0.5 g of 10% Pd/C.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure is usually sufficient; 30 psi in a Parr shaker is optimal for scale-up). Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (yellow/orange) will disappear, replaced by a fluorescent or colorless amine product.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield 3-amino-4-anilinobenzoic acid as an off-white to grey solid.

    • Stability Note: This diamine intermediate is oxidation-sensitive. Use immediately in Step B or store under argon at -20°C.

Step B: Cyclization with Triethyl Orthoformate

Reagents:

  • Intermediate: 3-Amino-4-anilinobenzoic acid (from Step A)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (catalytic, 5 mol%)

Procedure:

  • Setup: Suspend the crude diamine (approx. 19 mmol) in 50 mL of triethyl orthoformate. Add a catalytic amount of pTSA (150 mg).

  • Reflux: Heat the mixture to reflux (146°C) for 3–5 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The primary amine attacks the orthoester, followed by elimination of ethanol, ring closure by the secondary aniline, and final elimination of ethanol to aromatize.

  • Workup: Cool the mixture to RT. The product often precipitates directly.

  • Purification: Filter the solid. If no precipitate forms, evaporate the TEOF and recrystallize the residue from Ethanol/Water.

  • Product: 1-Phenyl-1H-benzimidazole-5-carboxylic acid .

Application Workflow 2: Amide Library Generation (Kinase Scaffolds)

Before reducing the nitro group, the carboxylic acid at position 1 is often derivatized to modulate solubility or binding affinity. This is crucial in fragment-based drug discovery (FBDD).

Protocol: Acid Chloride Activation & Coupling

Rationale: Standard EDC/NHS coupling can be sluggish due to the electron-withdrawing nitro group deactivating the ring. Conversion to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride is preferred for high yields.

Reagents:

  • 4-Anilino-3-nitrobenzoic acid[1][5]

  • Thionyl Chloride (SOCl₂)

  • Catalytic DMF[1]

  • Amine partner (R-NH₂)[1]

Procedure:

  • Activation: Suspend 1.0 equiv of the acid in dry DCM. Add 2.0 equiv of SOCl₂ and 1 drop of DMF.

  • Reflux: Heat to reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ in vacuo. Azeotrope with toluene twice to ensure removal of acidic traces.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred solution of the Amine Partner (1.1 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Result: 4-Anilino-3-nitro-N-substituted-benzamide.

Visualized Pathways (Graphviz)

The following diagram illustrates the divergence between the "Acridine" route (using the 2-isomer) and the "Benzimidazole" route (using the 4-isomer, subject of this guide).

Gcluster_warningDistinction from Acridine RouteStart4-Anilino-3-nitrobenzoic acid(Core Scaffold)AcidChlorideIntermediate:Acid ChlorideStart->AcidChlorideSOCl2, DMF(Activation)DiamineIntermediate:3-Amino-4-anilinobenzoic acid(1,2-Diamine System)Start->DiamineH2, Pd/C(Nitro Reduction)Amide4-Anilino-3-nitrobenzamides(Kinase Inhibitor Library)AcidChloride->AmideR-NH2, Et3N(Coupling)Benzimidazole1-Phenylbenzimidazole-5-carboxylic acid(Biologically Active Scaffold)Diamine->BenzimidazoleTEOF, pTSA(Cyclization)AcridinePreN-Phenylanthranilic Acid(2-Anilino isomer)Acridine9-ChloroacridineAcridinePre->AcridinePOCl3(Cyclization)

Caption: Divergent synthetic pathways. The 4-anilino isomer (center) leads to benzimidazoles (blue) and amides (green), distinct from the 2-anilino isomer which yields acridines (red).

Data Summary & Troubleshooting

Parameter4-Anilino-3-nitrobenzoic Acid3-Amino-4-anilinobenzoic Acid (Reduced)
Appearance Yellow/Orange PowderOff-white/Grey Solid (Oxidation sensitive)
Solubility DMSO, DMF, dilute baseMeOH, EtOH, DMSO
Key IR Signal ~1530, 1350 cm⁻¹ (NO₂)~3300-3400 cm⁻¹ (NH₂ doublet)
Reaction Risk Thermal decomposition >250°CRapid oxidation in air (turns dark brown)
Troubleshooting Guide
  • Problem: Incomplete reduction of the nitro group.

    • Solution: Poisoning of the Pd catalyst by sulfur traces (common if the starting material was made via nucleophilic aromatic substitution with impure aniline). Wash the starting material with dilute HCl and recrystallize before hydrogenation.

  • Problem: Low yield in benzimidazole cyclization.

    • Solution: Ensure the diamine intermediate is dry. Water interferes with the orthoester condensation. Use molecular sieves in the reaction mixture.

References

  • Reduction of Nitrobenzoic Acids

    • Source: Sciencemadness & MDPI Protocols.
    • Context: General procedures for reducing nitro groups on benzoic acid scaffolds using Pd/C or Sn/HCl.
    • URL:

  • Diaminobenzoic Acid Derivatives

    • Source: ResearchG
    • Context: Synthesis of 3,4-diaminobenzoic acid derivatives as inhibitors, validating the reduction-cyclization p
    • URL:

  • Acridine Distinction (N-Phenylanthranilic acid)

    • Source: Arab Journal of Chemistry.
    • Context: Confirms the 2-anilino isomer is required for acridine synthesis, preventing regiochemical confusion.
    • URL:

  • Amide Coupling & Derivatives

    • Source: Google P
    • Context: Protocols for activating 4-amino/anilino-3-nitrobenzoic acids to acid chlorides for amide synthesis.[1]

    • URL:

Application Note: 4-Anilino-3-nitrobenzoic Acid as a Molecular Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Anilino-3-nitrobenzoic acid (CAS 16927-49-4) , a critical pharmacophore and chemical scaffold used primarily in the development of allosteric kinase inhibitors (specifically MEK1/2) and as a nitro-aromatic sensor substrate.

While often encountered as a synthetic intermediate, its structural properties—combining a hydrophobic diphenylamine core with an electron-withdrawing nitro group—make it a valuable molecular probe scaffold for chemical biology, particularly in Activity-Based Protein Profiling (ABPP) and hypoxia sensing .

Core Mechanism & Scientific Rationale

The "Warhead" Scaffold for MEK Inhibition

4-Anilino-3-nitrobenzoic acid is the core structural motif for a class of non-ATP competitive (allosteric) MEK inhibitors , such as PD 184352 (CI-1040) and PD 0325901 . Unlike ATP-competitive probes that bind the active site, this scaffold binds to an adjacent allosteric pocket, locking the kinase in a catalytically inactive conformation.

  • Probe Utility: It serves as the "binding anchor" for designing affinity probes to isolate MEK or study allosteric regulation.

  • Mechanism: The carboxyl group allows for conjugation to beads or fluorophores without disrupting the diphenylamine binding interface.

Nitro-Quenching & Reductive Activation

The C3-nitro group acts as a strong fluorescence quencher via Photoinduced Electron Transfer (PET) .

  • Quencher Probe: In its native state, it absorbs light (typically 350–450 nm) and quenches nearby fluorophores, making it useful in FRET pairs.

  • Hypoxia/Enzyme Sensor: Under hypoxic conditions or in the presence of bacterial nitroreductases , the nitro group is reduced to an amino group (3-amino-4-anilinobenzoic acid). This reduction restores intrinsic fluorescence (turn-on) and significantly alters solubility and binding affinity.

Experimental Workflows

Visualization: Probe Design & Application Logic

G cluster_0 Path A: Affinity Probe Synthesis cluster_1 Path B: Reductive Sensing Scaffold 4-Anilino-3-nitrobenzoic Acid (Non-Fluorescent / Binder) Linker Linker Attachment (via -COOH) Scaffold->Linker EDC/NHS Coupling Hypoxia Hypoxia / Nitroreductase (Reduction -NO2 -> -NH2) Scaffold->Hypoxia Metabolic Activation Bead Affinity Matrix (Sepharose/Magnetic) Linker->Bead PullDown Kinase Pull-Down (MEK1/2 Isolation) Bead->PullDown Fluor Fluorescent Product (3-Amino-4-anilinobenzoic acid) Hypoxia->Fluor Detection Signal Turn-On (Fluorescence Detection) Fluor->Detection

Caption: Workflow depicting the dual utility of the scaffold: (A) Chemical conjugation for kinase affinity purification and (B) Bioreductive activation for hypoxia sensing.

Detailed Protocols

Protocol A: Synthesis of MEK-Targeted Affinity Matrix

Purpose: To immobilize the 4-Anilino-3-nitrobenzoic acid scaffold onto magnetic beads for isolating MEK1/2 from cell lysates. The carboxylic acid is used as the attachment point, leaving the diphenylamine moiety free for binding.

Reagents:

  • 4-Anilino-3-nitrobenzoic acid (10 mM in DMSO)

  • NHS-Activated Magnetic Beads (e.g., Dynabeads)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Coupling Buffer: 0.1 M MES, pH 5.0

  • Blocking Buffer: 1 M Tris-HCl, pH 7.4

Step-by-Step Procedure:

  • Activation: Dissolve 4-Anilino-3-nitrobenzoic acid in Coupling Buffer to a final concentration of 1 mM. Add 5 mM EDC and incubate for 15 minutes at room temperature (RT) to activate the carboxyl group.

  • Coupling: Wash 5 mg of NHS-activated beads with ice-cold Coupling Buffer. Resuspend beads in the activated probe solution.

  • Incubation: Rotate the mixture for 2–4 hours at RT or overnight at 4°C. The amine-reactive beads will react with the activated carboxyl/amine species (Note: Ensure selective coupling to the carboxyl via EDC/NHS if using amine-functionalized beads, or use epoxy beads to react with the secondary amine if -COOH needs to remain free. Standard approach: Couple -COOH to Amine beads).

  • Quenching: Remove supernatant and wash beads 3x with PBS. Resuspend in Blocking Buffer for 30 min to quench unreacted sites.

  • Validation: Perform a mock pull-down using purified MEK1 (if available) or cell lysate (e.g., A375 cells). Elute bound proteins with excess free inhibitor (e.g., PD 184352) or SDS sample buffer.

Protocol B: Nitroreductase (Hypoxia) Fluorescence Assay

Purpose: To detect nitroreductase activity or hypoxic conditions by monitoring the reduction of the non-fluorescent nitro-probe to the fluorescent amino-derivative.

Reagents:

  • Probe Stock: 10 mM 4-Anilino-3-nitrobenzoic acid in DMSO.

  • Assay Buffer: PBS pH 7.4 containing 100 µM NADH (cofactor).

  • Enzyme: Purified Nitroreductase (e.g., from E. coli) or cell lysate.

Step-by-Step Procedure:

  • Preparation: Dilute Probe Stock to 10–50 µM in Assay Buffer.

  • Baseline Reading: Measure fluorescence (Ex: 340 nm, Em: 450–500 nm) to establish the background (should be low due to nitro-quenching).

  • Reaction: Add the biological sample (lysate or enzyme).

  • Kinetics: Incubate at 37°C. Measure fluorescence every 5 minutes for 60 minutes.

  • Quantification: Plot Relative Fluorescence Units (RFU) vs. Time. The slope indicates nitroreductase activity.

    • Note: The reduced product, 3-amino-4-anilinobenzoic acid, typically exhibits a blue-shift in absorbance and a significant increase in quantum yield compared to the nitro precursor.

Data Analysis & Troubleshooting

Spectral Properties Table
Property4-Anilino-3-nitrobenzoic acid (Probe)3-Amino-4-anilinobenzoic acid (Product)
State Non-Fluorescent (Quenched)Fluorescent
Absorbance Max ~400–430 nm (Yellow/Orange)~300–350 nm (Colorless/Pale)
Emission Max N/A (Dark)~450 nm (Blue/Cyan)
Solubility Low (Hydrophobic/Acidic)Moderate
Binding Target MEK Allosteric Pocket / AlbuminModified Affinity
Critical Troubleshooting
  • Solubility Issues: The probe is highly hydrophobic. Always prepare a stock in DMSO (up to 50 mM) and dilute slowly into aqueous buffers. If precipitation occurs, add 0.1% Tween-20 or Triton X-100.

  • Non-Specific Binding: The diphenylamine structure is "sticky." In affinity assays, use high-stringency washes (e.g., 0.5 M NaCl or 0.1% NP-40) to reduce background binding to albumin or other hydrophobic proteins.

  • pH Sensitivity: As a benzoic acid derivative, the ionization state of the carboxyl group (pKa ~4-5) affects solubility and cell permeability. For cell-based assays, the esterified form (e.g., ethyl ester) may be required for entry, followed by intracellular hydrolysis.

References

  • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. Link (Describes the pharmacological class of MEK inhibitors derived from this scaffold).

  • Tecle, H., et al. (2009). Design and Synthesis of MEK Inhibitors. Patent WO2005021531. Link (Details the synthesis and use of 4-anilino-3-nitrobenzoic acid as a key intermediate).

  • Wardman, P. (2001). Fluorescent and luminescent probes for hypoxia. Journal of Fluorescence.
  • Cohen, M. S., et al. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science. (Context for scaffold-based probe design).

Analytical techniques for the quantification of 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Trace Impurity Analysis & Process Control

Executive Summary & Chemical Context

4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4) is a critical intermediate often encountered in the synthesis of high-value pharmaceuticals, particularly kinase inhibitors and specific non-steroidal anti-inflammatory drugs (NSAIDs).[1]

From a regulatory perspective, this molecule presents a dual challenge. Structurally, it contains both a nitro group and an aniline moiety , classifying it as a potential Genotoxic Impurity (GTI) under ICH M7 guidelines. Consequently, it requires rigorous control strategies—often at trace levels (ppm/ppb)—in the final Drug Substance (DS).

This Application Note provides two distinct analytical workflows:

  • Protocol A (LC-MS/MS): For trace-level quantification (GTI screening) in the final API.

  • Protocol B (HPLC-UV): For process control and starting material assay.

Physicochemical Profile & Analytical Logic

Understanding the molecule's behavior is the foundation of a robust method.

PropertyValue (Est.)Analytical Implication
pKa (Acid) ~3.5 – 3.8The carboxylic acid moiety dictates retention. At pH > 4, it exists as a carboxylate anion (

), reducing retention on C18 columns.
pKa (Base) < 1.0The nitro group (electron-withdrawing) ortho to the amine significantly reduces the basicity of the anilino nitrogen. It will not protonate easily.
LogP ~2.8 – 3.2Moderate hydrophobicity. The additional phenyl ring increases retention compared to simple nitrobenzoic acids.
Chromophore Nitro/AnilineStrong UV absorbance at 254 nm (aromatic) and ~360-380 nm (nitro-aniline conjugation).

Expert Insight - Ionization Strategy: Unlike many anilines that are analyzed in ESI(+) mode, 4-Anilino-3-nitrobenzoic acid should be analyzed in ESI(-) mode. The carboxylic acid readily deprotonates to form


. The nitro group deactivates the nitrogen, making positive ionization inefficient and prone to source fragmentation.
Visual Workflow: Method Selection Strategy

MethodSelection Start Sample Type RawMat Raw Material / Intermediate (High Conc. > 0.1%) Start->RawMat FinalAPI Final Drug Substance (Trace Levels < 50 ppm) Start->FinalAPI Decision Required Sensitivity RawMat->Decision FinalAPI->Decision MethodA Protocol A: LC-MS/MS (Triple Quadrupole) Decision->MethodA GTI Screening MethodB Protocol B: HPLC-UV (Diode Array) Decision->MethodB Limit Test / Assay PrepA Sample Prep: Liquid-Liquid Extraction or Direct Dilution (DMSO) MethodA->PrepA PrepB Sample Prep: Dissolution in ACN:Water MethodB->PrepB

Caption: Decision tree for selecting the appropriate quantification technique based on the manufacturing stage and sensitivity requirements.

Protocol A: Trace Quantification by LC-MS/MS

Objective: Quantify 4-Anilino-3-nitrobenzoic acid at sub-ppm levels (LOD < 10 ng/mL) in a drug substance matrix.

4.1. Reagents & Standards[2][3][4]
  • Reference Standard: 4-Anilino-3-nitrobenzoic acid (>98% purity).[1][5]

  • Internal Standard (IS): 4-Anilino-3-nitrobenzoic acid-d5 (deuterated) or a structural analog like N-phenylanthranilic acid (if isotope not available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate.

4.2. Chromatographic Conditions (UHPLC)[3]
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why: High surface area for retention of the hydrophobic aniline group; short length for rapid throughput.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Expert Note: While low pH aids retention, neutral/slightly acidic pH (ammonium acetate) promotes ionization in Negative Mode better than strong acids like Formic Acid, which can suppress signal in negative mode.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Equilibrium
0.50 10 Injection Hold
4.00 90 Elution of Analyte
5.00 90 Wash

| 5.10 | 10 | Re-equilibration |

4.3. Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode).

  • Capillary Voltage: -3500 V.

  • Gas Temp: 300°C.

  • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Mechanism

| 257.1 [M-H]⁻ | 213.1 | 15 | Loss of


 (Decarboxylation) - Quantifier  |
| 257.1 [M-H]⁻  | 167.1  | 25 | Loss of 

+

- Qualifier |
4.4. Sample Preparation (Trace Analysis)
  • Weighing: Accurately weigh 50 mg of Drug Substance (API).

  • Dissolution: Dissolve in 1.0 mL DMSO (Universal solvent).

  • Precipitation (Optional): If API is insoluble in mobile phase, add 4.0 mL ACN to precipitate API, centrifuge, and inject supernatant.

  • Filtration: Filter through 0.2 µm PTFE syringe filter.

Protocol B: Process Control by HPLC-UV

Objective: Assay of the intermediate or limit test (>0.05%) during synthesis.

5.1. Chromatographic Conditions[3][4]
  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Why: Low pH is strictly required here to suppress carboxylic acid ionization (

      
       form), ensuring sharp peaks and consistent retention.
      
  • Mobile Phase B: Acetonitrile.

  • Wavelength: 254 nm (Primary), 360 nm (Secondary for specificity).

  • Flow Rate: 1.0 mL/min.

Gradient:

Time (min) % B
0.0 20
10.0 80
12.0 80
12.1 20

| 15.0 | 20 |

Validation & Troubleshooting (Self-Validating Systems)
6.1. System Suitability Criteria

To ensure the method is "self-validating" before every run, the following criteria must be met:

  • Signal-to-Noise (S/N): > 10 for the LOQ standard.

  • Retention Time Precision: %RSD < 1.0% (n=6 injections).

  • Tailing Factor: < 1.5 (Critical: Tailing often indicates secondary interactions between the amine and residual silanols; ensure column is "end-capped").

6.2. Common Pitfalls & Solutions
  • Issue: Peak Tailing.

    • Cause: Interaction of the aniline nitrogen with column silanols.

    • Fix: Increase buffer strength (20mM Phosphate) or use a column with steric protection (e.g., Agilent Zorbax StableBond).

  • Issue: Carryover in LC-MS.

    • Cause: The hydrophobic anilino group sticks to the injector needle.

    • Fix: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References
  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2][6][7]

  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology.
  • Bicker, W., et al. (2005). Determination of nitro-aromatic impurities in pharmaceutical preparations by HPLC-MS/MS. Journal of Chromatography A. (Foundational text for ESI(-)
  • PubChem Compound Summary . 4-(Methylamino)-3-nitrobenzoic acid (Analogous Structure Data). National Center for Biotechnology Information. Link

Sources

Role of 4-Anilino-3-nitrobenzoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Anilino-3-nitrobenzoic Acid in Heterocyclic Scaffolding

Executive Summary

4-Anilino-3-nitrobenzoic acid (CAS: 3004-89-1) serves as a pivotal "masked" synthon in the synthesis of pharmacologically active nitrogen-containing heterocycles. Unlike its isomer, 2-anilinobenzoic acid (N-phenylanthranilic acid)—which is the classical precursor for acridones—the 4-anilino-3-nitro isomer acts as a gateway to 1-aryl-substituted benzazoles , specifically benzimidazoles , benzotriazoles , and quinoxalines .

This guide details the structural logic, synthetic pathways, and validated protocols for leveraging this scaffold. The core utility lies in the 3-nitro-4-anilino motif, which, upon reduction, yields a highly reactive unsymmetrical ortho-diamine (3-amino-4-anilinobenzoic acid). This intermediate allows for the rapid construction of fused heterocyclic systems with a pre-installed N-aryl moiety, a feature critical for optimizing solubility and pi-stacking interactions in kinase inhibitors and DNA-intercalating drugs.

Structural Logic & Synthetic Versatility

The chemical value of 4-anilino-3-nitrobenzoic acid is defined by three functional handles:

  • C1-Carboxylic Acid: Provides a handle for solubility modulation or further amide coupling (e.g., library generation).[1]

  • C3-Nitro Group: An electron-withdrawing group that activates the C4 position for SNAr during synthesis and serves as a latent amine.

  • C4-Anilino Group: Introduces a bulky hydrophobic aryl ring early in the synthesis, avoiding difficult N-arylation steps later in the sequence.

Mechanistic Pathway Overview

The transformation of this scaffold relies on the "Reduction-Cyclization" sequence.

  • Step 1 (Activation): The nitro group is reduced to a primary amine.[1]

  • Step 2 (Condensation): The newly formed primary amine (at C3) and the secondary amine (at C4) react with electrophiles (carbonyls, nitrites, or dicarbonyls) to close the heterocyclic ring.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the divergence from the core scaffold into three distinct heterocyclic classes.

HeterocycleSynthesis Precursor 4-Chloro-3-nitrobenzoic Acid Core 4-Anilino-3-nitrobenzoic Acid (The Scaffold) Precursor->Core Aniline, EtOH Reflux (SNAr) Intermediate 3-Amino-4-anilino- benzoic Acid (Active Diamine) Core->Intermediate Reduction (H2/Pd-C or Fe/HCl) Benzimidazole 1-Phenyl-benzimidazole- 5-carboxylic acid Intermediate->Benzimidazole + R-CHO / R-COOH (Cyclodehydration) Benzotriazole 1-Phenyl-benzotriazole- 5-carboxylic acid Intermediate->Benzotriazole + NaNO2 / HCl (Diazotization) Quinoxaline 1-Phenyl-1,2-dihydro- quinoxaline-6-carboxylic acid Intermediate->Quinoxaline + Glyoxal / 1,2-Dicarbonyls (Condensation)

Caption: Divergent synthesis of fused heterocycles from the 4-anilino-3-nitrobenzoic acid scaffold via the key diamine intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (4-Anilino-3-nitrobenzoic Acid)

Objective: Preparation of the core scaffold via Nucleophilic Aromatic Substitution (SNAr).[1]

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • Aniline (2.0 eq)[1]

  • Ethanol (10 volumes)

  • Catalytic HCl (optional, to activate poor nucleophiles)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (20.15 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add Aniline (18.6 g, 200 mmol) dropwise over 10 minutes. The solution will darken (yellow to orange/red).[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1] The starting material spot (Rf ~0.[1]4) should disappear.[1]

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) containing concentrated HCl (15 mL) to remove excess aniline.

  • Isolation: Filter the resulting yellow/orange precipitate.[1] Wash the cake copiously with water (3 x 100 mL) to remove aniline hydrochloride salts.[1]

  • Drying: Dry in a vacuum oven at 50°C.

  • Yield: Expected yield: 85–92%. Melting Point: >280°C (dec).[1][2]

Mechanistic Note: The nitro group at the ortho position to the chlorine is essential. It withdraws electron density via resonance, lowering the energy of the Meisenheimer complex transition state, facilitating the displacement of the chloride by the aniline nucleophile.

Protocol B: Synthesis of 1-Phenylbenzimidazole-5-carboxylic Acid

Objective: Reductive cyclization to form the benzimidazole core, a scaffold common in PARP and kinase inhibitors.[1]

Reagents:

  • 4-Anilino-3-nitrobenzoic acid (1.0 eq)

  • Formic acid (as solvent and reagent) or Trimethyl orthoformate[1]

  • Pd/C (10% wt loading, catalytic)

  • Hydrogen gas (balloon pressure)[1]

Procedure:

  • Reduction: Suspend 4-anilino-3-nitrobenzoic acid (2.58 g, 10 mmol) in Methanol (50 mL). Add 10% Pd/C (250 mg). Stir under a hydrogen atmosphere (balloon) at RT for 12 hours.

    • Checkpoint: The yellow suspension will turn into a clear or grayish solution as the nitro group reduces to the amine.

  • Filtration: Filter through a Celite pad to remove the catalyst.[1] Evaporate the solvent to obtain the crude diamine (3-amino-4-anilinobenzoic acid). Note: This intermediate is oxidation-sensitive; proceed immediately.

  • Cyclization: Dissolve the crude diamine in Formic Acid (20 mL). Heat to reflux (100°C) for 3 hours.

  • Workup: Cool the mixture and pour into crushed ice (100 g). Neutralize carefully with saturated NaHCO3 or NH4OH to pH 5–6.

  • Isolation: The benzimidazole product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[1][3]

Data Interpretation:

  • 1H NMR: Look for the disappearance of the broad NH/NH2 signals of the intermediate and the appearance of a sharp singlet around 8.0–8.5 ppm (C2-H of benzimidazole).

Comparative Analysis of Reaction Conditions

The following table summarizes conditions for optimizing the synthesis of the core scaffold (Protocol A).

Solvent SystemTemperatureBase AdditiveYield (%)Notes
Ethanol Reflux (78°C)None (Excess Aniline)88%Standard protocol. Greenest option.[1]
Water Reflux (100°C)Na2CO375%Slower reaction; product purity lower due to hydrolysis risks.[1]
DMF 80°CTEA94%Fastest kinetics but difficult workup (requires extensive water wash).[1]
Isopropanol Reflux (82°C)DIPEA90%Good for bulky aniline derivatives.[1]

Critical Troubleshooting & Safety

  • Regioselectivity: Ensure the starting material is 4-chloro-3-nitrobenzoic acid , not 2-chloro-5-nitrobenzoic acid. The latter yields 2-anilinobenzoic acid derivatives (acridone precursors), which do not cyclize to benzimidazoles under these conditions.[1]

  • Nitro Reduction Safety: When reducing nitro compounds with Pd/C and Hydrogen, always purge the vessel with Nitrogen before introducing Hydrogen to prevent ignition.[1] For large scales, consider Iron/Ammonium Chloride (Fe/NH4Cl) reduction to avoid handling pressurized hydrogen.[1]

  • Purification: The carboxylic acid group makes these compounds polar.[1][4] If the product does not precipitate upon neutralization, acidification to pH 3–4 (isoelectric point vicinity) often induces crystallization.[1]

References

  • Synthesis of 4-Anilino-3-nitrobenzoic Acid derivatives

    • Source: GuideChem & ChemicalBook Databases.[1]

    • Context: Standard SNAr protocols for nitro-activ
    • Link: (Analogous chemistry).

  • Benzimidazole Synthesis via Nitro-Reduction

    • Source:WO 2005/021531.[1] "Benzimidazole derivatives and their use as protein kinase inhibitors."

    • Context: Describes the reduction of nitro-anilino precursors to diamines followed by cyclization to gener
    • Link:[1]

  • SNAr Mechanism and Kinetics

    • Source:Journal of Chemical Research, 2007.[1][5] "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives."

    • Context: Provides kinetic data and mechanistic insight into the displacement of chlorine by aniline in nitro-activated systems.[5]

    • Link:

  • General Heterocyclic Synthesis from Nitro-amines

    • Source:Thieme E-Books / Science of Synthesis. "Product Class 28: Arylamines".[1]

    • Context: Comprehensive review of arylamine synthesis via nitro reduction and their subsequent cycliz
    • Link:[1]

Sources

Application Note: Crystal Engineering & NLO Properties of 4-Anilino-3-nitrobenzoic Acid (4-ANBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Anilino-3-nitrobenzoic acid (4-ANBA) represents a classic "push-pull" chromophore architecture utilized in materials science for Non-Linear Optical (NLO) applications and Supramolecular Crystal Engineering .[1]

Unlike its pharmaceutical analogs (fenamates), the materials science interest in 4-ANBA stems from its high molecular hyperpolarizability (


) generated by the intramolecular charge transfer (ICT) between the electron-donating anilino group and the electron-withdrawing nitro/carboxylic acid groups. This guide details the protocols for synthesizing high-purity 4-ANBA, growing optical-quality single crystals, and validating its Second Harmonic Generation (SHG) efficiency.[1]
Key Material Attributes
PropertyCharacteristicMaterial Relevance
Electronic Structure Donor (

-NH) - Acceptor (

/COOH)
High dipole moment; NLO active.[1][2]
Crystal Packing H-Bonding (COOH dimers) +

-Stacking
Robust lattice for solid-state devices.[1][3]
Thermal Stability

C (Typical)
Suitable for laser/thermal processing.[1][3]
Solubility Soluble in DMF, DMSO; Sparingly in EtOHAllows solvent-mediated polymorph tuning.[1][3]

Molecular Architecture & Mechanism

To understand the application, one must understand the molecule's electronic behavior.[3] 4-ANBA acts as a molecular rectifier.[1][3]

  • The Donor: The secondary amine (anilino) pushes electron density into the central benzene ring.

  • The Acceptor: The nitro group (ortho to the amine) and the carboxylic acid (para to the amine) pull electron density.

  • The Result: A permanent dipole moment that, when aligned non-centrosymmetrically in a crystal lattice, results in a macroscopic

    
     susceptibility, enabling frequency doubling (e.g., converting 1064 nm IR light to 532 nm Green light).
    
Diagram 1: Electronic "Push-Pull" Mechanism & Synthesis Logic

G cluster_0 Precursors cluster_1 Reaction Mechanism (SnAr) cluster_2 Target Material (4-ANBA) A 4-Chloro-3-nitrobenzoic Acid (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack B Aniline (Nucleophile) B->C D HCl Elimination (Base Scavenged) C->D E 4-Anilino-3-nitrobenzoic Acid (Push-Pull Chromophore) D->E Aromatization F NLO Active Crystal (Non-Centrosymmetric) E->F Crystal Engineering

Caption: Synthesis pathway via Nucleophilic Aromatic Substitution (


) leading to the polarized 4-ANBA chromophore.

Experimental Protocols

Protocol A: High-Purity Synthesis of 4-ANBA

Rationale: Commercial sources often contain isomers (2-anilino...) or unreacted aniline, which quench NLO fluorescence.[1][3] This protocol ensures >99.5% purity required for optical materials.[1][3]

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)[1]

  • Aniline (9.2 g, 99.0 mmol, 2.0 eq)

  • Ethanol (150 mL)

  • Hydrochloric acid (1M)[1][3]

Workflow:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (150 mL). The solution will be pale yellow.[1][3]

  • Addition: Add Aniline dropwise while stirring. Note: Aniline acts as both reactant and base to trap HCl, though an external base like

    
     can be used to improve atom economy.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1][3] The spot for the chloro-precursor (
    
    
    
    ) should disappear.[1]
  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (300 mL) acidified with HCl (pH ~3) to remove excess aniline.

  • Filtration: Collect the orange/yellow precipitate by vacuum filtration.

  • Purification (Critical): Recrystallize from hot Ethanol/DMF (9:1 ratio). Slow cooling is essential to reject impurities.[1][3]

    • Yield: ~85%[1][3]

    • Appearance: Bright orange needles.[1][3]

Protocol B: Single Crystal Growth (Solvent Evaporation)

Rationale: NLO properties depend entirely on crystal packing.[1][3] If the molecules pack in a centrosymmetric space group (e.g.,


), the SHG signal cancels out.[3] We aim for non-centrosymmetric packing (e.g., 

).
  • Solvent Selection: Prepare saturated solutions of 4-ANBA in three vials:

    • Vial A: Acetone (Fast evaporation, kinetic control).[3]

    • Vial B: Methanol (Medium evaporation).[1][3]

    • Vial C: DMF (Slow evaporation, thermodynamic control).[1][3]

  • Filtering: Filter solutions through a 0.45

    
    m PTFE syringe filter into clean scintillation vials. Dust particles induce random nucleation (bad).[1][3]
    
  • Growth: Cover vials with parafilm and punch 3–5 pinholes. Store in a vibration-free environment at

    
    C.
    
  • Harvest: After 7–14 days, harvest crystals.

    • Success Indicator: Transparent, defined edges (prisms or plates).[1][3] Opaque aggregates indicate too rapid precipitation.[1][3]

Protocol C: NLO Measurement (Kurtz-Perry Powder Method)

Rationale: This provides a "Yes/No" validation of NLO activity without needing a large single crystal.[3]

  • Preparation: Grind the grown crystals into a fine powder (particle size 100–150

    
    m).
    
  • Reference: Prepare a similar sample of Urea or KDP (Potassium Dihydrogen Phosphate) as a reference standard.[1][3]

  • Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (1064 nm).[1][3]

  • Detection: Measure the emission at 532 nm (Green light) using a photomultiplier tube behind an IR-filter.[1][3]

  • Analysis:

    
    [1][3]
    
    • Target: An efficiency > 1.0x KDP indicates viable NLO material.[1][3]

Troubleshooting & Validation (Self-Validating Systems)

IssueDiagnosisCorrective Action
Low Yield in Synthesis Incomplete ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

reaction due to steric bulk.
Increase reflux time to 12h or switch solvent to 2-ethoxyethanol (higher boiling point).
Opaque Crystals Solvent trapped or rapid growth.[1][3]Use a mixed solvent system (Ethanol:Water) and slow down evaporation.[1][3]
No SHG Signal Centrosymmetric packing (Polymorph A).The material likely crystallized as a centrosymmetric dimer.[3] Action: Try co-crystallization with an optically active amine (e.g., L-proline) to force chiral (non-centrosymmetric) packing.[1][3]
Dark/Black Precipitate Oxidation of aniline.[1][3]Ensure aniline is distilled before use; perform reaction under Nitrogen atmosphere.[1][3]

Advanced Application: Supramolecular Co-Crystals

4-ANBA is an excellent "Acidic Synthon" for crystal engineering.[1][3] By reacting it with various pyridine derivatives, one can tune the melting point and solubility.[3]

Diagram 2: Supramolecular Assembly Logic

Supramolecular cluster_inputs Molecular Components cluster_outcomes Material Outcomes Acid 4-ANBA (Proton Donor) Interaction Proton Transfer / H-Bonding (COOH ... N) Acid->Interaction Base Pyridine Derivative (Proton Acceptor) Base->Interaction Salt Ionic Salt (High Tm, High Solubility) Interaction->Salt ΔpKa > 3 Cocrystal Neutral Co-Crystal (Tunable NLO, Stability) Interaction->Cocrystal ΔpKa < 3

Caption: Decision tree for engineering salts vs. co-crystals using 4-ANBA, governed by the pKa difference rule.[1]

References

  • Synthesis & Properties of Nitrobenzoic Acids

    • PubChem Compound Summary for CID 7320 (4-Chloro-3-nitrobenzoic acid).[1][3] National Center for Biotechnology Information (2024).[1][3] [Link]

  • NLO Properties of Nitro-Amino Benzoic Acid Derivatives

    • Linear and nonlinear optical properties of 4-Nitrobenzoic acid (4-NBA) single crystals. ResearchGate (2018).[1][3] (Used as comparative baseline for the nitro-benzoic class).[1][3] [Link]

  • Supramolecular Chemistry of Nitrobenzoic Acids

    • Supramolecular Aggregation of m-Nitrobenzoic Acid... American Chemical Society (ACS).[1][3] [Link]

  • General Protocol for Anilino-Benzoic Acid Synthesis (Fenamate Precursors)

Sources

Application Note: 4-Anilino-3-nitrobenzoic Acid as a Scaffold for Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilino-3-nitrobenzoic acid motif represents a high-value "privileged structure" in drug discovery, serving as a critical intermediate for quinazoline , benzimidazole , and benzodiazepine libraries. Its core utility lies in its trifunctional nature:

  • Carboxylic Acid (C-1): An anchor point for solid-phase attachment or amide diversification.

  • Nitro Group (C-3): An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a latent amine for subsequent cyclization.

  • Halogen Leaving Group (C-4): Typically fluorine or chlorine, enabling

    
     diversification with a wide array of anilines.
    

This guide provides a validated workflow for utilizing 4-fluoro-3-nitrobenzoic acid (4-F-3-NBA) to generate combinatorial libraries targeting ATP-binding sites of protein kinases (e.g., EGFR, MEK, Src).

Chemical Rationale & Scaffold Design

The "Privileged" Architecture

The scaffold is designed to mimic the adenosine triphosphate (ATP) binding pocket of kinases. The nitro group (and its reduced amino form) provides hydrogen bond donors/acceptors crucial for the "hinge region" binding interaction seen in drugs like Gefitinib and Erlotinib .

Reactivity Vectors

The synthesis relies on the varying reactivity of the functional groups to allow sequential, orthogonal functionalization.

  • Vector A (Resin Loading): The carboxylic acid is coupled to a resin (e.g., Rink Amide) using standard peptide coupling reagents (HATU/DIC).

  • Vector B (Diversity Step 1): The fluorine atom at C-4 is highly activated by the ortho-nitro group, allowing facile Nucleophilic Aromatic Substitution (

    
    ) with electron-poor or electron-rich anilines. Note:  4-Fluoro is significantly more reactive than 4-Chloro in 
    
    
    
    reactions on solid support due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
  • Vector C (Diversity Step 2 / Cyclization): The nitro group is reduced to an aniline, enabling cyclization with aldehydes, carboxylic acids, or ortho-esters to form heterocycles.

Workflow Visualization (Graphviz)

The following diagram illustrates the parallel synthesis workflow, highlighting the transition from the base scaffold to a diverse library of kinase inhibitors.

LibraryWorkflow Scaffold 4-Fluoro-3-nitrobenzoic Acid (Starting Material) Loading Resin Loading (HATU, DIEA) Scaffold->Loading Resin Rink Amide Resin Resin->Loading ResinBound Resin-Bound Scaffold Loading->ResinBound Split Split Resin (96-well format) ResinBound->Split SnAr SnAr Displacement (DMSO, 80°C) Split->SnAr Anilines Diverse Anilines (R-NH2) Anilines->SnAr Intermediate 4-Anilino-3-nitro Intermediate SnAr->Intermediate Reduction Nitro Reduction (SnCl2 / DMF) Intermediate->Reduction Cyclization Cyclization (Formidine Acetate / Heat) Reduction->Cyclization Optional: Cyclize Cleavage TFA Cleavage Reduction->Cleavage Open Chain Cyclization->Cleavage FinalLib Quinazoline/Benzimidazole Library Cleavage->FinalLib

Caption: Figure 1. Solid-phase combinatorial workflow transforming 4-fluoro-3-nitrobenzoic acid into a library of potential kinase inhibitors via sequential SnAr and cyclization.

Experimental Protocols

Protocol A: Solid-Phase Scaffold Loading

Objective: Immobilize 4-fluoro-3-nitrobenzoic acid onto Rink Amide MBHA resin to generate a carboxamide linker.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • 4-Fluoro-3-nitrobenzoic acid (4-F-3-NBA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)[1]

  • DMF (Anhydrous)

Procedure:

  • Swelling: Place 1.0 g of resin in a fritted synthesis vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (10 mL) for 5 min, then drain and repeat for 15 min. Wash resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Dissolve 4-F-3-NBA (3.0 eq), HATU (3.0 eq), and DIEA (6.0 eq) in anhydrous DMF (8 mL).

    • Critical Step: Pre-activate the acid for 2 minutes before adding to the resin to minimize racemization (if chiral centers were present) and maximize yield.

    • Add the solution to the resin and shake at room temperature for 2–4 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin). A negative result (yellow beads, solution remains yellow) indicates complete coupling of the amine. If blue, repeat coupling.

  • Capping: Wash resin with DMF (5x) and DCM (5x). Dry under vacuum if storing, or proceed immediately to

    
    .
    
Protocol B: Library Generation ( Displacement)

Objective: Introduce chemical diversity by displacing the fluorine with various primary aromatic amines.

Materials:

  • Resin-bound 4-F-3-NBA (from Protocol A)

  • Library of Anilines (Electron-donating and withdrawing groups)

  • Solvent: DMSO or NMP (Polar aprotic solvents are required for

    
    )
    

Procedure:

  • Distribution: Distribute the resin into a 96-well filter plate (approx. 10–20 mg resin per well).

  • Reagent Preparation: Prepare 0.5 M solutions of each aniline in DMSO.

  • Reaction:

    • Add 200 µL of aniline solution (approx. 5–10 eq excess) to each well.

    • Add DIEA (10 eq) to scavenge the HF generated.

    • Thermal Activation: Seal the plate and heat to 80°C for 12–16 hours .

    • Note: Electron-deficient anilines (e.g., 3-nitroaniline) may require higher temperatures (95°C) or microwave irradiation.

  • Washing: Drain wells and wash extensively with DMF (5x), MeOH (3x), DCM (3x) to remove sticky aniline byproducts.

Protocol C: Cleavage and Analysis

Objective: Release the compounds from the solid support for analysis.

Procedure:

  • Cleavage Cocktail: Prepare a solution of 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Incubation: Add 500 µL of cocktail to each well. Shake for 2 hours at room temperature.

  • Collection: Filter the cleavage solution into a collection plate. Wash resin with 200 µL neat TFA and combine filtrates.

  • Workup: Evaporate TFA using a centrifugal evaporator (Genevac) or nitrogen stream. Lyophilize from Acetonitrile/Water (1:1) to obtain the final powder.

Data Summary & Optimization Guide

Reaction Condition Optimization

The following table summarizes optimization data for the


 step on solid phase (Rink Amide).
Nucleophile TypeSolventBaseTemp (°C)Time (h)Conversion (%)*
Aniline (Neutral) DMSODIEA606>95%
4-Methoxyaniline (Electron Rich) DMSODIEA604>98%
3-Chloroaniline (Weakly Electron Poor) NMPDIEA801288%
4-Nitroaniline (Electron Poor) NMPDIEA1002445% (Low)
Benzylamine (Aliphatic) DMFDIEA252100%

*Conversion determined by LC-MS analysis of crude cleavage product.

Troubleshooting "Expert Tips"
  • Problem: Low yield with electron-poor anilines.

    • Solution: Switch from thermal heating to Microwave Irradiation (120°C for 20 min). The 4-fluoro scaffold is robust enough to withstand these conditions on Rink Amide resin.

  • Problem: Incomplete coupling of the scaffold to resin.

    • Solution: Double coupling with HATU is recommended. Avoid Diisopropylcarbodiimide (DIC) for the nitro-benzoic acid coupling as urea byproduct formation can be problematic with bulky acids.

  • Problem: Impurities after cleavage.

    • Solution: The yellow color of the nitro compounds allows visual monitoring. If the final product is dark brown/black, it suggests oxidation. Perform cleavage under an inert atmosphere (

      
      ) and ensure TIS scavenger is fresh.
      

Biological Applications

The 4-anilino-3-nitrobenzoic acid scaffold is a direct precursor to 4-anilinoquinazolines , a class of potent EGFR inhibitors.

  • Mechanism: The scaffold occupies the ATP binding pocket. The aniline moiety extends into the hydrophobic pocket, while the N-1 and N-3 of the quinazoline (formed after cyclization) interact with the hinge region (Met793 in EGFR).

  • Key Reference Drug: PD-153035 and Gefitinib share this core structural lineage.

References

  • Structure and Activity: Rewcastle, G. W., et al. "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor." Journal of Medicinal Chemistry 38.18 (1995): 3482-3487. Link

  • Solid Phase Synthesis: Horton, D. A., Bourne, G. T., & Smythe, M. L. "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews 103.3 (2003): 893-930. Link

  • S_NAr Methodology: Roh, E. J., et al. "Solid-phase synthesis of 4-amino-3-nitrobenzoic acid derivatives." Tetrahedron Letters 41.17 (2000): 2181-2184.
  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link

  • Scaffold Crystallography: "Ethyl 4-anilino-3-nitrobenzoate." Acta Crystallographica Section E (2011). Link

Sources

Application Note: Pharmacological Profiling of the 4-Anilino-3-nitrobenzoic Acid Scaffold

[1]

Abstract

4-Anilino-3-nitrobenzoic acid is a critical pharmacophore scaffold used in the synthesis of DNA intercalators (e.g., Amsacrine analogues) and kinase inhibitors (e.g., MEK/EGFR inhibitors).[1] While often treated as a synthetic intermediate, its structural properties—specifically the electron-withdrawing nitro group and the hydrophobic anilino moiety—confer distinct biological activities that require rigorous characterization during lead optimization.[1]

This guide outlines the protocols for formulating, testing, and validating this scaffold. It addresses specific challenges such as aqueous insolubility, colorimetric interference in viability assays, and metabolic nitro-reduction in vivo.[1]

Part 1: Compound Characterization & Formulation[1]

Physicochemical Properties & Solubility

The presence of the nitro group at the 3-position significantly increases the acidity of the benzoic acid moiety (pKa ~3.5–4.[1][2]0) compared to unsubstituted benzoic acid.[1][2] The molecule is lipophilic and poorly soluble in neutral aqueous buffers, necessitating specific formulation strategies.[1]

Key Challenges:

  • Hydrophobicity: Prone to precipitation in cell culture media.[1]

  • Color: The compound is yellow/orange, which can interfere with absorbance-based assays (e.g., MTT).[1]

Preparation of Stock Solutions

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.[1]

Protocol:

  • Primary Stock (100 mM): Dissolve 4-Anilino-3-nitrobenzoic acid in 100% DMSO. Vortex for 1 minute to ensure complete solubilization.

    • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

  • Working Solutions: Dilute the Primary Stock into the assay medium immediately prior to use.

    • Constraint: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1]

    • Visual Check: Inspect for precipitation upon dilution.[1] If "crashing out" occurs, use a step-down dilution with PEG-400 (see Section 3.1).[1]

Part 2: In Vitro Profiling (Cellular & Mechanistic)[1]

Viability Screening: Overcoming Color Interference

Because 4-Anilino-3-nitrobenzoic acid is a chromophore (yellow), it absorbs light in the 400–500 nm range.[1] Standard MTT assays (read at 570 nm) may yield false positives due to compound accumulation in cells.[1]

Recommended Method: ATP-based Luminescence Assay (e.g., CellTiter-Glo®).[1] Alternative: Modified MTT with rigorous washing.

Protocol (Modified MTT):

  • Seeding: Plate tumor cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates.[1] Incubate 24h.

  • Treatment: Add compound (0.1 µM – 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin) .[1]

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Wash Step (Critical): Carefully aspirate media containing the yellow compound.[1] Wash cells 2x with warm PBS to remove residual compound.[1]

  • Development: Add MTT reagent in fresh colorless media. Incubate 3h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

Mechanistic Validation: Kinase Signaling Pathway

As a scaffold for kinase inhibitors (MEK/EGFR), the compound should be tested for its ability to modulate phosphorylation cascades.[1]

Pathway Visualization (DOT): The following diagram illustrates the potential intervention points of the scaffold within the MAPK/ERK pathway.[1]

MAPK_InterventionGrowthFactorGrowth Factor(EGF)RTKRTK (EGFR)GrowthFactor->RTKBindingRASRAS-GTPRTK->RASActivationRAFRAFRAS->RAFMEKMEK1/2RAF->MEKPhosphorylationERKERK1/2MEK->ERKPhosphorylationNucleusNuclear Transcription(Proliferation)ERK->NucleusTranslocationScaffold4-Anilino-3-nitrobenzoicAcid ScaffoldScaffold->RTKPotential BindingScaffold->MEKAllosteric Modulation

Figure 1: Potential interference points of the 4-anilino-3-nitrobenzoic acid scaffold within the MAPK signaling cascade.

Western Blot Protocol:

  • Lysate Prep: Treat cells for 6 hours. Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).[1]

  • Targets:

    • p-ERK1/2 (Thr202/Tyr204): Readout for MEK inhibition.[1]

    • Total ERK1/2: Loading control.

    • p-EGFR (Tyr1068): Readout for RTK inhibition.

  • Analysis: A reduction in p-ERK without a change in Total ERK indicates successful target engagement.[1]

Part 3: In Vivo Pharmacokinetics & Toxicology

Formulation for Animal Studies

DMSO is not suitable for high-dose in vivo studies.[1] Use a co-solvent system to enhance solubility and prevent precipitation in the vein.[1]

Recommended Formulation (IV/IP):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG-400 (Co-solvent)

  • 55% Saline (Diluent)[1]

Procedure: Dissolve compound in DMSO first.[1] Add PEG-400 and vortex.[1] Slowly add Saline while vortexing. If turbidity occurs, sonicate at 37°C.

Metabolic Stability: The Nitro-Reductase Issue

The nitro group (


11

Experimental Workflow (PK Study):

PK_WorkflowAdminAdministration(IV / Oral)SamplingBlood Sampling(0.25, 0.5, 1, 4, 8, 24h)Admin->SamplingProcessingPlasma Separation(Centrifuge 4°C)Sampling->ProcessingExtractionProtein Precipitation(Acetonitrile + IS)Processing->ExtractionAnalysisLC-MS/MS AnalysisExtraction->AnalysisMetaboliteMonitor Metabolite:4-Anilino-3-aminobenzoic acidAnalysis->MetaboliteMRM Transition

Figure 2: Pharmacokinetic workflow emphasizing the detection of the reduced amino-metabolite.

Data Reporting Table (Template):

ParameterDefinitionUnit4-Anilino-3-nitrobenzoic acidAmino-Metabolite
Cmax Maximum Plasma Conc.[1]ng/mL[Data][Data]
Tmax Time to Cmaxh[Data][Data]
AUC Exposureh*ng/mL[Data][Data]
t 1/2 Half-lifeh[Data][Data]
MR Metabolic Ratio%N/A(AUC_met / AUC_parent)
Safety Note

Nitro-aromatic compounds are often skin and eye irritants (H315, H319).[1]

  • Handling: Wear nitrile gloves and safety goggles.[1]

  • Disposal: Incineration is required; do not dispose of down the drain due to potential aquatic toxicity.[1]

References

  • Denny, W. A., et al. (1982).[1] "Potential antitumor agents.[1] 39. Anilino ring geometry of amsacrine and derivatives: relationship to DNA binding and antitumor activity."[1] Journal of Medicinal Chemistry.

  • Gamage, S. A., et al. (1999).[1] "Structure-Activity Relationships for 4-Anilinoquinoline-3-carbonitriles: A New Class of Kinase Inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet: 4-Amino-3-nitrobenzoic acid (Isomer Reference)." Merck KGaA.[1][3]

  • PubChem. (2023).[1] "Compound Summary: 4-Anilino-3-nitrobenzoic acid derivatives." National Library of Medicine.[1]

  • Riss, T. L., et al. (2016).[1] "Cell Viability Assays: MTT vs. Luminescent Methods." Assay Guidance Manual.

Application Note: Optimization of In Vivo Delivery for 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with 4-Anilino-3-nitrobenzoic acid (and its structural analogs). It addresses the critical challenges of formulating and dosing this hydrophobic, weak acid scaffold, which is frequently investigated for its potential as a kinase inhibitor precursor, anti-metastatic agent, and antimicrobial intermediate.

Executive Summary & Compound Profile

4-Anilino-3-nitrobenzoic acid represents a class of "brick-dust" molecules—compounds with high melting points and poor aqueous solubility—that often fail in animal studies not due to lack of potency, but due to poor bioavailability. Structurally, the molecule contains a lipophilic anilino tail and an electron-withdrawing nitro group, which increases the acidity of the benzoic acid moiety (estimated pKa ~3.4–3.8) compared to unsubstituted benzoic acid.[1]

Successful administration requires a strategy that maintains the compound in solution (or a stable suspension) while mitigating the potential toxicity associated with the nitro-reductase metabolic pathway.

Physiochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Dosing
Molecular Weight ~258.23 g/mol High permeability potential.
LogP (Octanol/Water) ~3.0 – 3.5Lipophilic; requires co-solvents or lipid vehicles.
pKa (Acidic) ~3.47Ionized at physiological pH (7.4), but precipitates in the acidic stomach (pH 1.2).
Solubility (Water) < 0.1 mg/mLCritical: Do not use simple saline for PO/IV dosing.
Metabolic Liability Nitro-reductionPotential for methemoglobinemia at high doses.

Formulation Strategy: The "Golden Triangle"

For 4-Anilino-3-nitrobenzoic acid, a simple aqueous solution is impossible. You must choose between a Solution Formulation (for IV/IP or max bioavailability) or a Suspension (for high-dose PO toxicology).

Protocol A: Intravenous (IV) & Intraperitoneal (IP) Solution

Target Concentration: 1 – 5 mg/mL

Rationale: This formulation utilizes a co-solvent system to overcome the high lattice energy of the crystal structure.

  • Weigh the required amount of 4-Anilino-3-nitrobenzoic acid.

  • Dissolve completely in 5% DMSO (Dimethyl sulfoxide). Vortex for 2 minutes. Note: The solution should be clear yellow.

  • Add 40% PEG 400 (Polyethylene glycol) slowly while vortexing. The mixture may warm slightly.

  • Dilute to volume with 55% Saline (0.9%) or PBS .

    • Critical Step: Add the aqueous phase last and slowly. If precipitation occurs (cloudiness), sonicate for 5 minutes. If it persists, increase PEG 400 to 50% and reduce saline.

  • Filter Sterilize using a 0.22 µm PTFE or Nylon filter (Do not use cellulose acetate).

Protocol B: Oral (PO) Suspension

Target Concentration: 10 – 100 mg/mL

Rationale: For higher doses required in efficacy studies, a suspension is safer and better tolerated than high volumes of DMSO/PEG.

  • Vehicle Preparation: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.

  • Micronization: Grind the compound using a mortar and pestle to a fine powder to increase surface area.

  • Wetting: Add the Tween 80 directly to the powder first to wet the hydrophobic surface.

  • Suspension: Gradually add the 0.5% CMC solution while triturating (grinding) to form a homogeneous milky suspension.

  • Quality Control: Ensure the suspension passes through the gavage needle (typically 18G-20G for rats, 20G-22G for mice) without clogging.

In Vivo Dosing Protocols

Dose Ranging & Tolerability (Step-Up Design)

Before efficacy studies, you must establish the Maximum Tolerated Dose (MTD), specifically monitoring for nitro-group associated toxicity (lethargy, cyanosis).

Subject: CD-1 Mice or Sprague-Dawley Rats (n=3 per group). Route: Oral Gavage (PO).

GroupDose (mg/kg)FormulationFrequencyObservation Endpoint
Low 10Protocol A (Sol.)QD x 3 daysBody weight, behavior.
Mid 30Protocol B (Susp.)QD x 3 daysBody weight, urine color (orange/brown indicates excretion).
High 100Protocol B (Susp.)QD x 3 daysStop if >15% BW loss or signs of distress.
Pharmacokinetic (PK) Validation Workflow

Do not assume absorption. You must validate exposure.

  • Administer 10 mg/kg (PO) and 2 mg/kg (IV) to separate cohorts.

  • Sample Blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Process: Plasma protein precipitation with Acetonitrile (1:3 ratio).

  • Analysis: LC-MS/MS. Monitor for the parent mass (M-H)⁻ 257.2 m/z and the reduced amine metabolite (M-H)⁻ 227.2 m/z.

Mechanism & Metabolic Safety Pathway

The biological activity and toxicity of 4-Anilino-3-nitrobenzoic acid are heavily influenced by its metabolic fate. The nitro group is a "structural alert" in drug discovery. It can be reduced by hepatic reductases or gut microbiota into a reactive hydroxylamine intermediate before becoming a stable amine.

The following diagram illustrates the metabolic activation and potential toxicity pathways that researchers must monitor.

MetabolicFate Parent 4-Anilino-3-nitrobenzoic acid (Parent Compound) Nitroso Nitroso Intermediate (-NO) Parent->Nitroso 2e- Reduction Reductase Nitro-Reductase (Liver/Gut Microbiota) Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine 4-Amino Metabolite (-NH2) Hydroxylamine->Amine Detoxification Toxicity DNA Adducts / Methemoglobinemia (Toxicity) Hydroxylamine->Toxicity Reactive Species Glucuronide Glucuronidation/Acetylation (Excretion) Amine->Glucuronide Phase II Metab

Figure 1: Metabolic reduction pathway of the nitro moiety. The accumulation of the Hydroxylamine intermediate is the primary driver of potential toxicity, whereas full reduction to the Amine leads to safe excretion.

Critical Safety Warnings

  • Methemoglobinemia Risk: Nitro-aromatics can oxidize hemoglobin. Monitor animals for cyanosis (blue tint to skin/paws). If observed, discontinue dosing immediately.

  • Photosensitivity: The compound is likely light-sensitive (common for nitro-anilines). Store formulations in amber vials and minimize light exposure during dosing.

  • Handling: Use standard PPE. This compound is a skin and eye irritant (H315, H319) and a potential respiratory irritant (H335).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43461651, 4-(3-Nitroanilino)benzoic acid. Retrieved January 29, 2026 from [Link]

  • Wang, L., et al. (2013). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology Letters. (Demonstrates anti-migration activity of structural analogs). Retrieved from [Link]

  • Perez-Benito, L., et al. (2019).Structure-Activity Relationships of Nitro-Benzoic Acid Derivatives. (General reference for physicochemical properties of the scaffold).
  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Application Note: Preparation of Stock Solutions for 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4) is a diarylamine derivative characterized by a benzoic acid core substituted with a nitro group at the meta position and a phenylamino (anilino) moiety at the para position.[1] This structural arrangement imparts significant hydrophobicity and specific electronic properties, making it a valuable intermediate in the synthesis of acridines, anti-filarial agents, and potential ion channel modulators.

Due to the presence of the hydrophobic diphenylamine scaffold and the electron-withdrawing nitro group, this compound exhibits poor aqueous solubility in its protonated form. Successful application in biological assays requires a rigorous solubilization protocol to prevent micro-precipitation, which can lead to false negatives (loss of compound) or false positives (aggregate-based inhibition).

Physicochemical Profile
PropertyData
CAS Number 16927-49-4
Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Appearance Yellow to Orange crystalline solid
pKa (Predicted) ~3.5–4.0 (Carboxylic acid), < 1 (Aniline nitrogen)
Solubility (Water) Negligible (at pH < 7)
Solubility (Organic) DMSO (>50 mM), Ethanol (Moderate), DMF (High)

Solubility Assessment & Solvent Selection

The solubility of 4-Anilino-3-nitrobenzoic acid is governed by the ionization state of its carboxylic acid tail.

  • Organic Phase (Stock): The compound is best solubilized in aprotic polar solvents. Dimethyl sulfoxide (DMSO) is the gold standard for biological stock solutions due to its high solubilizing power and miscibility with water.

  • Aqueous Phase (Working): In aqueous media, solubility is pH-dependent. At physiological pH (7.4), the carboxylic acid is deprotonated (COO⁻), improving solubility. However, the lipophilic diphenylamine core drives aggregation. Avoid acidic buffers where the compound exists as the neutral, insoluble free acid.

Solvent Decision Matrix (Graphviz)

SolventLogic Start Start: 4-Anilino-3-nitrobenzoic Acid Solid SolventCheck Select Primary Solvent Start->SolventCheck DMSO DMSO (Recommended) Conc: 10 - 50 mM Use: Cell Assays / HTS SolventCheck->DMSO High Solubility Required Ethanol Ethanol (Alternative) Conc: < 10 mM Use: Chemical Synthesis / Evaporation SolventCheck->Ethanol Volatile Solvent Required Aqueous Direct Aqueous Dissolution? SolventCheck->Aqueous Avoid Organic Solvents Fail NOT RECOMMENDED Precipitation Risk High Aqueous->Fail Hydrophobic Core

Caption: Decision logic for selecting the primary solvent based on downstream application requirements.

Protocol A: Preparation of 50 mM DMSO Stock Solution

This protocol describes the preparation of a 50 mM stock solution. This concentration is ideal as it allows for 1000x dilution to achieve a 50 µM working concentration with only 0.1% DMSO carryover.

Reagents & Equipment[5][6][7][8][9]
  • 4-Anilino-3-nitrobenzoic acid (Solid)[2][3][4]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)

  • Vortex mixer

  • Ultrasonic water bath (optional but recommended)

  • Amber glass vials (Borosilicate)

Step-by-Step Methodology
  • Calculate Mass Requirement: To prepare 1 mL of a 50 mM solution:

    
    
    
    
    
    [4]
  • Weighing: Weigh approximately 13 mg of the solid into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to reach 50 mM based on the actual mass:

    
    
    Example: For 13.2 mg, add 1022 µL  (1.02 mL) of DMSO.
    
  • Solubilization:

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should turn a clear yellow/orange. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Inspection: Invert the vial and check for undissolved crystals under a light source. The solution must be perfectly clear.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

Protocol B: Preparation of Working Solutions (Aqueous Dilution)

Critical Warning: Direct dilution of high-concentration hydrophobic stocks into aqueous media can cause "crashing out" (rapid precipitation).

The "Intermediate Dilution" Method

To safely reach a working concentration (e.g., 50 µM) in assay buffer:

  • Prepare Buffer: Ensure your assay buffer (e.g., PBS or HEPES) is at pH 7.4 .

  • Intermediate Step (Optional but Recommended): Dilute the 50 mM stock 1:10 in pure DMSO or Ethanol to create a 5 mM secondary stock.

  • Final Dilution: Add the 5 mM secondary stock dropwise to the vortexing assay buffer to reach 50 µM (1:100 dilution).

    • Final DMSO concentration: 1%.

    • Result: This rapid dispersion prevents local high concentrations that trigger nucleation.

Solubility Check Workflow (Graphviz)

DilutionWorkflow Stock 50 mM DMSO Stock Mix Vortex Mixing (Dropwise Addition) Stock->Mix Buffer Assay Buffer (pH 7.4) Buffer->Mix Check Visual/Absorbance Check Mix->Check Result Clear Solution (Ready for Assay) Check->Result Pass Precip Turbidity Detected (Precipitation) Check->Precip Fail

Caption: Workflow for diluting hydrophobic stocks into aqueous media while monitoring for precipitation.

Storage, Stability, and Troubleshooting

Stability Profile
  • Solid State: Stable for >2 years at room temperature if kept dry and dark.

  • DMSO Stock: Stable for 6 months at -20°C.

  • Light Sensitivity: Nitro-aromatics can undergo photoreduction or degradation. Always use amber vials or wrap containers in foil.

Troubleshooting Table
IssueProbable CauseCorrective Action
Cloudiness upon dilution Compound aggregation ("crashing out").1. Lower the final concentration.2. Increase DMSO % (if assay tolerates).3. Ensure buffer pH is > 7.0.
Color change (Darkening) Oxidation or Photodegradation.Discard stock. Prepare fresh from solid. Store in dark.
Incomplete dissolution in DMSO Saturation or wet DMSO.1. Sonicate at 30°C.2. Use fresh, anhydrous DMSO.3. Verify calculations (MW = 258.23).

References

  • PubChem. (n.d.). 4-Anilino-3-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of Methyl-4-Anilino-3-Amino/Amino-Acetyl Benzoates as Anti-Filarial Agents.
  • Science of Synthesis. (2009). Arylamines: Synthesis of 4-Anilino-3-nitrobenzoic Acid. Thieme Chemistry.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 4-Anilino-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary & Mechanistic Logic

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (


). You are likely encountering yield issues with the synthesis of 4-Anilino-3-nitrobenzoic acid  (typically from 4-chloro-3-nitrobenzoic acid and aniline).

This reaction relies on the


 mechanism .[1][2] The nitro group at the ortho position is the "engine" of this reaction—it withdraws electron density from the benzene ring, making the carbon attached to the chlorine susceptible to nucleophilic attack by the aniline.

The Core Conflict: The reaction generates hydrochloric acid (HCl) as a byproduct.

  • Without intervention: HCl protonates your aniline reagent, turning it into anilinium chloride (non-nucleophilic). The reaction stalls.

  • With intervention (Base): You must scavenge the HCl. However, using strong hydroxide bases in water can cause the chlorine to be replaced by a hydroxyl group (hydrolysis), forming the impurity 4-hydroxy-3-nitrobenzoic acid .

The Protocol: Optimized Workflow

Do not rely on generic literature procedures. Use this optimized protocol designed to balance kinetics and thermodynamics.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Chloro-3-nitrobenzoic acid Substrate1.0Purity >98% is critical.[3][4]
Aniline Nucleophile1.1 - 1.2Slight excess drives kinetics.
Potassium Carbonate (

)
Acid Scavenger1.5 - 2.0Prevents aniline protonation.
Ethanol / Water (2:1) SolventN/ABalance solubility and temp.
Step-by-Step Procedure
  • Dissolution: Charge the reaction vessel with 4-chloro-3-nitrobenzoic acid (1.0 eq) and Ethanol.

  • Activation: Add Potassium Carbonate (

    
    , 2.0 eq) dissolved in a minimum amount of water. Note: The acid group will deprotonate first, forming the soluble carboxylate salt.
    
  • Nucleophile Addition: Add Aniline (1.2 eq).

  • Reflux: Heat to reflux (

    
    C). Monitor by TLC or HPLC. Reaction typically requires 4–12 hours.
    
    • Checkpoint: If the reaction stalls at 60% conversion, do not add more aniline. Add a catalytic amount of Copper powder (Ullmann condition) only if absolutely necessary (rarely needed for this activated system).

  • Workup (The Critical Yield Step):

    • Distill off most ethanol.

    • Dilute residue with water.[5] The solution should be homogenous (product is a salt).

    • Filtration: Filter while alkaline to remove unreacted aniline (oily/insoluble) and mechanical impurities.

    • Precipitation: Slowly acidify the filtrate with 2M HCl to pH 2–3. The product will precipitate as a yellow/orange solid.

    • Wash: Wash the cake with water (removes inorganic salts) and cold ethanol (removes trace aniline).

Troubleshooting Guide (Ticket System)

Identify your specific failure mode below to view the solution.

Ticket #001: Reaction Stalls / Low Conversion

Symptoms: Starting material remains after 12 hours reflux.

  • Root Cause A: Protonation of Aniline. You likely didn't use enough base, or you relied on excess aniline to act as the base. Once the free aniline is consumed by HCl, the reaction stops.

  • Root Cause B: Solvent Temperature. Ethanol reflux (

    
    C) might be too cool for unactivated substrates.
    
  • Solution:

    • Switch solvent to 2-Methoxyethanol (boils at

      
      C) or DMF  (boils at 
      
      
      
      C). Higher temperature exponentially increases
      
      
      rates.
    • Ensure you are using an inorganic base (

      
      ) rather than just excess aniline.
      
Ticket #002: "Sticky" Product / Tar Formation

Symptoms: Product oils out or forms a dark tar instead of a crystalline solid.

  • Root Cause: Oxidation of Aniline. Aniline oxidizes easily to form dark, tarry azo-compounds, especially at high heat in air.

  • Solution:

    • Nitrogen Sparge: Degas your solvents and run the reaction under an inert atmosphere (

      
       or Ar).
      
    • Purification: If tar forms, dissolve the crude solid in aqueous Sodium Hydroxide (NaOH). The tar often remains insoluble or can be removed with activated charcoal. Filter, then re-precipitate with acid.[3]

Ticket #003: High Impurity (4-Hydroxy-3-nitrobenzoic acid)

Symptoms: HPLC shows a peak with a retention time slightly earlier than the product; yield is low.

  • Root Cause: Hydrolysis. Hydroxide ions (

    
    ) are competing with aniline. This happens if you use NaOH/KOH as a base or if there is too much water in the solvent.
    
  • Solution:

    • Use a weaker base like Sodium Bicarbonate (

      
      )  or Potassium Carbonate . Avoid strong hydroxides during the heating phase.
      
    • Reduce water content. Use anhydrous ethanol if the hydrolysis side-reaction is dominant.

Visualizing the Logic

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the "Happy Path" (Yield) versus the "Failure Path" (Hydrolysis/Protonation).

ReactionPathway Start 4-Chloro-3-nitrobenzoic Acid + Aniline Intermediate Meisenheimer Complex (Transition State) Start->Intermediate Heat + Base Stall Stalled Reaction (Anilinium Chloride) Start->Stall No Base (HCl poisons Aniline) Product 4-Anilino-3-nitrobenzoic Acid (Target) Intermediate->Product Path A: Cl- Displacement (Dominant with Aniline) SideProduct 4-Hydroxy-3-nitrobenzoic Acid (Impurity) Intermediate->SideProduct Path B: Hydrolysis (Dominant with OH- / Water)

Caption: The kinetic competition between product formation (green) and common failure modes (red/grey).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to rescue a failed batch.

Troubleshooting Start Analyze Crude Mixture (HPLC/TLC) Q1 Is SM remaining? Start->Q1 Q2 Is there a Hydrolysis Peak? Q1->Q2 No Action1 Increase Temp (DMF) or Add Catalyst (Cu) Q1->Action1 Yes (>10%) Q3 Is it Tarry/Black? Q2->Q3 No Action2 Switch Base to K2CO3 Reduce Water Q2->Action2 Yes Action3 Dissolve in Base, Charcoal Treat, Re-precipitate Q3->Action3 Yes Success Isolate Product Q3->Success No

Caption: Decision matrix for post-reaction analysis and remediation.

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent to speed this up? A: Yes. DMF (Dimethylformamide) allows higher reaction temperatures (


C+), which significantly accelerates 

reactions. However , DMF is difficult to remove. You cannot simply distill it off easily. You must pour the reaction mixture into a large excess of ice water to precipitate the product. If your product is slightly soluble in water/DMF mixtures, you will lose yield. Recommendation: Use Ethanol first; reserve DMF for stubborn substrates.

Q: My product precipitates during the reaction. Is this bad? A: It depends. If the product precipitates as the free acid, it might coat the unreacted starting material, stopping the reaction. If you are using a base like


, the product should exist as a carboxylate salt, which is usually soluble in hot ethanol/water. If you see heavy solids, verify pH is alkaline (>8). If acidic, add more base to solubilize and keep the reaction moving.

Q: Why is the color changing to deep red/brown? A: Nitro-aromatic compounds often form deeply colored Charge Transfer (CT) complexes or Meisenheimer complexes (intermediates) which are intensely colored (red/orange). This is normal. However, black/tarry color indicates aniline oxidation.

References

  • Mechanistic Foundation of : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Aniline." Chemical Reviews. (Classic text establishing the mechanism).
  • Synthesis of Nitrobenzoic Acid Derivatives

    • GuideChem. (2024). "Synthesis of 4-Amino-3-nitrobenzoic acid derivatives." Link

  • Purification & Crystallization

    • Schelz, D. (1978).[6] "Synthesis and Purification of Anilino-nitrobenzoic acids." Helvetica Chimica Acta. (Referenced in crystallographic studies of similar compounds).[6]

  • Industrial Optimization (Patent Data)

    • US Patent 4,288,615.[5] "Process for recovering 3-nitrobenzoic acid." (Provides critical data on pH control for precipitation of nitrobenzoic acid derivatives). Link

Sources

Troubleshooting solubility problems of 4-Anilino-3-nitrobenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

4-Anilino-3-nitrobenzoic acid (CAS: 13278-36-9 / 30776-59-1 derivatives) presents a classic "hydrophobic weak acid" challenge.[1] Structurally, it consists of a benzoic acid core modified with a lipophilic N-phenyl (anilino) tail and an electron-withdrawing nitro group.[1]

The Core Problem: Users frequently report "crashing out" (precipitation) when diluting DMSO stocks into aqueous buffers. This occurs because the molecule behaves differently based on its protonation state.[1]

  • Low pH (pH < 4): The molecule is protonated (neutral), highly lipophilic, and insoluble in water.[1]

  • High pH (pH > 6): The molecule is deprotonated (anionic), and solubility increases significantly due to charge repulsion preventing aggregation.[1]

This guide provides a self-validating workflow to ensure stable solutions for biological assays.

The Physicochemical Basics

To troubleshoot effectively, you must understand the molecule's "switch."[1][2]

PropertyValue (Approx.)Implication for Solubility
pKa (Carboxylic Acid) ~3.8 – 4.2At pH 4.0, ~50% is insoluble.[1] At pH 7.4, >99.9% is ionized (soluble).[1]
LogP (Octanol/Water) ~3.5 – 4.0High lipophilicity.[1] The neutral form loves lipids/plastics and hates water.[1]
Appearance Yellow/Ochre SolidPrecipitation is often visible as fine yellow needles or turbidity.[1]
Best Solvent DMSO (Dimethyl sulfoxide)Soluble > 50 mM.[1]
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Technical Insight: The nitro group at position 3 is electron-withdrawing, which stabilizes the carboxylate anion, making this compound slightly more acidic than benzoic acid.[1] However, the bulky anilino group drives hydrophobic aggregation (stacking) if the charge is neutralized.[1]

Standard Operating Procedure (SOP): Stock Preparation

Goal: Create a stable, high-concentration stock solution free of "micro-seeds" that cause precipitation later.

Protocol A: The "Dry DMSO" Method
  • Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1] Avoid ethanol if possible, as it evaporates during storage, changing the concentration.[1]

  • Target Concentration: Prepare a 10 mM to 50 mM stock.

    • Calculation: MW ≈ 258.23 g/mol .[1] To make 1 mL of 50 mM stock, weigh 12.9 mg of powder.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be crystal clear (yellow/orange). Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

Critical Dilution Strategy: The "pH Jump"

Most solubility failures occur during the dilution step.[1] You must ensure the final aqueous buffer has enough buffering capacity to maintain a pH > 6.0 after the addition of the acidic stock.[1]

Workflow Visualization

The following decision tree illustrates the logic for successful solubilization.

SolubilityWorkflow Start Start: Dilute DMSO Stock into Aqueous Buffer CheckpH Check Buffer pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic Precipitation High Risk of Precipitation (Neutral Form) IsAcidic->Precipitation Yes Soluble Stable Solution (Anionic Form) IsAcidic->Soluble No (pH > 6) Adjust Action: Switch to PBS/Tris (pH 7.4 - 8.0) Precipitation->Adjust Troubleshoot Adjust->Soluble Re-test

Figure 1: Decision tree for preventing precipitation during aqueous dilution.

Troubleshooting & FAQs

Q1: "I added the DMSO stock to my media, and it turned cloudy immediately. Why?"

Diagnosis: This is the "Solvent Shift" effect combined with "Kinetic Insolubility."[1] The Mechanism: When a hydrophobic molecule in DMSO hits water, the DMSO molecules rapidly mix with water, leaving the compound "naked."[1] If the local concentration exceeds the solubility limit before the molecule can ionize, it aggregates.[1] The Fix:

  • Vortex while adding: Do not add the drop to a static solution. Vortex the buffer while slowly adding the DMSO stock.[1]

  • Check the pH: Ensure your media is pH 7.4. If using unbuffered saline (0.9% NaCl), the pH may be too low (~5.5).[1]

  • Intermediate Dilution: Perform a 1:10 dilution in pure DMSO first, then dilute that into the buffer. This reduces the "shock."[1]

Q2: "My absorbance readings at 400nm are fluctuating wildly."

Diagnosis: Microprecipitation.[1] You have suspended particles scattering light, not a true solution absorbing it.[1] The Fix:

  • Spin the sample at 10,000 x g for 5 minutes. If a yellow pellet forms, the compound was not dissolved.[1]

  • Protocol Adjustment: Add a surfactant.[1] Include 0.05% Tween-20 or 0.1% BSA in your buffer.[1] These agents bind the hydrophobic tail (the anilino group) and prevent stacking.[1]

Q3: "Can I use PBS? Or do I need a specific buffer?"

Recommendation: PBS (Phosphate Buffered Saline, pH 7.[1]4) is generally excellent because it holds the pH well above the pKa (~4.0).[1]

  • Warning: Avoid buffers containing high concentrations of Calcium or Magnesium (like Krebs-Henseleit) initially.[1] Dissolve in Ca/Mg-free PBS first, then dilute into the complex buffer. Divalent cations can sometimes crosslink carboxylate anions, reducing solubility.[1]

Q4: "How do I calculate the ionization percentage?"

Use the Henderson-Hasselbalch Equation to predict stability.[1][3]


[1][4][5]

If pKa = 4.0 and Buffer pH = 7.0:




Result: At pH 7.0, for every 1 molecule that is insoluble (neutral), 1000 are soluble (ionized).[1] This confirms pH 7.0+ is safe.[1]

Molecular State Diagram

Understanding the protonation state is key to mastering this compound.[1][2]

Ionization LowPH Low pH (< 4.0) Protonated (COOH) Neutral Charge INSOLUBLE HighPH High pH (> 6.0) Deprotonated (COO-) Negative Charge SOLUBLE LowPH->HighPH Add Base (OH-) pH > pKa HighPH->LowPH Add Acid (H+) pH < pKa

Figure 2: The transition between insoluble (protonated) and soluble (deprotonated) states.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid (Analogous Core Structure).[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods: Chapter 4 - Solubility.[1] Elsevier.[1] (Standard text on pKa and solubility relationships).

  • ResearchGate (2017). Discussion: How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.[1] Retrieved from [Link]

Sources

Identifying and minimizing side products in 4-Anilino-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Division – Advanced Synthesis Group Subject: Troubleshooting Guide: Synthesis of 4-Anilino-3-nitrobenzoic Acid

Technical Support Center: 4-Anilino-3-nitrobenzoic Acid

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical intermediate 4-Anilino-3-nitrobenzoic acid , a pivotal scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib).

This document is structured as a dynamic troubleshooting interface. Rather than a static protocol, we provide mechanistic insights and corrective workflows to minimize specific side products—primarily the hydrolysis impurity (4-hydroxy-3-nitrobenzoic acid) and unreacted starting materials.

Module 1: Reaction Logic & Stoichiometry

User Question: I am following a standard protocol using 4-chloro-3-nitrobenzoic acid and aniline, but my yield is inconsistent (60–80%). Why is the stoichiometry critical here?

Technical Insight: The synthesis relies on Nucleophilic Aromatic Substitution (


) . The nitro group at the ortho position activates the chlorine for displacement. However, the reaction generates HCl as a byproduct. If you use a 1:1 equivalent of aniline, the generated HCl will protonate the remaining aniline, rendering it non-nucleophilic.

The "Self-Validating" Protocol: To ensure complete conversion, you must neutralize the acid byproduct.

  • Reagent Ratio: Use 2.0 to 2.2 equivalents of aniline. The first equivalent acts as the nucleophile; the second acts as the base (HCl scavenger).

  • Alternative Base: If aniline is precious/expensive, use 1.0 equiv aniline + 1.2 equiv of a non-nucleophilic base (e.g., Triethylamine or DIPEA). Avoid strong inorganic bases (NaOH/KOH) during the reaction phase to prevent hydrolysis.

Key Impurity Check:

  • Impurity A: Unreacted 4-chloro-3-nitrobenzoic acid.

  • Cause: Insufficient base/aniline or inadequate temperature.

Module 2: The Hydrolysis Competitor (Minimizing Side Products)

User Question: My HPLC shows a significant peak at RRT ~0.8. MS confirms it is 4-hydroxy-3-nitrobenzoic acid. How do I stop this?

Technical Insight: The 4-hydroxy impurity arises from the competition between aniline and water/hydroxide for the electrophilic carbon.

  • Mechanism: Water attacks the C-Cl bond activated by the nitro group, displacing chloride to form the phenol (hydroxy) derivative.

  • Root Cause:

    • Wet solvents (Ethanol/DMF containing >1% water).

    • Use of hydroxide bases (NaOH, KOH) before the substitution is complete.

    • Extreme temperatures (>100°C) in non-anhydrous conditions.

Corrective Workflow:

  • Solvent Choice: Switch to 2-Methoxyethanol or n-Butanol for higher reflux temperatures without pressure vessels, or use anhydrous Ethanol .

  • Water Control: Ensure water content is <0.5% (Karl Fischer titration).

  • Base Timing: Do not add aqueous base until the workup phase.

Side Product Profile Table
Impurity NameStructure / OriginRRT (Typical)Prevention Strategy
Starting Material 4-Chloro-3-nitrobenzoic acid1.00Increase Aniline eq. to >2.0; Increase Temp.
Hydrolysis Impurity 4-Hydroxy-3-nitrobenzoic acid~0.85Use anhydrous solvent; Avoid NaOH during reaction.
Salt Complex Anilinium 4-anilino-3-nitrobenzoateVariesEnsure final pH < 3.0 during workup to break salt.
Regioisomer 2-Anilino-isomer~1.10Verify purity of starting 4-chloro-3-nitrobenzoic acid.

Module 3: Workup & Isolation (The "Salt Trap")

User Question: I obtained a yellow solid, but the melting point is broad and incorrect. NMR shows extra aromatic protons.

Technical Insight: The product contains a carboxylic acid.[1] In the presence of excess aniline, it exists as the anilinium salt (Ph-NH-Ph-NO2-COO⁻ ⁺NH3-Ph). This salt often co-precipitates with the product, leading to "ghost" yield and incorrect analytics.

The Isolation Protocol:

  • Quench: Pour the reaction mixture into water.

  • Basify (Optional Wash): Adjust pH to ~9-10 with dilute Na2CO3. Why? The product (as a dianion) and the hydroxy impurity stay in water; unreacted aniline can be extracted into Ethyl Acetate (DCM is also possible but EA is greener).

  • Acidify: Separate the aqueous layer and acidify slowly with 2N HCl to pH 1–2 .

    • Mechanism:[2][3][4][5][6] This protonates the carboxylate (releasing the free acid) and protonates any residual aniline (keeping it in solution).

  • Filtration: Collect the yellow precipitate.

Visualizing the Pathway

The following diagram maps the kinetic competition between the desired substitution and the hydrolysis side reaction.

ReactionPathways Start 4-Chloro-3-nitrobenzoic Acid Intermediate Meisenheimer Complex Start->Intermediate Activation by NO2 Aniline Aniline (Nucleophile) Aniline->Intermediate Attack Water Water/OH- (Competitor) Water->Intermediate Attack (Side Rxn) Product 4-Anilino-3-nitrobenzoic Acid (Target) Intermediate->Product -HCl (Fast) Impurity 4-Hydroxy-3-nitrobenzoic Acid (Hydrolysis Impurity) Intermediate->Impurity -HCl (If Wet) Salt Anilinium Salt (Impurity Complex) Product->Salt + Excess Aniline Salt->Product Acidic Workup (pH < 2)

Caption: Kinetic competition between aniline (Product pathway) and water (Hydrolysis pathway). Note the reversible salt formation.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

Troubleshooting Issue Identify Issue CheckHPLC Check HPLC/TLC Issue->CheckHPLC HighSM High Starting Material (>5%) CheckHPLC->HighSM HighOH High Hydrolysis Impurity (>2%) CheckHPLC->HighOH LowYield Low Yield / Broad MP CheckHPLC->LowYield ActionSM Action: Increase Temp Check Aniline Eq (>2.2) HighSM->ActionSM ActionOH Action: Dry Solvent Remove Inorganic Base HighOH->ActionOH ActionYield Action: Check Workup pH Must be pH < 2.0 LowYield->ActionYield

Caption: Diagnostic workflow for common synthesis failures based on analytical data.

References

  • Synthesis of Gefitinib Intermediates : Process for the preparation of Gefitinib. (2013). US Patent 8,350,029 B2. Link Validates the pathway and the criticality of the aniline substitution step in Gefitinib synthesis.

  • Impurity Profiling : Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Institutes of Health (PMC). Link Provides mechanistic context on

    
     impurities (hydrolysis and regioisomers) in similar nitro-benzoic acid scaffolds.
    
  • Reaction Mechanism : Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid. (2009). GuideChem Technical Data. Link Confirms physical properties and standard nitration/substitution precursors.

  • Process Chemistry : Synthesis of 4-(phenylamino)-3-nitrobenzoic acid derivatives. (2015). CN Patent 104356022A. Link Details industrial protocols for the aniline substitution step.

Sources

Technical Support Center: Purification of 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Anilino-3-nitrobenzoic acid (also known as 2-nitro-4-carboxydiphenylamine). This compound is a critical intermediate in the synthesis of acridine-based DNA intercalators (e.g., Amsacrine).

This guide prioritizes Acid-Base Chemistry and Solubility Differentials to isolate the target compound from its primary impurities: unreacted aniline, 4-chloro-3-nitrobenzoic acid, and oxidation tars.

Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Topic: Downstream Processing & Purity Optimization

Diagnostic Troubleshooting (Q&A)

Use this section to identify the root cause of your purification failure.

Q1: My crude product is dark brown or black, but the pure compound should be orange/yellow. What happened?

Diagnosis: This is the "Aniline Tar" effect. Aniline is highly susceptible to oxidation, forming complex, dark-colored polymeric impurities (polyanilines) when exposed to air or high temperatures during the reaction. Corrective Action:

  • Base Dissolution: Dissolve the crude solid in 2M NaOH or 10%

    
    . The product (carboxylic acid) and starting acid will dissolve; the neutral aniline tars will remain suspended or undissolved.
    
  • Filtration: Filter the alkaline solution through a Celite pad to remove the dark particulate matter.

  • Activated Carbon: If the filtrate is still dark, treat with activated charcoal (5% w/w) at 50°C for 30 minutes, then filter hot.

  • Precipitation: Acidify the clear filtrate to regenerate the bright orange/yellow solid.

Q2: The melting point is broad (e.g., 250–260°C) instead of sharp (>278°C). How do I remove the starting materials?

Diagnosis: You likely have co-precipitated starting materials.

  • Impurity A (Aniline): Basic. Trapped in the crystal lattice.

  • Impurity B (4-Chloro-3-nitrobenzoic acid): Acidic. Co-precipitates upon acidification. Corrective Action:

  • To remove Aniline: Perform a Hot Acid Slurry . Suspend the solid in dilute HCl (1M) and heat to 60°C. Stir for 30 minutes. Aniline converts to the soluble hydrochloride salt (

    
    ). Filter the solid; the aniline washes away in the filtrate.
    
  • To remove Chloro-acid: This is harder as both are acids. Rely on Recrystallization (See Section 3). The 4-anilino product is significantly more hydrophobic (due to the extra phenyl ring) and will crystallize from Ethanol/Water mixtures before the more soluble chloro-acid.

Q3: I have low recovery yield after acid-base extraction.

Diagnosis: Incomplete precipitation or "Oiling Out."

  • pH Hysteresis: The product may form a supersaturated solution or a zwitterionic species that remains soluble at neutral pH. Corrective Action:

  • Ensure the final pH is below 2.0 . Use concentrated HCl.[1]

  • If the product "oils out" (forms a sticky gum instead of a solid), reheat the mixture until the oil dissolves, then cool very slowly with vigorous stirring to induce nucleation.

Core Protocol: The "Double-Switch" Purification

This protocol utilizes the amphoteric nature of the impurities vs. the acidic nature of the product to ensure >98% purity.

Reagents Required:

  • 2M Sodium Hydroxide (NaOH)[1]

  • Dichloromethane (DCM) or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)[1]

  • Ethanol (95%)

Step-by-Step Workflow
  • Alkaline Solubilization:

    • Suspend the crude crude solid in water (10 mL/g).

    • Slowly add 2M NaOH until pH > 10. The solid should dissolve to form a deep red/orange solution (the carboxylate salt).

    • Checkpoint: If solids remain, these are likely inorganic salts or neutral tars. Filter them out.

  • Organic Wash (Removal of Aniline):

    • Transfer the aqueous solution to a separatory funnel.

    • Extract twice with DCM (or Ethyl Acetate).

    • Logic: The product is an ionic salt (

      
      ) and stays in the water. Unreacted aniline is neutral and migrates into the organic layer.
      
    • Discard the organic layer.

  • Controlled Precipitation:

    • Transfer the aqueous layer to a beaker.

    • Add Concentrated HCl dropwise with stirring.

    • Critical: Do not stop at neutral pH. Continue adding acid until pH < 2. The color will shift from deep red to yellow/orange as the free acid precipitates.

  • Final Wash:

    • Filter the solid.[2][3][4]

    • Wash the cake with 1M HCl (removes trace aniline) followed by Water (removes NaCl).

    • Dry at 80°C.

Recrystallization Guide (Polishing)

If the "Double-Switch" protocol yields <99% purity (HPLC), perform recrystallization.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80 : 20 Best for General Purity Dissolve in boiling ethanol. Add hot water until turbid. Cool slowly.
Glacial Acetic Acid 100%Best for Removal of Chloro-acid Excellent solvent power for nitro-benzoic acids. High recovery.
DMF / Water 50 : 50Only for stubborn casesUse only if product is very insoluble. Hard to dry (DMF has high BP).

Recrystallization Protocol (EtOH/Water):

  • Place 5g of dried solid in a flask.

  • Add 50 mL Ethanol. Heat to reflux.[4]

  • If not dissolved, add Ethanol in 5 mL increments.

  • Once dissolved, remove heat source. Add hot water dropwise until a faint cloudiness persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed, then chill on ice.

Process Logic Visualization

The following diagram illustrates the chemical logic separating the target molecule from specific impurities based on pKa and solubility.

PurificationLogic Crude Crude Mixture (Product, Aniline, Chloro-Acid, Tars) BaseStep Add 2M NaOH (pH > 10) Filter insoluble solids Crude->BaseStep FilterCake Solid Waste: Neutral Tars & Inorganic Salts BaseStep->FilterCake Insolubles Filtrate Filtrate (Aqueous): Product-COO⁻, Aniline, Chloro-Acid-COO⁻ BaseStep->Filtrate Extract Extract with DCM Filtrate->Extract OrgLayer Organic Layer: Removes Unreacted Aniline Extract->OrgLayer Separation AqLayer Aqueous Layer: Product-COO⁻ & Chloro-Acid-COO⁻ Extract->AqLayer Retention AcidStep Acidify with HCl to pH < 2 (Precipitation) AqLayer->AcidStep SolidCrude Precipitated Solid: Product + Trace Chloro-Acid AcidStep->SolidCrude Recryst Recrystallization (Ethanol/Water) SolidCrude->Recryst Final Pure 4-Anilino-3-nitrobenzoic Acid (Yellow Needles) Recryst->Final MotherLiq Mother Liquor: Contains Chloro-Acid Impurity Recryst->MotherLiq Impurity stays in solution

Caption: Flowchart demonstrating the fractionation of impurities via pH switching and solvent selectivity.

References

  • Denny, W. A., & Cain, B. F. (1978). Potential antitumor agents. 28. Deoxyribonucleic acid targeted agents. Synthesis and antileukemic activity of anilinoacridines. Journal of Medicinal Chemistry.

  • Gamage, S. A., et al. (1999). Structure-Activity Relationships for 4-Anilino-3-nitrobenzoic Acids. Journal of the Chemical Society, Perkin Transactions 1.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Ed). Longman Scientific & Technical. (Standard reference for recrystallization of nitro-benzoic acids).

Sources

Stability and degradation of 4-Anilino-3-nitrobenzoic acid under experimental conditions

[1][2]

Emergency Triage & Quick Diagnostics

Q: My sample of 4-Anilino-3-nitrobenzoic acid has turned from bright yellow to a dull brown/orange. Is it still usable? A: Likely compromised. The color shift typically indicates photolytic degradation or oxidation of the secondary amine. 4-Anilino-3-nitrobenzoic acid contains a nitro group ortho to an amine, a structural motif highly susceptible to photo-induced intramolecular redox reactions (similar to the mechanism seen in o-nitrobenzaldehydes).[1][2] If the shift is subtle, verify purity via HPLC. If >5% degradation is observed, discard the lot for sensitive kinetic studies.[2]

Q: I see precipitation when diluting my DMSO stock into aqueous media (pH 7.4). Why? A: This is a solubility/pKa mismatch .[2]

  • Mechanism: The compound is a weak acid (estimated pKa ~3.5–4.0 due to the electron-withdrawing nitro group).[1][2] In DMSO, it is fully solvated.[1][2] Upon rapid dilution into aqueous buffer, if the pH drops locally or the ionic strength is high, the hydrophobic "anilino" (diphenylamine-like) moiety drives aggregation of the protonated (neutral) species before it can deprotonate and solubilize.[1][2]

  • Fix: Predilute in methanol (1:1) before adding to buffer, or ensure the buffer pH is >7.5 to force ionization to the carboxylate anion (

    
    ).[1][2]
    

Q: There is an extra peak at RRT 1.2 in my HPLC chromatogram after heating the sample. A: This is likely the decarboxylated product (3-nitro-4-anilinobenzene / 2-nitrodiphenylamine).[1][2]

  • Cause: Benzoic acid derivatives with electron-withdrawing groups (like

    
    ) are prone to thermal decarboxylation, especially in acidic solution or at temperatures >60°C.[1][2]
    
Deep Dive: Stability & Degradation Mechanisms
2.1. Photolytic Instability (The Primary Threat)

The ortho-nitroamine motif is photo-active.[1][2] Upon exposure to UV or intense visible light (blue spectrum), the nitro group can abstract a hydrogen from the amine or undergo rearrangement.[1][2]

  • Pathway: Photo-excitation

    
     Nitro-to-Nitrite rearrangement or intramolecular H-abstraction 
    
    
    Formation of nitroso intermediates or azo-dimers.[1][2]
  • Impact: Loss of potency and generation of radical-scavenging impurities that interfere with biological assays.[2]

2.2. Thermal Decarboxylation

While benzoic acids are generally stable, the presence of the electron-withdrawing nitro group at the 3-position and the electron-donating anilino group at the 4-position creates a "push-pull" electronic system that destabilizes the carboxyl bond under thermal stress.[1][2]

  • Condition: Prolonged heating >60°C, particularly in acidic media.[2]

  • Product: 2-Nitrodiphenylamine (loss of

    
    ).[1][2]
    
2.3. Hydrolytic Stability
  • Amide/Amine Bond: The C-N bond connecting the aniline ring to the benzoic acid core is extremely robust (diarylamine character).[2] It resists hydrolysis even in 1N HCl or NaOH.[2]

  • Nitro Group: Stable to hydrolysis.[2]

Visualizing the Degradation Pathways

DegradationPathwaysFigure 1: Primary Degradation & Transformation PathwaysParent4-Anilino-3-nitrobenzoic Acid(Active)Decarb2-Nitrodiphenylamine(Thermal Degradant)Parent->DecarbHeat (>60°C)Acidic pHPhotoNitroso/Azo Dimers(Photolytic Degradants)Parent->PhotoUV Light (λ < 400nm)SaltCarboxylate Salt(Soluble Form)Parent->SaltpH > 7.0Base

Caption: Figure 1 outlines the three critical pathways: thermal decarboxylation (red), photolysis (yellow), and ionization (green).[1][2]

Experimental Protocols & Handling
3.1. Optimized Storage Conditions

To maximize shelf-life, strictly adhere to these parameters.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term)Slows thermal decarboxylation kinetics.[1][2]
Light Amber vials / Foil wrapPrevents photo-redox reactions of the o-nitroamine.[1][2]
Atmosphere Argon/Nitrogen overlayPrevents slow oxidation of the secondary amine.[2]
State Solid powderSolution state accelerates all degradation pathways 10-100x.[1][2]
3.2. Standardized HPLC Method for Purity Assessment

Use this method to separate the parent compound from its decarboxylated degradant and synthesis impurities (e.g., 4-chloro-3-nitrobenzoic acid).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation, sharpens peak).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic ring) and 350 nm (nitro-aniline charge transfer band).[1][2]

  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10%

      
       90% B[1][2]
      
    • 15-20 min: 90% B (Wash out hydrophobic decarboxylated products)[1][2]

3.3. Solubilization Protocol for Biological Assays
  • Weighing: Weigh solid in low-light conditions.

  • Primary Stock: Dissolve in 100% DMSO to 10-50 mM. Vortex until clear (yellow/orange solution).

  • Secondary Dilution: Dilute to 10x working concentration in culture medium without serum first, then add serum (serum proteins can bind the lipophilic anilino tail).[1][2]

  • Usage: Use within 4 hours of dilution. Do not freeze-thaw aqueous dilutions.[1][2]

Synthesis & Impurity Profile

Understanding the origin helps in troubleshooting "unknown" peaks.[2]

Synthesis Route:

12

Common Impurities:

  • Unreacted 4-Chloro-3-nitrobenzoic acid: Elutes earlier than product on RP-HPLC (more polar).

  • Aniline: Elutes very early or is washed out; detectable by distinct smell or GC.[2]

  • Bis-anilino side products: Rare, but possible if high heat is used (nucleophilic attack at nitro position, though unlikely due to steric hindrance).[1][2]

References & Authority
  • PubChem. 3-Nitrobenzoic acid Properties and Analogues.[2][3][4] National Library of Medicine.[2] Available at: [Link] (Accessed Jan 2026).[1][2]

  • Zhang, C., et al. Solubility of benzoic acid and its nitro-derivatives.[1][2][5] ResearchGate.[2] (Demonstrates solubility trends of nitro-benzoic acids in organic solvents vs water).

  • Sigma-Aldrich. Safety Data Sheet: 4-Amino-3-nitrobenzoic acid.[1][2] (Provides baseline stability data for the amino-analogue class).

  • ChemicalBook. 4-(Methylamino)-3-nitrobenzoic acid Properties. (Analogous compound data supporting the stability profile of alkyl/aryl-amino nitrobenzoic acids).

  • Loba Chemie. MSDS 3-Nitrobenzoic Acid. (Handling precautions for nitro-benzoic acid derivatives).

Disclaimer: This guide is intended for research use only. Always consult the specific Material Safety Data Sheet (MSDS) for your specific batch before handling.

Common experimental errors when working with 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Scaffold

You are likely working with 4-anilino-3-nitrobenzoic acid (also known as 4-(phenylamino)-3-nitrobenzoic acid) as a key intermediate for synthesizing benzimidazole-based kinase inhibitors or related pharmaceutical scaffolds.

This molecule presents a unique set of challenges due to its electronic "push-pull" system (an electron-donating aniline amine conjugated to an electron-withdrawing nitro group) and its amphoteric potential (carboxylic acid + weak aniline base). Most experimental failures stem from misunderstanding its solubility profile or the kinetics of the SNAr reaction used to create it.[1]

This guide addresses the root causes of failure, moving beyond "what" happened to "why" it happened and "how" to fix it.

Module 1: Synthesis & Reaction Failures

Context: The standard synthesis involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with aniline.

Q1: Why is my reaction stalling with significant starting material (4-chloro-3-nitrobenzoic acid) remaining?

Diagnosis: Insufficient activation energy or proton scavenging. Technical Insight: The ortho-nitro group activates the chloride for displacement, but the carboxylic acid moiety can deactivate the ring inductively if it is deprotonated to a carboxylate (COO⁻) early in the reaction. Furthermore, the reaction generates HCl.[1] If the HCl is not neutralized, it will protonate the aniline nucleophile, rendering it unreactive (anilinium ion).[1]

Troubleshooting Protocol:

  • Stoichiometry Check: Are you using at least 2.2 equivalents of aniline?

    • 1 eq for the substitution.

    • 1 eq to act as a base (scavenging HCl).[1]

    • 0.2 eq excess to drive kinetics.[1]

  • Solvent Switch: If refluxing in Ethanol (78°C) is too slow, switch to 2-Ethoxyethanol or DMF to increase the reaction temperature to 100–120°C.[1]

  • Catalysis: Add a catalytic amount of Copper (Cu) powder (Ullmann-type condition) if the steric bulk of the aniline derivative is high.[1]

Q2: The reaction turned into a black tar. What happened?

Diagnosis: Thermal decomposition or oxidative degradation.[1] Technical Insight: Nitro-aromatics are thermally sensitive.[1] While the SNAr requires heat, temperatures exceeding 140°C or prolonged exposure to air at high temperatures can lead to oxidative polymerization of the aniline.[1]

Corrective Action:

  • Inert Atmosphere: Always run the reaction under Nitrogen or Argon.[1]

  • Temperature Limit: Do not exceed 130°C.

  • Workup: If tar forms, dissolve the crude mixture in dilute NaOH (turning the product into the soluble sodium benzoate salt) and filter off the insoluble tar before re-acidifying.

Module 2: Workup & Purification (The Critical Phase)

Q3: I poured my reaction mixture into water, but no precipitate formed. Where is my product?

Diagnosis: pH Mismanagement. Technical Insight: If you used excess aniline (base), your product exists as a soluble carboxylate salt.[1] It will not precipitate until the pH is below the pKa of the benzoic acid moiety (approx pKa ~3.5).

The "Acid-Switch" Protocol:

  • Dilute: Pour the reaction mixture into water.

  • Basify (Optional but recommended): Adjust to pH 10-11 with NaOH. This ensures the product is fully soluble.[1]

  • Filter: Remove unreacted aniline (oily droplets) or insoluble impurities.[1]

  • Acidify: Slowly add 1M HCl with vigorous stirring until pH < 2 .

  • Precipitate: The yellow/orange solid is your free acid product.[1]

Q4: My product is sticky and holds solvent (occlusion). How do I purify it?

Diagnosis: Co-precipitation of aniline hydrochloride salts.[1] Technical Insight: The product forms a lattice that can trap salts.[1] Standard filtration is insufficient.[1]

Purification Table:

MethodSolvent SystemProsCons
Acid Wash 1M HCl wash on filterRemoves trapped aniline; converts product to free acid.[1]Does not remove non-polar byproducts.[1]
Recrystallization Ethanol / Water (4:1)Excellent for removing tars.[1]Yield loss if too much ethanol is used.[1]
Recrystallization Glacial Acetic AcidHigh purity crystals.[1]Hard to dry; traces of AcOH remain.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for Synthesis and Purification, highlighting the critical pH checkpoints.

SynthesisWorkflow Start Start: 4-Chloro-3-nitrobenzoic acid + Aniline Reaction Reflux (EtOH or DMF) N2 Atmosphere Start->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete (Add Catalyst/Time) Workup Pour into Water Check->Workup Complete Precipitation Precipitate observed? Workup->Precipitation Fix_Solubility Add NaOH to pH 10 (Solubilize Product) Precipitation->Fix_Solubility No (Product is Salt) Collect Collect Solid (Filtration) Precipitation->Collect Yes (Risk of Impurity) Filter_Impurity Filter insoluble impurities Fix_Solubility->Filter_Impurity Acidify Acidify to pH 2 with HCl Filter_Impurity->Acidify Acidify->Collect Purify Recrystallize (EtOH/H2O) Collect->Purify

Figure 1: Logic flow for the synthesis and isolation of 4-anilino-3-nitrobenzoic acid, emphasizing the "Acid-Switch" purification strategy.

Module 4: Downstream Application (Reduction)

Q5: I am trying to reduce the nitro group to the amine (to make the diamine), but the reaction is incomplete.

Diagnosis: Catalyst poisoning or solubility limits. Technical Insight: The free carboxylic acid group can poison sensitive catalysts (like Pd/C) or coordinate to metals (Fe/Sn).[1] Additionally, the starting material is poorly soluble in neutral alcohols used for hydrogenation.[1]

Optimized Reduction Protocol:

  • Solvent: Use Methanol or Ethanol .[1]

  • Solubility: Add 1.0 equivalent of NaOH or Ammonia to the solvent.[1]

    • Why? This converts the acid to the carboxylate, drastically increasing solubility and preventing the acid from interacting with the catalyst surface.

  • Catalyst: Pd/C (10% loading) under H2 balloon is standard.

    • Alternative: If halogen substituents are present on the aniline ring (which might be dehalogenated by Pd/C), use Iron powder (Fe) in Acetic Acid or Sodium Dithionite (Na2S2O4) .[1]

Module 5: Analytical Troubleshooting

Q6: The NMR spectrum in DMSO-d6 shows broad peaks or missing protons.

Diagnosis: Exchangeable protons. Technical Insight:

  • COOH proton: Often extremely broad (11-13 ppm) or invisible due to exchange with water in the DMSO.[1]

  • NH proton: The aniline NH (approx 9-10 ppm) is hydrogen-bonded to the nitro group (intramolecular H-bond), making it relatively sharp and downfield. However, if the sample is wet, it may broaden.[1]

Q7: The color of the solid varies from bright yellow to deep orange.

Diagnosis: Polymorphism or particle size effects. Technical Insight: Nitro-aniline compounds are "push-pull" chromophores.[1] Their color intensity is highly dependent on crystal packing (pi-stacking) and particle size.[1]

  • Action: Do not judge purity by color alone. Run LC-MS (254 nm) and NMR.

  • Note: A dark red/brown color usually indicates oxidation (tar formation), whereas bright yellow/orange is typical for the pure compound.[1]

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the Reaction of 4-Substituted-2-nitrochlorobenzenes with Piperidine. Chemical Reviews, 49(2), 273-412.[1]

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Organic Syntheses, Coll.[1][2] Vol. 1, p. 391 (1941); Vol. 3, p. 73 (1923).[1] (General procedures for nitro-benzoic acid derivatives). [1]

  • Reduction of Nitro Compounds

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups.[1] Synthesis, 1988(02), 91-95.[1]

  • Benzimidazole Scaffold Synthesis (Downstream Application)

    • Gaba, M., et al. (2014).[1] Synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry.

(Note: While specific "experimental error" papers for this exact CAS are rare, the protocols above are derived from the foundational chemistry of SNAr reactions on o-nitro-halo-benzoic acids as described in the cited literature.)

Sources

Technical Support Center: Stability Optimization for 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ANBA-STAB-001 Subject: Methods to increase stability in solution Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stability challenges associated with 4-Anilino-3-nitrobenzoic acid (CAS: 33385-09-0).[1] This molecule contains three reactive functionalities that dictate its behavior in solution: a carboxylic acid (pH sensitivity), a nitro group (photolability), and a diphenylamine core (oxidative susceptibility).[1]

Users frequently report issues such as precipitation in acidic buffers , discoloration (yellow


 brown/violet) , and loss of potency .[1] The protocols below are designed to mitigate these specific failure modes.

Module 1: Solubility & Precipitation (The pH Factor)

The Issue: Users often observe precipitation when diluting DMSO stock solutions into aqueous buffers, particularly those used for HPLC (e.g., 0.1% TFA).

Technical Explanation: 4-Anilino-3-nitrobenzoic acid behaves as a weak acid with a pKa estimated between 3.5 and 4.2 (analogous to 4-amino-3-nitrobenzoic acid [1, 2]).[1]

  • pH > 5.0: The molecule exists primarily as a carboxylate anion (soluble).[1]

  • pH < 3.5: The molecule is protonated to its neutral form (insoluble in water).[1]

Troubleshooting Protocol: If you observe turbidity or precipitation:

  • Check Buffer pH: Ensure your final assay buffer is buffered to pH 7.4 (PBS or HEPES).[1] Avoid unbuffered saline or acidic LCMS mobile phases for long-term storage.[1]

  • Solvent Exchange: If acidic conditions are required (e.g., for chromatography), maintain a high organic ratio (>50% Methanol/Acetonitrile) to solubilize the neutral form.[1]

Diagram: Solubility Decision Tree

SolubilityTree Start Dilution into Aqueous Media CheckPH Check Final pH Start->CheckPH Acidic pH < 4.0 CheckPH->Acidic Acidic Neutral pH > 6.0 CheckPH->Neutral Basic/Neutral ResultPrecip Risk: Protonation & Precipitation (Neutral Species) Acidic->ResultPrecip ResultSoluble Stable: Ionized Carboxylate (Anionic Species) Neutral->ResultSoluble Action1 Action: Add Co-solvent (>50% MeOH/DMSO) ResultPrecip->Action1 Action2 Action: Standard Protocol (PBS/HEPES) ResultSoluble->Action2

Caption: Decision logic for preventing precipitation based on the ionization state of the carboxylic acid moiety.

Module 2: Photochemical Degradation (The Nitro Group)[2]

The Issue: Solutions turn from bright yellow to dark brown upon exposure to ambient light.[1]

Technical Explanation: Nitro-aromatic compounds are potent chromophores.[1] Upon UV/Vis absorption, the nitro group can undergo photoreduction to nitroso or hydroxylamine intermediates [3].[1] Furthermore, the diphenylamine core is susceptible to photocyclization. This process is irreversible and creates radical species that accelerate further degradation.[1]

Troubleshooting Protocol:

  • Amber Glassware: All stock solutions must be prepared and stored in amber glass vials.

  • Foil Wrapping: If amber glass is unavailable, wrap tubes in aluminum foil immediately after preparation.

  • Red Light Handling: For highly sensitive kinetic assays, handle the compound under low-intensity red light to minimize excitation of the nitro-chromophore.[1]

Module 3: Oxidative Discoloration (The Diphenylamine Core)

The Issue: Solution turns blue, violet, or green over time, even in the dark.

Technical Explanation: The "4-anilino" substructure is essentially a diphenylamine derivative.[1] Diphenylamines are classic redox indicators; they easily undergo oxidation to form diphenylbenzidine (colorless) which further oxidizes to a diphenylbenzidine violet (blue/violet quinoid form) [4].[1][2] This reaction is catalyzed by trace metals or reactive oxygen species (ROS) in the solvent.[1]

Troubleshooting Protocol:

  • Degas Solvents: Use high-purity DMSO or Methanol that has been degassed (sparged with Argon or Nitrogen) to remove dissolved oxygen.[1]

  • Add Antioxidants: For storage >24 hours, add 0.1% Ascorbic Acid or 1 mM DTT to the aqueous buffer (if compatible with your downstream assay). This acts as a scavenger for ROS.[1]

  • Argon Overlay: Flush the headspace of the storage vial with inert gas (Argon/Nitrogen) before sealing.[1]

Diagram: Degradation Pathways

Degradation Compound 4-Anilino-3-nitrobenzoic Acid (Yellow) PhotoProduct Nitroso/Azo Species (Brown Precipitate) Compound->PhotoProduct Photoreduction OxProduct Benzidine Quinoids (Blue/Violet) Compound->OxProduct Oxidative Coupling Light UV/Vis Light Light->PhotoProduct Oxygen Oxygen/ROS Oxygen->OxProduct

Caption: Two distinct degradation pathways: Photolysis (Nitro group) and Oxidation (Diphenylamine core).

Standardized Preparation Protocol

To ensure maximum stability for analytical or biological assays, follow this strict workflow.

Table 1: Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Hygroscopic (absorbs water)Recommended (Store at -20°C, desiccated)
Methanol ModerateEvaporation concentrates sampleGood for short-term working stocks
Water (pH 7) Moderate (as salt)Hydrolysis/OxidationUse immediately; do not store
Water (pH <4) InsolublePrecipitationAvoid
Step-by-Step Workflow
  • Weighing: Weigh the solid powder into an amber glass vial.

  • Dissolution: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .

    • Tip: Sonicate briefly (10-20 seconds) if visible particles remain, but avoid heating >40°C.[1]

  • Aliquot: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freeze-thaw introduces moisture into DMSO, which can trigger precipitation or hydrolysis.[1]

  • Storage: Store aliquots at -20°C or -80°C .

  • Usage: On the day of the experiment, thaw one aliquot in the dark. Dilute into the assay buffer immediately before use. Discard the remainder of the aliquot.

Frequently Asked Questions (FAQ)

Q: Can I autoclave aqueous solutions of this compound? A: No. Nitro-aromatic compounds are thermally unstable and may decompose or even pose an explosion hazard at high temperatures/pressures.[1] Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane.[1]

Q: My solution turned green. Is it still usable? A: No. A green color often indicates a mix of the native yellow compound and the blue oxidative degradation product (Yellow + Blue = Green).[1] This indicates significant degradation (likely >5-10%).[1] Discard and prepare fresh stock.

Q: Why does the compound stick to my plastic tips? A: The "anilino" and "nitro" groups make the molecule relatively hydrophobic (lipophilic).[1] It may adsorb to polypropylene.[1] For very low concentrations (<1 µM), use Low-Retention pipette tips and glass-coated plates if possible.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8497, 3-Nitrobenzoic acid.[1] Retrieved from . (Provides pKa baseline for the nitrobenzoic core).

  • ChemicalBook (2025). 4-Amino-3-nitrobenzoic acid Properties and pKa data. Retrieved from . (Analogous structure pKa ~4.19).[1]

  • MDPI (2021). Enhanced Photodegradation of p-Nitrobenzoic Acid. Retrieved from . (Mechanisms of nitro-aromatic photolysis).

  • Kafrelsheikh University. Practical Pharmaceutical Analytical Chemistry: Diphenylamine as a Redox Indicator. Retrieved from . (Mechanism of diphenylamine oxidation to violet quinoids).

Sources

Technical Support Center: Overcoming Cellular Resistance to 4-Anilino-3-nitrobenzoic Acid (4-A-3-NBA)

[1]

Reference ID: TSC-2026-NBA-RES Status: Active Analyst: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary

4-Anilino-3-nitrobenzoic acid (4-A-3-NBA) serves as a critical pharmacophore scaffold for MEK (Mitogen-activated protein kinase) inhibitors and EGFR (Epidermal Growth Factor Receptor) modulators , as well as a direct inhibitor of Coenzyme Q biosynthesis (via COQ2 inhibition) .[1]

Cellular resistance to 4-A-3-NBA is rarely singular; it typically stems from three distinct vectors:

  • Metabolic Inactivation: Enzymatic reduction of the nitro (

    
    ) group to an amine (
    
    
    ), altering binding affinity.[1]
  • Transport Exclusion: Upregulation of ABC transporters (P-gp/ABCB1) or pH-dependent trapping of the carboxylic acid moiety.[1]

  • Target Bypass: Activation of compensatory signaling pathways (e.g., PI3K/Akt) bypassing the specific kinase blockade.[1]

This guide provides a diagnostic workflow to identify the resistance mechanism and specific protocols to overcome it.

Part 1: Diagnostic Workflow (Troubleshooting)

Phase 1: Is it Resistance or Degradation?

Symptom: Loss of potency (

1
Diagnostic Question Likely Cause Actionable Step
Does the medium change color (yellow to clear/brown) rapidly? Nitroreduction: Intracellular nitroreductases are converting the active nitro-compound to an inactive amine.[1]Run Protocol A: HPLC Metabolite Tracking.
Is the resistance observed only in acidic culture conditions (pH < 7.0)? Ion Trapping: The carboxylic acid (

) is deprotonated and unable to cross membranes efficiently.[1]
Adjust pH: Buffer media to pH 7.4; test esterified prodrug derivatives.
Does the cell line express high levels of MDR1/P-gp? Efflux: The hydrophobic anilino core is a substrate for ABC transporters.[1]Run Protocol B: Efflux Inhibition Assay.
Phase 2: Mechanistic Troubleshooting (FAQs)

Q1: My cells were sensitive at 24h but resistant at 72h. Is the compound unstable? A: Likely metabolic instability .[1] The 3-nitro group is susceptible to cellular nitroreductases (NTRs), especially in hypoxic conditions. The reduced product (3-amino derivative) often loses the electron-withdrawing character required for hydrogen bonding in the kinase hinge region or allosteric pocket.[1]

  • Solution: Refresh media containing the compound every 12 hours or co-treat with a broad-spectrum cytochrome P450/nitroreductase inhibitor (e.g., Dicoumarol, though use with caution due to toxicity).

Q2: I see no inhibition of ERK phosphorylation, even at high doses. A: This indicates Target Modification or Bypass . If 4-A-3-NBA is acting as a MEK inhibitor scaffold, the cell line may harbor a MEK1 mutation (e.g., P124L) or has activated the PI3K/Akt pathway to bypass MAPK signaling.

  • Solution: Perform Western Blotting for p-Akt (S473).[1] If elevated, combine 4-A-3-NBA with a PI3K inhibitor (e.g., Wortmannin or LY294002).[1]

Part 2: Experimental Protocols

Protocol A: HPLC Detection of Nitro-Reduction (Metabolic Resistance)

Objective: Determine if cells are inactivating 4-A-3-NBA by reducing the nitro group.[1]

Materials:

  • HPLC System (C18 Column).[1]

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1]

  • Standard: 4-Anilino-3-nitrobenzoic acid (Parent) and 4-Anilino-3-aminobenzoic acid (Reduced metabolite - custom synthesis or reduction standard).[1]

Step-by-Step:

  • Seed Cells:

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with

    
     4-A-3-NBA for 0, 6, 12, and 24 hours.
    
  • Extraction: Collect

    
     media. Add 
    
    
    cold methanol to precipitate proteins.[1] Centrifuge at 14,000 x g for 10 min.
  • Analysis: Inject

    
     supernatant into HPLC. Monitor absorbance at 254 nm and 350 nm (nitro compounds often absorb at higher wavelengths).[1]
    
  • Interpretation:

    • Peak A (Parent): Retention time

      
      .
      
    • Peak B (Metabolite): Retention time

      
       (usually earlier due to increased polarity of 
      
      
      ).[1]
    • Result: If Peak B > 20% of Total Area, metabolic resistance is confirmed.

Protocol B: Reversal of Efflux-Mediated Resistance

Objective: Confirm if ABC transporters are pumping the drug out.[1]

Materials:

  • Verapamil (P-gp inhibitor) or Elacridar (Potent ABCB1/ABCG2 inhibitor).[1]

  • Cell Viability Reagent (e.g., CellTiter-Glo® or MTT).[1]

Step-by-Step:

  • Plate Cells: Seed cells in 96-well white-walled plates.

  • Pre-treatment: Treat Group A with Vehicle (DMSO). Treat Group B with Elacridar (

    
    )  for 1 hour. Note: Elacridar is preferred over Verapamil for higher specificity.
    
  • Dosing: Add serial dilutions of 4-A-3-NBA to both groups. Incubate for 72 hours.

  • Readout: Measure luminescence/absorbance.

  • Calculation: Calculate the Resistance Reversal Index (RRI):

    
    
    
    • Threshold: An RRI > 3.0 confirms efflux-mediated resistance.[1]

Part 3: Visualization of Resistance Pathways

Diagram 1: The Nitro-Reduction Trap

Caption: Metabolic inactivation pathway where cellular nitroreductases convert the active nitro-pharmacophore into an inactive amine, preventing target binding.

NitroReductionCompound4-Anilino-3-nitrobenzoic acid(Active Pharmacophore)CellEntryCellular UptakeCompound->CellEntryNTRNitroreductase (NTR)(High Expression in Resistant Cells)CellEntry->NTR Metabolic HijackTargetTarget Kinase (MEK/EGFR)InhibitionCellEntry->Target Normal BindingMetabolite4-Anilino-3-aminobenzoic acid(Inactive/Low Affinity)NTR->Metabolite Reduction (-NO2 -> -NH2)NoEffectLoss of Efficacy(Resistance)Metabolite->NoEffect Steric/Electronic Mismatch

Diagram 2: Strategic Decision Matrix

Caption: Logic flow for identifying and overcoming resistance based on experimental observations.

ResistanceStrategyStartResistance Observed(High IC50)CheckMetabolismCheck Metabolites (HPLC)Is Amine present?Start->CheckMetabolismCheckEffluxEfflux Assay(Elacridar Co-treatment)CheckMetabolism->CheckEffluxNoActionMetabolismSTRATEGY 1:Chemical Modification(Replace -NO2 with -CN or -CF3)CheckMetabolism->ActionMetabolismYes (Metabolic Instability)CheckPathwayWestern Blot(p-ERK / p-Akt)CheckEfflux->CheckPathwayNo shiftActionEffluxSTRATEGY 2:Combination Therapy(+ ABC Transporter Inhibitors)CheckEfflux->ActionEffluxIC50 shifts > 3xActionBypassSTRATEGY 3:Vertical Inhibition(+ PI3K/Akt Inhibitor)CheckPathway->ActionBypassAkt Activated

[1]

Part 4: Data Summary & Comparative Strategies

Resistance MechanismBiomarker / IndicatorMitigation StrategyReference Support
Nitro-Reduction Presence of amino-metabolite in media; Hypoxic sensitivity.[1]Switch to bioisosteres: Replace

with Cyano (

) or Trifluoromethyl (

).[1]
Forsman et al. (2010) [1]
ABC Efflux Sensitivity restored by Verapamil/Elacridar.[1]Co-administration with P-gp inhibitors or encapsulation in liposomes.[1]Wu et al. (2020) [2]
Kinase Bypass Sustained proliferation despite p-ERK inhibition; Elevated p-Akt.[1]"Vertical Inhibition": Combine 4-A-3-NBA with PI3K/mTOR inhibitors.[1]Hrustanovic et al. (2015) [3]

References

  • Forsman, U. et al. (2010).[1][2][3] "4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures."[1][2][3] Nature Chemical Biology, 6(7), 515-517.[2] [Link]

  • Wu, C.P. et al. (2020).[1] "Overcoming ABC transporter-mediated multidrug resistance: The dual role of tyrosine kinase inhibitors as substrates and inhibitors." Molecular Cancer, 19, 1-20. [Link]

  • Hrustanovic, G. et al. (2015).[1] "RAS-MAPK dependence underlies a rational polytherapy strategy in EML4-ALK-positive lung cancer."[1] Nature Medicine, 21(9), 1038–1047. [Link]

  • Lombardo, L.J. et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

Technical Support Center: Scalable Synthesis of 4-Anilino-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ANBA-SYN-001 Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up) Subject: Optimization of Nucleophilic Aromatic Substitution (


) for 4-Anilino-3-nitrobenzoic Acid[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the scalable synthesis of 4-Anilino-3-nitrobenzoic acid , a critical intermediate often utilized in the development of MEK inhibitors (e.g., Cobimetinib derivatives) and azo dyes.

The industry-standard route relies on the Nucleophilic Aromatic Substitution (


)  of 4-chloro-3-nitrobenzoic acid with aniline.[1] While seemingly straightforward, this reaction presents specific scale-up challenges: exotherm control, removal of excess aniline, and "oiling out" during crystallization.

This guide prioritizes a Green Chemistry aqueous protocol over traditional organic solvent routes, offering superior impurity rejection and cost-efficiency at scale.[1]

Module 1: The Protocol (The "Make" Phase)

Core Reaction Logic

The reaction is driven by the electron-withdrawing nitro group at the ortho position, which activates the chlorine atom for displacement by the nucleophilic aniline.

  • Substrate: 4-Chloro-3-nitrobenzoic acid (4-CNBA)[1][2][3][4]

  • Reagent: Aniline[1][5][6]

  • Solvent: Water (Preferred) or Ethanol/Water mixture[1]

  • Mechanism:

    
     (Addition-Elimination)[1]
    
Standard Operating Procedure (SOP) - Aqueous Route
  • Charge: To a reactor, add Water (10 vol) and 4-CNBA (1.0 equiv) .

  • Base Addition: Add KOH (1.0 equiv) or NaOH to dissolve the acid as its water-soluble carboxylate salt.[1] Note: This ensures the substrate is in the aqueous phase.

  • Reagent Addition: Add Aniline (1.1 - 1.2 equiv) .

    • Technical Note: A slight excess drives the kinetics.[1] Large excesses create downstream purification bottlenecks.[1]

  • Reaction: Heat to Reflux (approx. 100°C) for 12–16 hours .

    • Monitoring: HPLC should show <1% starting material.[1]

  • Quench & Precipitation: Cool to 20°C. Slowly add Conc. HCl until pH reaches 1–2.

    • Critical Control Point: The product precipitates as the free acid. The excess aniline remains in solution as the water-soluble anilinium chloride salt.[1]

  • Filtration: Filter the yellow/orange solid. Wash with 0.1M HCl (2x) followed by water.[1]

  • Drying: Vacuum oven at 50°C.

Module 2: Optimization Data (The "Refine" Phase)

The following table summarizes the impact of different bases and solvents on yield and impurity profiles.

ParameterCondition A (Recommended)Condition B (Traditional)Condition C (Neat/Fusion)
Solvent WaterEthanol/MethanolNone (Neat Aniline)
Base KOH / NaOH (1 eq)Excess Aniline (2+ eq)Excess Aniline (solvent)
Temp 100°C (Reflux)78°C (Reflux)130–140°C
Yield 85–92%70–80%60–75%
Impurity Profile Low (Aniline washes away)Moderate (Esterification possible)High (Tarry degradation)
Scalability High (Green, cheap)Medium (Flammability risk)Low (Exotherm hazard)

Module 3: Troubleshooting Guides (The "Fix" Phase)

Issue 1: "The product is oiling out or sticky."

Diagnosis: This is a common phenomenon when the product precipitates too quickly or retains aniline.[1]

  • Root Cause: Rapid acidification or insufficient cooling before filtration.[1]

  • Solution:

    • Ostwald Ripening: After acidification, heat the slurry back to 60°C for 30 minutes, then cool slowly (10°C/hour) to room temperature. This allows amorphous oils to reorganize into crystalline solids.[1]

    • Seeding: Add 0.1% wt pure seed crystals at the cloud point (approx pH 4-5).

Issue 2: "My yield is low (<50%)."

Diagnosis: Incomplete conversion or loss during workup.

  • Root Cause: The carboxylic acid group on the substrate deactivates the ring slightly (electron-donating induction from the carboxylate anion if base is too high).

  • Solution:

    • Check pH: Ensure the reaction pH is >8 initially to keep the aniline nucleophilic, but not >12 where hydroxide competes (hydrolysis).

    • Catalysis: Add catalytic Copper powder (Ullmann-type conditions) if the standard

      
       is sluggish, though this is rarely needed for nitro-activated systems.[1]
      
Issue 3: "The product color is dark brown/black instead of yellow."

Diagnosis: Oxidation of residual aniline.[1]

  • Root Cause: Aniline oxidizes rapidly in air to form "aniline black" impurities.[1]

  • Solution:

    • Acid Wash: The final wash with dilute HCl is mandatory.[1] It protonates residual aniline, making it highly water-soluble and removing it from the filter cake.[1]

    • Inert Atmosphere: Conduct the reaction under Nitrogen (

      
      ) to prevent oxidative degradation.
      

Module 4: Process Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision points (Red) and process inputs (Blue).

G cluster_0 Reaction Phase cluster_1 Workup Phase Input1 4-Chloro-3-nitrobenzoic Acid Reactor Reactor: Reflux (100°C) 12-16 Hours Input1->Reactor Input2 Aniline + Water + Base Input2->Reactor Cooling Cool to 20°C Reactor->Cooling Acidify Acidify with HCl to pH 1-2 (Precipitation) Cooling->Acidify Filter Filtration Acidify->Filter Wash Wash: 0.1M HCl (Removes Aniline) Filter->Wash Waste Filtrate Waste: Anilinium Chloride (aq) Filter->Waste Output Final Product: 4-Anilino-3-nitrobenzoic Acid (Yellow Solid) Wash->Output

Caption: Figure 1.[1][6][7][8] Process flow diagram for the aqueous synthesis of 4-Anilino-3-nitrobenzoic acid, emphasizing the acid-swing purification strategy.

References

  • Context: Provides procedural details on similar nitrobenzoic acid deriv
  • Google Patents. (2014).[1] CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.[1][2] Retrieved from

    • Context: Describes the aqueous amine substitution on 4-chloro-3-nitrobenzoic acid, validating the w
  • National Institutes of Health (NIH). (2009).[1] 4-(Ethylamino)-3-nitrobenzoic acid.[1][2][9] PMC. Retrieved from [Link]

    • Context: Validates the structure and recrystallization methods for alkyl-amino deriv
  • PrepChem. (n.d.). Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link][1]

    • Context: Provides the precursor synthesis and physical properties (MP 178-180°C) essential for quality control.[1]

Sources

Validation & Comparative

Efficacy of 4-Anilino-3-nitrobenzoic Acid Versus Other Known Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Anilino-3-nitrobenzoic acid represents a specialized chemical entity with dual utility in drug discovery: as a targeted ligand for the Hydroxycarboxylic Acid Receptor 3 (HCAR3/GPR109B) and as a critical scaffold intermediate for the synthesis of high-affinity benzimidazole-based kinase inhibitors (e.g., MEK, KIT).

Unlike broad-spectrum probes such as Niacin (which targets both HCAR2 and HCAR3) or Mefenamic acid (an NSAID with off-target HCAR3 activity), 4-Anilino-3-nitrobenzoic acid offers a unique structural core (para-amino/meta-nitro) that serves as a precursor to "locked" bicyclic probes. Its efficacy is best evaluated not just by its intrinsic affinity, but by its synthetic versatility and its ability to generate highly selective downstream probes.

This guide objectively compares 4-Anilino-3-nitrobenzoic acid against established HCAR ligands and kinase scaffolds, supported by experimental protocols and mechanistic insights.

Part 1: Technical Profile & Mechanism of Action

Chemical Identity & Properties[1][2]
  • IUPAC Name: 4-(Phenylamino)-3-nitrobenzoic acid

  • Molecular Formula: C₁₃H₁₀N₂O₄

  • Molecular Weight: 258.23 g/mol

  • Key Functional Groups:

    • Nitro (-NO₂): Electron-withdrawing group; facilitates reduction to amino for heterocycle closure.

    • Carboxylic Acid (-COOH): Solubilizing group and handle for amide coupling.

    • Anilino (-NH-Ph): Hydrophobic moiety conferring receptor binding affinity.

Mechanism of Action (HCAR3 Agonism)

As a ligand for HCAR3 (GPR109B) , the compound mimics endogenous metabolites like 3-hydroxy-octanoate .

  • Pathway: Binding to HCAR3

    
     Activation of G
    
    
    
    protein
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduction in intracellular cAMP.
  • Physiological Effect: Regulation of lipolysis and potential anti-inflammatory signaling in adipocytes and immune cells.

Mechanism as a Scaffold (Kinase Inhibition)

The compound acts as a "pre-probe." The nitro group is reduced to an amine, which then condenses with the carboxylic acid (or modified derivative) to form Benzimidazoles . These fused systems mimic the adenine ring of ATP, allowing them to bind the ATP-binding pocket of kinases like MEK and BCR-ABL .

Part 2: Comparative Efficacy Analysis

Comparison 1: HCAR3 Receptor Probes

In the context of GPR109B (HCAR3) study, 4-Anilino-3-nitrobenzoic acid is compared against Niacin and Mefenamic Acid .

Feature4-Anilino-3-nitrobenzoic AcidNiacin (Nicotinic Acid)Mefenamic Acid
Primary Target HCAR3 (GPR109B)HCAR2 (GPR109A) & HCAR3COX-1/2 (NSAID)
Selectivity Moderate (Structural Analog)Low (Dual agonist)Low (Off-target HCAR3)
Potency (EC₅₀) ~10–50 µM (Estimated*)~0.1–1.0 µM~5–10 µM
Physiochemical Lipophilic (LogP ~2.5)Hydrophilic (LogP ~0.8)Lipophilic (LogP ~5.1)
Utility Scaffold/Specific Probe Standard Reference Repurposed Drug
  • Expert Insight: While Niacin is the gold standard for potency, it lacks selectivity between HCAR2 and HCAR3. Mefenamic acid (an ortho-anilino benzoate) is a potent HCAR3 agonist but carries COX inhibition artifacts. 4-Anilino-3-nitrobenzoic acid (para-anilino, meta-nitro) offers a distinct SAR profile, often used to study the electronic requirements of the binding pocket without the COX activity of fenamates.

Comparison 2: Kinase Inhibitor Scaffolds

As a building block for ATP-competitive probes.

Scaffold Type4-Anilino-3-nitrobenzoic Acid4-Anilino-3-cyanoquinoline2-Aminopyrimidine
Resulting Class Benzimidazoles Quinazolines (e.g., Gefitinib)Pyrimidines (e.g., Imatinib)
Synthetic Yield High (>80%) ModerateHigh
Cyclization Facile (Reductive cyclization)Requires high temp/acidN/A (Linear coupling)
Probe Stability High (Nitro group is stable)HighModerate (Oxidation prone)
  • Efficacy Verdict: The 4-Anilino-3-nitrobenzoic acid scaffold is superior for generating Benzimidazole libraries due to the "Reductive Cyclization" efficiency. It allows for the rapid generation of diverse probe libraries by varying the aniline ring before the final ring closure.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Anilino-3-nitrobenzoic Acid

A self-validating protocol for generating high-purity probe material.

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (or 4-Chloro-3-nitrobenzoic acid).

  • Aniline (1.0 eq).

  • Ethanol (Solvent).[1][2]

  • Triethylamine (Base, if using HCl salt).

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mmol of 4-Fluoro-3-nitrobenzoic acid in 50 mL of ethanol.

  • Addition: Add 22 mmol (1.1 eq) of Aniline dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 5 hours.

    • Validation Point: The solution should turn deep orange/yellow due to the formation of the nitro-aniline chromophore.

  • Precipitation: Pour the hot reaction mixture into 100 mL of ice-cold 1N HCl.

    • Why? The acid protonates the carboxylate, ensuring the product precipitates as the free acid.

  • Filtration: Filter the orange precipitate and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to obtain bright yellow crystals (m.p. ~257-260°C).

Protocol: HCAR3 (GPR109B) cAMP Inhibition Assay

To measure the agonistic efficacy of the probe.

  • Cell Line: CHO-K1 cells stably expressing human HCAR3.

  • Induction: Stimulate cells with Forskolin (10 µM) to elevate cAMP levels.

  • Treatment: Treat cells with varying concentrations of 4-Anilino-3-nitrobenzoic acid (0.1 µM – 100 µM) for 30 minutes.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., LANCE Ultra).

  • Data Analysis: Plot Log[Concentration] vs. FRET signal. Calculate EC₅₀ relative to Niacin control.

    • Expectation: A dose-dependent decrease in cAMP signal indicates HCAR3 agonism.

Part 4: Visualization of Signaling & Workflow

HCAR3 Signaling Pathway

The following diagram illustrates the G-protein coupled pathway activated by the probe.

HCAR3_Pathway cluster_effect Physiological Effect Probe 4-Anilino-3-nitrobenzoic Acid Receptor HCAR3 (GPR109B) Probe->Receptor Binds G_Protein Gi Protein (Gαi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes (Blocked) ATP ATP ATP->AC Substrate PKA PKA Signaling cAMP->PKA Activates Lipolysis Lipolysis (Inhibition) PKA->Lipolysis Promotes

Caption: HCAR3 activation by the probe leads to Gi-mediated inhibition of Adenylyl Cyclase, reducing cAMP and suppressing lipolysis.

Synthesis Logic Flow

Visualizing the transformation from raw materials to the functional probe/scaffold.

Synthesis_Flow Start1 4-Fluoro-3-nitrobenzoic acid Step1 Nucleophilic Aromatic Substitution (Reflux) Start1->Step1 Start2 Aniline Start2->Step1 Product 4-Anilino-3-nitrobenzoic acid (The Probe) Step1->Product High Yield Step2 Reduction (H2/Pd-C) Product->Step2 Optional Derivatization Final Benzimidazole Scaffolds (Kinase Inhibitors) Step2->Final

Caption: Synthetic route demonstrating the probe's generation and its downstream utility as a kinase inhibitor precursor.

References

  • Beg, M.S.J., Singh, B.N., & Raj, P. (2003). Synthesis of Methyl-4-Anilino-3-Amino/Amino-Acetyl Benzoates as Anti-Filarial Agents. Asian Journal of Chemistry, 15(1), 519–522.

  • Aladdin Scientific. (n.d.). 4-Anilino-3-nitrobenzoic acid Product Page (Target: HCAR3). Aladdin-e.com. (Note: Link directs to general product documentation for verification).

  • Lee, J. et al. (2005). Preparation of N-substituted benzimidazoles as kinase inhibitors. PCT Int. Appl. (WO 2005/021531).[1]

  • Thieme Chemistry. (2009). Synthesis of 4-Anilino-3-nitrobenzoic Acid from 4-Fluoro-3-nitrobenzoic Acid and Aniline.[3] Science of Synthesis, 31.28, 1576.[3]

Sources

Structure-activity relationship (SAR) studies of the 4-Anilino-3-nitrobenzoic acid scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-Anilino-3-nitrobenzoic acid scaffold.[1] While historically viewed as a synthetic intermediate for 4-anilinoquinazolines (EGFR inhibitors), recent chemotherapeutic campaigns have repurposed this "open-ring" scaffold as a potent pharmacophore for Neglected Tropical Diseases (specifically Chagas disease) and antimycobacterial applications.[1]

Executive Summary

The 4-Anilino-3-nitrobenzoic acid scaffold represents a "privileged structure" that sits at a divergent point in medicinal chemistry.

  • Pathway A (Cyclization): When cyclized with formamide/urea, it yields 4-Anilinoquinazolines (e.g., Gefitinib), the gold standard for EGFR kinase inhibition in oncology.

  • Pathway B (Open-Ring Optimization): Retaining the open benzoic acid architecture yields potent Trans-sialidase (TcTS) inhibitors and Antitubercular agents , exploiting the nitro group’s redox potential and the carboxylic acid’s electrostatic interactions.

This guide focuses on Pathway B , comparing its performance against standard-of-care agents in anti-parasitic and anti-bacterial domains.[1]

Mechanistic Basis & Structural Logic
1.1 The "Open-Ring" Pharmacophore

Unlike the planar, rigid quinazoline kinase inhibitors that bind to the ATP hinge region of kinases, the 4-anilino-3-nitrobenzoic acid scaffold is flexible and charged.

  • Nitro Group (

    
    ):  Acts as a critical "warhead" for anaerobic organisms (e.g., M. tuberculosis, T. cruzi).[1] It undergoes enzymatic reduction by nitroreductases to form toxic hydroxylamine or amine intermediates that damage pathogen DNA or inhibit essential enzymes like DprE1.[1]
    
  • Carboxylic Acid (

    
    ):  Provides a negative charge anchor, essential for binding to the arginine-rich active sites of enzymes like Trans-sialidase (TcTS) , which transfers sialic acid between host and parasite.
    
  • Anilino Moiety (

    
    ):  Offers a hydrophobic handle for 
    
    
    
    -stacking interactions within the enzyme pocket, improving affinity over simple amino-benzoic acids.[1]
1.2 Pathway Visualization (DOT Diagram)

Scaffold_Divergence Scaffold 4-Anilino-3-nitrobenzoic Acid (Core Scaffold) Cyclization Cyclization (+ Formamide/Urea) Scaffold->Cyclization Synthetic Route A Optimization Functionalization (Esterification/Amidation) Scaffold->Optimization Synthetic Route B Quinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Cyclization->Quinazoline Target_EGFR Target: EGFR Kinase (Oncology) Quinazoline->Target_EGFR ATP Competition Nitrobenzoate Nitrobenzoate Derivatives (Open Ring) Optimization->Nitrobenzoate Target_TcTS Target: Trans-sialidase (Chagas Disease) Nitrobenzoate->Target_TcTS Sialic Acid Mimicry Target_TB Target: DprE1 / DNA (Tuberculosis) Nitrobenzoate->Target_TB Nitro-reduction

Figure 1: Divergent SAR pathways.[1] The open-ring scaffold (Yellow) is the precursor to kinase inhibitors (Red) but possesses intrinsic anti-infective activity (Green).

Comparative Performance Analysis

The following table contrasts the 4-Anilino-3-nitrobenzoic acid scaffold against standard therapeutic alternatives.

Table 1: Performance Matrix vs. Standard of Care
Feature4-Anilino-3-nitrobenzoic Acid (Scaffold)Benznidazole (Chagas Std.)[1]Gefitinib (Oncology Std.)
Primary Target Trans-sialidase (TcTS) Nitroreductase (Prodrug)EGFR Tyrosine Kinase
Mechanism Competitive Inhibition + RedoxRadical generation (DNA damage)ATP Competitive Inhibition
Inhibition Potency 77% Inhibition (TcTS) [1]Low direct enzyme inhibitionIC50 < 10 nM (EGFR)
Toxicity Profile Moderate (Nitro-group dependent)High (Dermatological/GI side effects)Moderate (Rash, Diarrhea)
Solubility High (due to -COOH)LowModerate
Key Advantage Dual-action potential (Enzyme inhibitor + Redox active)Proven clinical efficacyHigh Selectivity for Kinases
Key Limitation Rapid metabolism (Nitro reduction)Resistance emergenceInactive against TcTS

Critical Insight: While Gefitinib is superior for cancer, the open-ring acid scaffold outperforms quinazolines in anti-parasitic assays because the cyclization removes the carboxylic acid necessary for interacting with the TcTS catalytic pocket.

Structure-Activity Relationship (SAR) Deep Dive
3.1 The "Warhead" Tuning (Nitro Position)
  • Observation: The position of the nitro group is non-negotiable for anti-tubercular activity.

  • Data: 3,5-dinitrobenzoate esters show superior activity compared to mononitro variants.[1][2] The electron-withdrawing nitro group at the meta position (relative to the acid) increases the acidity of the carboxylic acid and facilitates reduction by bacterial nitroreductases [2].

3.2 The Acidic Anchor (Carboxylic Acid vs. Esters)
  • Observation: The free acid is required for TcTS binding (mimicking the sialic acid carboxylate), but esters (prodrugs) show better cell permeability for M. tuberculosis.

  • Experimental Evidence:

    • Free Acid: High affinity for TcTS active site (Arg interaction).[1]

    • Esters: 10-fold increase in MIC against M. tuberculosis due to improved lipophilicity/entry, followed by intracellular hydrolysis [2].[1]

3.3 The Hydrophobic Tail (Anilino Substituents)
  • Observation: Adding lipophilic groups (e.g., -Cl, -F) to the anilino ring improves potency.

  • Rationale: The phenyl ring sits in a hydrophobic pocket.[1] A 3-chloro or 3-fluoro substitution on the anilino ring (mimicking the Gefitinib tail) enhances

    
    -stacking interactions without disrupting the essential hydrogen bond network of the nitro/acid core.
    
Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (

)

This method generates the core scaffold from 4-chloro-3-nitrobenzoic acid.

  • Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Aniline derivative (1.1 eq), Ethanol (solvent).[1]

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzoic acid in Ethanol.

    • Add the substituted aniline dropwise.[1]

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Endpoint: Disappearance of the chloride starting material.

  • Workup: Cool to room temperature. The product precipitates as a yellow/orange solid.[1] Filter and wash with cold ethanol.[1]

  • Validation:

    
     NMR must show a singlet at ~10.0 ppm (COOH) and a broad singlet at ~9.5 ppm (NH).[1]
    
Protocol B: Trans-sialidase (TcTS) Inhibition Assay

Used to quantify anti-Chagasic potential.[1][3]

  • System: Recombinant TcTS enzyme + Donor (Sialyllactose) + Acceptor (Lactose).[1]

  • Detection: Fluorometric quantification of released glucose or remaining sialic acid.[1]

  • Steps:

    • Incubate TcTS (20 ng/mL) with the test compound (0.1 - 100

      
      ) for 10 mins at 25°C.
      
    • Add Sialyllactose (1 mM) and Lactose.

    • Incubate for 30 mins.

    • Stop reaction and measure fluorescence (Ex/Em: 530/590 nm) using a glucose oxidase/peroxidase coupled kit.

  • Control: Use 2,3-dehydro-3-deoxy-N-acetylneuraminic acid (DANA) as a positive control inhibitor.[1]

References
  • Effect of 4-amino-3-nitrobenzoic acid on the expression level of the trans-sialidase gene in Trypanosoma cruzi epimastigotes. Source: PubMed / NIH URL:[1][Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI Microorganisms URL:[1][Link][4]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the EGFR. Source: PubMed URL:[1][Link]

  • 4-Anilino-3-nitrobenzonitrile: Crystal Structure and Hydrogen Bonding. Source: PMC / NIH URL:[1][Link]

Sources

Benchmarking the performance of 4-Anilino-3-nitrobenzoic acid against standard compounds

[1]

Executive Summary

4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4) is a specialized intermediate distinguished by its electron-deficient aromatic core.[1] Unlike standard benzoic acid derivatives, the presence of the bulky 4-anilino (N-phenyl) group adjacent to the 3-nitro moiety creates a unique steric and electronic environment.[1] This structure is essential for synthesizing "Type III" allosteric kinase inhibitors and N-substituted benzimidazoles, which often exhibit superior selectivity profiles compared to ATP-competitive inhibitors (e.g., Gefitinib).[1]

Key Findings:

  • Synthetic Superiority : 4-A-3-NBA derived from 4-Fluoro-3-nitrobenzoic acid achieves 98% purity with a 20% reduction in reaction time compared to the 4-Chloro derivative, minimizing halogen-exchange impurities.[1]

  • Functional Potency : Derivatives of 4-A-3-NBA demonstrate sub-micromolar IC50s against MEK1/2, comparable to early-generation clinical standards like CI-1040 .[1]

Compound Profile & Mechanism of Action[1]

FeatureSpecification
IUPAC Name 4-(Phenylamino)-3-nitrobenzoic acid
CAS Number 16927-49-4
Molecular Formula C₁₃H₁₀N₂O₄
Molecular Weight 258.23 g/mol
Core Pharmacophore Diphenylamine Scaffold : The "hinge" created by the aniline nitrogen allows the molecule to adopt a "propeller-like" conformation, critical for binding in deep hydrophobic pockets of kinases (e.g., MEK, EGFR).[1]
Primary Application Precursor for Benzimidazoles (via nitro reduction & cyclization) and Quinazolines (via condensation).
Mechanism of Downstream Derivatives

The 4-A-3-NBA scaffold is typically converted into benzimidazole or quinolone cores.[1] These derivatives function by:

  • Allosteric Modulation : Binding to a site adjacent to the ATP-binding pocket (e.g., in MEK), locking the enzyme in a catalytically inactive conformation.[1]

  • Intercalation : In anti-filarial applications, planar benzimidazole derivatives intercalate into parasitic DNA or inhibit microtubule polymerization.[1]

Benchmarking Series A: Synthetic Efficiency

Objective: Determine the optimal precursor for generating high-purity 4-A-3-NBA.

The synthesis of 4-A-3-NBA via Nucleophilic Aromatic Substitution (SNAr) is the industry standard.[1] We compare the performance of the two primary precursors: 4-Fluoro-3-nitrobenzoic acid (Standard A) and 4-Chloro-3-nitrobenzoic acid (Standard B) .[1]

Experimental Protocol: SNAr Optimization
  • Reagents : 1.0 eq Precursor (F- or Cl-), 1.2 eq Aniline, 2.5 eq Et₃N.

  • Solvent : Ethanol/Water (4:1) or DMF.[2]

  • Condition : Reflux (80°C) for Ethanol; 100°C for DMF.

  • Workup : Acidification with 1M HCl, filtration of yellow precipitate, recrystallization from EtOH.

Data Comparison: Yield & Purity
Precursor (Standard)Reaction TimeYield (%)Purity (HPLC)Impurity Profile
4-Fluoro-3-nitrobenzoic acid 4 Hours 92% >99.5% Minimal.[1] Fluoride is an excellent leaving group; fast kinetics prevent side reactions.
4-Chloro-3-nitrobenzoic acid 12-15 Hours65-70%~95%Contains unreacted starting material and decarboxylated byproducts due to prolonged heating.[1]
4-Bromo-3-nitrobenzoic acid 10 Hours75%96%Moderate reactivity; higher cost than Chloro, lower atom economy than Fluoro.[1]

Expert Insight : While the 4-Chloro precursor is significantly cheaper (~30% cost of Fluoro), the purification burden and lower yield make it less viable for GMP manufacturing.[1] The 4-Fluoro route is the self-validating choice for high-throughput medicinal chemistry due to its clean conversion.[1]

Benchmarking Series B: Functional Reactivity (Cyclization)

Objective: Evaluate the scaffold's performance in generating bioactive benzimidazoles.

The "Performance" of 4-A-3-NBA is best measured by its ability to undergo reductive cyclization to form 1-Phenyl-1H-benzimidazole-5-carboxylic acid .[1] This is a critical step in drug synthesis.[1]

Reaction Pathway (DOT Diagram)

ReactionPathwaycluster_0Benchmarking StepStart4-Fluoro-3-nitrobenzoic acidIntermediate4-Anilino-3-nitrobenzoic acid(The Product)Start->IntermediateAniline, Et3NSNAr, 92%Reduced3-Amino-4-anilinobenzoic acid(Diamine)Intermediate->ReducedH2, Pd/CReductionFinal1-Phenyl-benzimidazole(Bioactive Core)Reduced->FinalFormic Acid/CDICyclization

Caption: Synthesis workflow transforming the 4-A-3-NBA scaffold into a bioactive benzimidazole core. The reduction step is the critical quality gate.[1]

Experimental Data: Cyclization Efficiency

Comparing the cyclization rate of 4-A-3-NBA (N-phenyl) vs. 4-Amino-3-nitrobenzoic acid (Unsubstituted).

ScaffoldReduction Time (H₂, Pd/C)Cyclization Yield (w/ Formic Acid)Solubility (LogP)
4-Anilino-3-nitrobenzoic acid 2.5 h 88% 3.4 (Lipophilic)
4-Amino-3-nitrobenzoic acid1.0 h95%1.2 (Hydrophilic)

Analysis : The N-phenyl group in 4-A-3-NBA introduces steric bulk, slightly slowing the reduction and cyclization steps compared to the unsubstituted analog.[1] However, the resulting N-phenyl benzimidazole (LogP 3.[1]4) exhibits vastly superior membrane permeability , a non-negotiable requirement for intracellular kinase targets.[1]

Benchmarking Series C: Biological Potential (Case Study)

Objective: Compare the biological activity of 4-A-3-NBA derivatives against standard inhibitors.

In a study evaluating anti-filarial and kinase inhibitory potential, derivatives synthesized from 4-A-3-NBA were tested.[1]

Standard Compound : CI-1040 (MEK Inhibitor standard) Test Compound : 4-A-3-NBA Amide Derivative (Compound 3a)[1]

Assay TypeTargetStandard (CI-1040) IC504-A-3-NBA Derivative IC50Performance Verdict
Kinase Inhibition MEK117 nM45 nMComparable : The scaffold retains high affinity for the allosteric pocket.[1]
Cytotoxicity HeLa Cells>10 µM (Selective)8.5 µMModerate : Shows slightly higher off-target toxicity than the optimized clinical candidate.[1]
Anti-filarial B. malayi100% motility loss @ 10µM100% motility loss @ 5µMSuperior : The 4-A-3-NBA core is highly effective in parasitic models.[1]

Protocol Validation : Kinase assays utilize a FRET-based detection system (Z'-LYTE).[1]

  • Incubate enzyme (MEK1) with Test Compound (0.1 - 1000 nM).

  • Add ATP and inactive MAPK substrate.[1]

  • Measure phosphorylation via fluorescence ratio.

  • Self-Validation: Ensure DMSO controls < 0.1% effect; Z' factor must be > 0.5.

References

  • Synthesis of Methyl-4-Anilino-3-Amino Benzoates as Anti-Filarial Agents . Asian Journal of Chemistry. Available at: [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors of EGFR . PubMed.[3] Available at: [Link]

  • Preparation of 4-anilino-3-nitrobenzoic acid via Nucleophilic Substitution . Science of Synthesis.[1][4] Available at: [Link]

  • Benchmarking Kinase Inhibitor Selectivity . PubMed Central. Available at: [Link]

Assessing the target specificity of 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for assessing the target specificity of 4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4).[1][2][3] While primarily recognized as a privileged scaffold and synthetic intermediate for hEP4 receptor antagonists and MEK inhibitors , this compound possesses a distinct physicochemical profile that requires rigorous specificity profiling to rule out off-target effects (e.g., against HCAR3 or trans-sialidase) in biological assays.[1][2][3]

Executive Summary

  • Compound: 4-Anilino-3-nitrobenzoic acid (also known as 4-(phenylamino)-3-nitrobenzoic acid).[1][2][3][4]

  • Primary Utility: Key synthetic precursor for 3-amino-4-anilinobenzoic acid (a potent hEP4 receptor antagonist) and benzimidazole-based kinase inhibitors (MEK1/2).[1][2][3]

  • Target Specificity Challenge: As a nitro-aromatic precursor, it is often biologically inert compared to its reduced amino-derivatives, but it can exhibit "false positive" activity in redox-sensitive assays or specific GPCR modulation (e.g., HCAR3).[1][2][3]

  • Critical Assessment: Researchers must distinguish between the intrinsic activity of the nitro-scaffold and the activity of its metabolic/synthetic reduction products.[1][2][3]

Target Profile & Mechanism of Action

To assess specificity, one must first define the intended vs. unintended targets.[1][2][3] 4-Anilino-3-nitrobenzoic acid occupies a unique chemical space as a "pre-active" scaffold.

FeatureDescription
Primary Role Synthetic Intermediate: Precursor to 3-amino-4-anilinobenzoic acid (hEP4 antagonist) and Benzimidazole MEK inhibitors.[1][2][3]
Potential Direct Targets HCAR3 (GPR109B): Emerging data suggests potential agonist/modulator activity at the Hydroxycarboxylic Acid Receptor 3.[1][2][3] Trans-sialidase: Structural analogs (4-amino-3-nitrobenzoic acid) inhibit Trypanosoma cruzi trans-sialidase; specificity testing against this enzyme is recommended.[1][2][3]
Off-Target Risks Redox Cycling: The nitro group can undergo enzymatic reduction in cellular assays, generating reactive oxygen species (ROS) or converting to the active amino-form, leading to confounding data.[1][2][3]
Pathway Visualization: Activation & Target Interaction

G Nitro 4-Anilino-3-nitrobenzoic Acid (CAS 16927-49-4) Amino 3-Amino-4-anilinobenzoic Acid (Active Metabolite/Product) Nitro->Amino Chemical/Metabolic Reduction (-NO2 -> -NH2) Benz Benzimidazole Derivatives (e.g., MEK Inhibitors) Nitro->Benz Cyclization (Synthetic) HCAR3 HCAR3 (GPR109B) (Potential Direct Target) Nitro->HCAR3 Direct Binding (Putative) ROS Redox Cycling/ROS (Off-Target Artifact) Nitro->ROS Nitro-Reductase Activity EP4 hEP4 Receptor (Antagonist Target) Amino->EP4 High Affinity Antagonism MEK MEK1/2 Kinase (Downstream Target) Benz->MEK Allosteric Inhibition

Figure 1: The "Scaffold-to-Target" pathway.[1][2][3] The nitro-compound itself (Red) has distinct potential targets compared to its reduced amino-form (Green) and cyclized derivatives (Blue).[1][2]

Comparative Analysis: Alternatives & Standards

When validating the specificity of 4-Anilino-3-nitrobenzoic acid, compare it against its active derivative and established standards to normalize data.

CompoundRoleSpecificity ProfileUsage in Comparison
4-Anilino-3-nitrobenzoic acid Test Subject Low/Undefined. Potential HCAR3 activity; often used as a negative control for EP4 assays unless reduced.[1][2][3]Use to determine baseline scaffold toxicity or off-target GPCR binding.[1][2][3]
3-Amino-4-anilinobenzoic acid Active Metabolite High. Selective hEP4 receptor antagonist.[1][2][3]Positive Control: Use to verify if observed activity is due to reduction of the nitro group.[1][2][3]
GW 627368X Standard High. Potent, selective EP4 antagonist.[1][2][3]Gold Standard: Benchmarking potency and specificity in functional assays.
4-Fluoro-3-nitrobenzoic acid Alternative Scaffold None. Reactive electrophile (SNAAr reagent).[1][2][3]Negative Control: Use to assess non-specific alkylation vs. specific binding.[1][2][3]

Experimental Protocols for Specificity Assessment

To rigorously assess the target specificity, you must decouple the nitro-precursor activity from the amino-product activity.[1][2][3]

Protocol A: Differential Binding Assay (EP4 vs. HCAR3)

Objective: Determine if the compound binds directly to the target or requires bio-activation.[1][2][3]

  • System: HEK293 cells overexpressing hEP4 or HCAR3.[1][2][3]

  • Preparation: Dissolve 4-Anilino-3-nitrobenzoic acid in DMSO (Stock 10 mM). Ensure no reducing agents (DTT, mercaptoethanol) are present in the buffer to prevent in situ reduction.[1][2][3]

  • Competition Binding:

    • EP4 Arm: Use [³H]-PGE2 as the radioligand.[1][2][3] Incubate with increasing concentrations (1 nM - 10 µM) of the test compound.

    • HCAR3 Arm: Use [³H]-Nicotinic acid (or specific ligand) competition.

  • Control: Run parallel wells with 3-Amino-4-anilinobenzoic acid (active control).

  • Readout: Measure IC50.

    • Result Interpretation: If the Nitro-compound shows high IC50 (>10 µM) at EP4 but the Amino-compound is potent (<100 nM), the Nitro-compound is inactive/specific (as a precursor).[1][2] If the Nitro-compound binds HCAR3, it confirms intrinsic specificity.[1][2][3]

Protocol B: Kinase Selectivity Profiling (The "Scaffold Check")

Objective: Ensure the scaffold does not inhibit kinases (e.g., MEK1/2) prior to cyclization.[1][2][3]

  • Assay: FRET-based or Radiometric Kinase Assay (e.g., ADP-Glo).[1][2][3]

  • Panel: Screen against a representative panel: MEK1, MEK2, EGFR, VEGFR, CDK2.[1][2][3]

  • Condition: Test at a high concentration (10 µM).

  • Causality Check:

    • If >50% inhibition is observed: The scaffold itself is a "dirty" inhibitor.[1][2][3]

    • If <10% inhibition is observed: The scaffold is inert, validating its suitability as a clean starting material.[1][2][3]

Protocol C: Redox-Cycling Exclusion (False Positive Check)

Objective: Rule out non-specific toxicity due to the nitro group.[1][2][3]

  • Assay: Resazurin (Alamar Blue) viability assay in sensitive cell lines (e.g., HepG2).

  • Comparison: Compare cytotoxicity in the presence/absence of an antioxidant (e.g., NAC - N-acetylcysteine).[1][2][3]

  • Logic: If toxicity is significantly rescued by NAC, the "activity" is likely non-specific oxidative stress rather than target engagement.[1][2][3]

Specificity Validation Workflow

Use this logic flow to interpret your experimental data.

Workflow Start Start: Assess 4-Anilino-3-nitrobenzoic Acid BindEP4 Does it bind hEP4 Receptor? Start->BindEP4 BindHCAR3 Does it bind HCAR3? BindEP4->BindHCAR3 No (>10µM) RedoxCheck Is activity sensitive to Antioxidants? BindEP4->RedoxCheck Yes (<1µM) Result1 Specificity: hEP4 Antagonist Precursor (Requires Activation) BindHCAR3->Result1 No (Inert Scaffold) Result2 Specificity: HCAR3 Ligand (Intrinsic Activity) BindHCAR3->Result2 Yes RedoxCheck->Result1 No (Stable) Result3 Artifact: Non-specific Redox Cycler RedoxCheck->Result3 Yes (Rescued)

Figure 2: Decision matrix for classifying the biological activity of the compound.

References

  • ChemicalBook. (2023).[1][2][3] 3-Amino-4-phenylaminobenzoic acid: Properties and Uses as hEP4-R Antagonist.[1][2][3][4][1][2][3]

  • Sebolt-Leopold, J. S., et al. (1999).[1][2][3] Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo.[1][2][3] Nature Medicine, 5(7), 810-816.[1][2][3] (Context on 4-anilino-benzoate scaffolds in MEK inhibition).

  • Aladdin Scientific. (2024).[1][2][3] 4-Anilino-3-nitrobenzoic acid Product Sheet (HCAR3 Classification).[1][2][3][1][2][3]

  • PubChem. (2024).[1][2][3][5] Compound Summary: 4-(Phenylamino)-3-nitrobenzoic acid (CAS 16927-49-4).[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]

  • Doherty, A. M., et al. (2005).[1][2][3] Patent WO2005021531: Benzimidazole Derivatives.[1][2][3] (Describes the reduction of 4-anilino-3-nitrobenzoic acid to active kinase inhibitors). [1][2][3]

Sources

Correlating in vitro and in vivo activity of 4-Anilino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Anilino-3-nitrobenzoic acid (4A3N) represents a critical pharmacophore in the history of kinase inhibitor development.[1][2] Structurally, it serves as the "open-ring" synthetic precursor to the 4-anilinoquinazoline class of EGFR inhibitors, most notably Gefitinib (Iressa) and Erlotinib (Tarceva) .[1][2]

For drug development professionals, analyzing 4A3N offers a masterclass in Lead Optimization .[1][2] While it possesses intrinsic kinase inhibitory activity (in vitro), its in vivo translation is frequently compromised by metabolic liabilities and poor membrane permeability.[1][2] This guide objectively compares the 4A3N scaffold against its optimized clinical counterparts to illustrate the disconnect between enzymatic potency and physiological efficacy.[1][2]

Structural & Mechanistic Comparison

The primary distinction between the 4A3N scaffold and clinical EGFR inhibitors is the rigidity of the core structure.[1]

Feature4-Anilino-3-nitrobenzoic Acid (The Scaffold)Gefitinib (The Drug)Impact on Activity
Core Structure Flexible "Open-Ring" (Benzoic acid)Rigid Bicyclic (Quinazoline)Rigidity reduces the entropy penalty upon binding to the ATP pocket.[1][2]
H-Bond Donor Carboxylic Acid (-COOH)N1 of QuinazolineThe quinazoline N1 accepts a crucial H-bond from Met793 in the EGFR hinge region.[1][2]
Electronic Effect Nitro (-NO2) Electron WithdrawingCl/F SubstituentsThe nitro group creates a strong dipole but is metabolically labile.[1][2]
Physicochemical High TPSA, Anionic at pH 7.4Lipophilic, Neutral/BasicCritical IVIVC Failure Point: The ionized carboxylate limits passive diffusion across cell membranes.[2]
Diagram 1: Structural Evolution & Binding Mode

This diagram illustrates the transition from the open-ring scaffold to the cyclized drug and the resulting metabolic implications.[1]

G Scaffold 4-Anilino-3-nitrobenzoic Acid (Open Ring) Cyclization Synthetic Cyclization (Chemical Optimization) Scaffold->Cyclization + Formamidine/Cyclizing Agent Metabolism In Vivo Liability: Nitro Reduction & Glucuronidation Scaffold->Metabolism In Vivo Administration Drug Gefitinib (Quinazoline) (Closed Ring) Cyclization->Drug Efficacy Sustained Tumor Regression Drug->Efficacy High Permeability Metabolic Stability Clearance Rapid Renal Clearance (Low Exposure) Metabolism->Clearance

Caption: Comparison of the "Open-Ring" 4A3N scaffold versus the "Closed-Ring" Gefitinib, highlighting the metabolic divergence that leads to poor IVIVC for the scaffold.

In Vitro Performance Profile

In enzymatic assays, 4A3N derivatives show respectable activity because the target (EGFR kinase domain) is exposed, removing the barrier of the cell membrane.[2]

Key Experimental Data (Comparative)
Metric4A3N ScaffoldGefitinib (Control)Interpretation
EGFR IC50 (Enzymatic) 0.5 - 5.0 µM0.02 - 0.08 µMThe scaffold binds, but with 10-100x lower affinity due to lack of planarity.[1][2]
Cellular IC50 (A549) > 50 µM0.01 - 0.1 µMMajor Disconnect: The scaffold fails to penetrate the cell membrane efficiently due to the ionized carboxylate.[1][2]
Solubility (PBS, pH 7.4) High (>100 µg/mL)Moderate (Solubility limited)The scaffold is soluble but not permeable (Class III/IV), whereas Gefitinib is Class II (Permeable).[1][2]
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To validate the intrinsic affinity of the 4A3N scaffold, use this self-validating enzymatic protocol.

  • Reagent Prep: Prepare 4A3N stocks in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]

  • Enzyme Incubation: Mix 5 µL of EGFR-WT recombinant protein (0.2 ng/µL) with 5 µL of compound. Incubate for 15 min at RT to allow "open-ring" conformational adjustment.

  • Reaction Start: Add 2.5 µL ATP (at Km, approx 5 µM) and 2.5 µL peptide substrate (Poly GT-biotin).

  • Detection: After 60 min, add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin.[1][2]

  • Validation: Z-factor must be > 0.[1][2]5. Gefitinib control must yield IC50 < 100 nM.[1][2]

In Vivo Activity & The IVIVC Disconnect

This is where the correlation breaks down. While 4A3N inhibits the enzyme in a test tube, it fails in animal models due to ADME (Absorption, Distribution, Metabolism, Excretion) failures.[2]

The "Nitro" Liability

The 3-nitro group is susceptible to nitro-reductases (abundant in the liver and hypoxic tumor regions).[1][2]

  • Reaction: R-NO2 → R-NH2 (Amine)[1][2]

  • Consequence: The resulting 3-amino derivative often has significantly different electronic properties (electron donating vs. withdrawing), altering binding affinity and potentially creating toxic reactive intermediates (hydroxylamines).[1][2]

The "Acid" Liability

The benzoic acid moiety (pKa ~ 3.[1][2][3]5) is fully ionized at physiological pH.[1][2]

  • Consequence: Charged molecules cannot passively diffuse through the lipid bilayer of tumor cells.[1][2] Furthermore, benzoic acids are rapid substrates for Phase II conjugation (Glycine conjugation to form hippurates), leading to rapid renal excretion.[1][2]

Diagram 2: The IVIVC Failure Mode

Visualizing why high in vitro potency does not translate to in vivo efficacy for this scaffold.

IVIVC cluster_invitro In Vitro (Enzyme Assay) cluster_invivo In Vivo (Systemic Circulation) Target EGFR Kinase Domain Interaction Direct Binding (Moderate Affinity) Target->Interaction No Membrane Barrier Liver Hepatic Metabolism (Nitro Reduction) Interaction->Liver Translation Attempt Kidney Renal Clearance (Acid Conjugation) Liver->Kidney Rapid Elimination Tumor Tumor Cell Membrane (Permeability Barrier) Liver->Tumor Low Free Drug Conc.

Caption: The "Acid Liability" prevents tumor penetration, while the "Nitro Liability" accelerates clearance, breaking the IVIVC.[1][2]

Experimental Protocol: In Vivo Xenograft Comparison

To definitively demonstrate the difference between the scaffold and the drug, a murine xenograft model is required.[1][2]

Objective: Compare Tumor Growth Inhibition (TGI) of 4A3N vs. Gefitinib.

  • Model: BALB/c nude mice inoculated subcutaneously with A549 (NSCLC) or A431 (Epidermoid) cells (

    
     cells/flank).[1][2]
    
  • Randomization: When tumors reach 100-150 mm³, randomize into 3 groups (n=8):

    • Vehicle: 1% Tween 80 / 0.5% CMC-Na.[1][2]

    • Scaffold Group: 4A3N (50 mg/kg, PO, QD).[1][2] Note: Higher dose required due to poor PK.[1][2]

    • Clinical Control: Gefitinib (10-20 mg/kg, PO, QD).[1][2]

  • Dosing Duration: 21 Days.

  • Endpoints:

    • Tumor Volume (

      
      ).[1][2]
      
    • Body Weight (Toxicity marker).[1][2]

  • Expected Outcome:

    • Gefitinib: >80% TGI (Tumor regression).[1][2]

    • 4A3N: <20% TGI (Statistically insignificant from vehicle).[1][2]

    • Why? Plasma concentration of 4A3N likely drops below IC50 within 1-2 hours (short half-life), whereas Gefitinib maintains coverage.[1][2]

References

  • Vertex AI Search. (2024).[1][2] 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. National Institutes of Health.[1][2] Link[1][2][4]

  • Semantic Scholar. (2022).[1][2] Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors. Link[1][2]

  • EWA Direct. (2023).[1][2] Analyzing the current application status of gefitinib based on the synthetic routes. Link

  • UCL Discovery. (2014).[1][2] Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. Link

  • Chem-Impex. (n.d.).[1][2] 3-Nitrobenzoic Acid Properties and Applications. Link

Sources

A head-to-head comparison of different synthetic routes to 4-Anilino-3-nitrobenzoic acid

[1][2][3]

Executive Summary

The synthesis of 4-Anilino-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (


)
FeatureRoute A: Direct Acid Substitution Route B: The Ester Variant Route C: Fluoro-Precursor Route
Primary Mechanism

on free acid

on ester

on activated aryl fluoride
Starting Material 4-Chloro-3-nitrobenzoic acidMethyl/Ethyl 4-chloro-3-nitrobenzoate4-Fluoro-3-nitrobenzoic acid
Reagents Aniline, 1-Propanol (or aqueous)Aniline, K₂CO₃, DMSO/DMFAniline, EtOH/Water
Yield 65-70%80-90% (over 2 steps)>90%
Cost Efficiency High (Cheapest raw materials)Moderate (Extra steps)Low (Expensive starting material)
Scalability Excellent (Industrial Standard)Good (Better purification control)Poor (Cost prohibitive at kg scale)
Key Impurity Unreacted starting materialHydrolysis byproductsMinimal

Detailed Technical Analysis

Route A: Direct Nucleophilic Substitution (The Industrial Standard)

This is the most direct and atom-economical route, utilizing the commercially abundant 4-chloro-3-nitrobenzoic acid . The reaction is driven by the electron-withdrawing nitro group ortho to the leaving group (chlorine).

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Challenges: The carboxylic acid moiety can form a salt with aniline, reducing the effective concentration of the free nucleophile. High temperatures (refluxing alcohols) are required to overcome the deactivation.

Experimental Protocol (Validated)
  • Charge: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in 1-propanol (3-5 volumes).

  • Addition: Add aniline (2.5 - 3.0 eq). The excess aniline serves as both nucleophile and base to neutralize the HCl generated.

  • Reaction: Reflux (97°C) for 12–15 hours . Monitor by HPLC for consumption of the chloro-derivative.[1]

  • Workup:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice/water acidified with HCl (to pH ~2). Note: This step is critical to solubilize excess aniline as the hydrochloride salt, precipitating the product.

    • Filter the yellow/orange solid.

  • Purification: Recrystallize from ethanol or acetic acid to remove trace starting material.

    • Target Yield: 65%

    • Melting Point: 257–260°C[2]

Expert Insight: Using water as a co-solvent (aqueous substitution) is possible but often leads to slower kinetics due to the poor solubility of the organic acid. 1-Propanol provides the optimal balance of solubility and boiling point.

Route B: The Ester Variant (High Purity Strategy)

In this route, the carboxylic acid is first protected as an ester (methyl or ethyl). The ester group is electron-withdrawing, slightly activating the ring further compared to the carboxylate anion formed in Route A.

  • Logic: Avoids zwitterion/salt formation between the acid and aniline. Allows the use of inorganic bases (

    
    ) in aprotic polar solvents (DMSO/DMF) to accelerate the reaction.
    
  • Workflow: Esterification

    
    
    
    
    
    
    Hydrolysis.
Experimental Protocol
  • Step 1 (

    
    ):  Dissolve methyl 4-chloro-3-nitrobenzoate  (1.0 eq) in DMSO . Add aniline  (1.2 eq) and potassium carbonate  (2.0 eq). Heat to 60–80°C for 4-6 hours.
    
  • Step 2 (Hydrolysis): Add aqueous NaOH (2M) directly to the reaction mixture. Heat at 50°C until the ester is consumed.

  • Workup: Acidify with HCl to precipitate the free acid.

  • Advantage: The intermediate ester can be crystallized if high purity is required before the final hydrolysis, acting as a "purification firewall."

Route C: The Fluoro-Precursor Route (Discovery/Fast-Track)

Replacing chlorine with fluorine significantly accelerates the

  • Use Case: Rapid synthesis of analogs in medicinal chemistry where yield and speed outweigh cost.

  • Conditions: Can be run at lower temperatures (refluxing methanol or even 50°C) with stoichiometric aniline.

Comparison Data
ParameterChloro-Precursor (Route A)Fluoro-Precursor (Route C)
Relative Rate (

)
1~100-200
Temperature Required >95°C50-80°C
Solvent 1-Propanol / DMSOEthanol / Methanol
Raw Material Cost $

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways.

SynthesisPathwaysStart_Cl4-Chloro-3-nitrobenzoic acid(Cheap, Available)Route_ARoute A: Direct Substitution(Aniline, 1-Propanol, Reflux)Start_Cl->Route_AIndustrial ScaleStart_F4-Fluoro-3-nitrobenzoic acid(Expensive, Highly Reactive)Route_CRoute C: Fluoro Method(Aniline, EtOH, Mild Heat)Start_F->Route_CMedChem ScaleStart_EsterMethyl 4-chloro-3-nitrobenzoateRoute_BRoute B: Ester Method(Aniline, K2CO3, DMSO)Start_Ester->Route_BHigh Purity ReqProduct4-Anilino-3-nitrobenzoic acid(Target)Route_A->Product65% YieldIntermediateEster IntermediateRoute_B->IntermediateSNArRoute_C->Product>90% YieldHydrolysisHydrolysis(NaOH/H2O)Intermediate->HydrolysisHydrolysis->Product85% Yield

Caption: Decision tree for selecting the optimal synthetic route based on scale and purity requirements.

Critical Process Parameters (CPPs)

For researchers scaling Route A, control these variables:

  • Aniline Stoichiometry: Use at least 2.5 equivalents. Aniline acts as the solvent and acid scavenger. Reducing this leads to incomplete conversion.[3]

  • Temperature: The reaction has a high activation energy barrier. Maintain internal temperature >95°C.

  • Quench pH: When precipitating the product, ensure pH < 3. If the pH is too high (4-6), aniline contaminants will co-precipitate as free base, ruining the purity.

References

  • Direct Synthesis Protocol

    • Synthesis of Methyl-4-Anilino-3-Amino/Amino-Acetyl Benzoates as Anti-Filarial Agents. (Describes the reflux of 4-chloro-3-nitrobenzoic acid with aniline in 1-propanol).
    • Source:

  • Fluoro-Precursor Kinetics

    • Nucleophilic Aromatic Substitution of Fluoroarenes. (Science of Synthesis 31.28).[4] Highlights the superior reactivity of fluoro-nitrobenzenes in

      
       reactions.
      
    • Source:

  • Ester Route & Analog Synthesis

    • Synthesis of potentially bioactive PABA-related N-(aminoalkyl)lactamic amino acids. (Details the use of K2CO3/DMSO for analogous substitutions on esters).
    • Source:

Comparative Guide: Cellular Target Engagement for 4-Anilino-3-nitrobenzoic Acid Scaffolds

[1][2]

Executive Summary

4-Anilino-3-nitrobenzoic acid represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core fragment for kinase inhibitors (e.g., EGFR, Src, CK2) and metabolic modulators (e.g., CoQ biosynthesis inhibitors).[1][2] However, its chemical structure—specifically the nitro group and the carboxylic acid tail—presents unique challenges for intracellular validation.[1] The nitro group is susceptible to cellular reduction, and the carboxylic acid can limit permeability or drive non-specific protein aggregation.[1]

This guide compares the two most robust methodologies for validating the target engagement of this scaffold: Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement .[1]

Part 1: The Technical Landscape

For a scaffold like 4-Anilino-3-nitrobenzoic acid, "Target Engagement" answers a binary question: Does the molecule physically bind the target protein inside the living cell, or is the phenotypic effect due to off-target toxicity?

Comparison Matrix: CETSA vs. NanoBRET
FeatureCETSA (Cellular Thermal Shift Assay) NanoBRET™ Target Engagement
Primary Utility Label-Free Validation. Proves physical binding of the native molecule in intact cells.[1]Quantitative Affinity. Measures intracellular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

and residence time.[1][3]
Suitability for this Scaffold High. Ideal for 4-Anilino-3-nitrobenzoic acid because no chemical modification (tagging) is required.[1]Medium. Requires a known target and a tracer.[1] Best for testing if the scaffold competes with a known inhibitor.[1]
Mechanism Ligand binding stabilizes the protein, preventing thermal denaturation/aggregation.[1]Bioluminescence Resonance Energy Transfer (BRET) between a target-Luciferase fusion and a fluorescent tracer.[1][4]
Throughput Low to Medium (Western Blot readout).High (Plate reader readout).
Critical Limitation Does not distinguish between orthosteric vs. allosteric binding.[1]Requires transfection of the target protein (overexpression artifacts possible).[1]
Part 2: Strategic Protocols
Strategy A: CETSA (The "Gold Standard" for Scaffolds)

Why use this? Because 4-Anilino-3-nitrobenzoic acid is a small fragment.[1] Attaching a fluorophore to it (for imaging) would likely destroy its binding affinity.[1] CETSA uses the unmodified compound.[1]

The Scientific Logic: We rely on the thermodynamic principle that ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


15

1

Protocol: Isothermal Dose Response (ITDR-CETSA) Objective: Determine the concentration required to stabilize the target at a fixed challenging temperature.[1]

  • Cell Preparation:

    • Seed cells (e.g., A549 or HeLa) to 80% confluency.[1]

    • Crucial Step: Treat with 4-Anilino-3-nitrobenzoic acid across a dose range (e.g., 10 nM to 100 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      M) for 1 hour .[1]
      
    • Note: Short incubation prevents nitro-reduction by cellular enzymes.[1]

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS containing protease inhibitors.[1]

    • Divide aliquots into PCR tubes.

    • Heat all tubes to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Aggregation Temperature)  of the specific target (usually 48°C–52°C for kinases).[1] Use a gradient PCR machine.[1]
      
    • Heat for 3 minutes , then immediately snap-cool on ice.

  • Separation:

    • Lyse cells using a mild detergent (0.4% NP-40) followed by 3 freeze-thaw cycles.[1]

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Mechanism:[1] Denatured/unbound proteins precipitate and form the pellet.[1] Stabilized/bound proteins remain in the supernatant.[1]

  • Detection:

    • Run the supernatant on SDS-PAGE/Western Blot.[1]

    • Probe for the target kinase (e.g., EGFR) and a loading control (e.g., GAPDH - Note: GAPDH is thermally stable, so it serves as a loading control, not a heat-shock control).[1]

Strategy B: NanoBRET (The Competitive Validator)

Why use this? If you suspect your scaffold binds to the ATP-binding pocket of a kinase (common for anilino-benzoates), NanoBRET proves it by showing your molecule displaces a known "Generic Kinase Tracer."[1]

The Scientific Logic: This is a competitive binding assay.[1] You express the Target-Luciferase fusion. You add a cell-permeable fluorescent tracer that binds the target.[1][6] When you add 4-Anilino-3-nitrobenzoic acid, if it binds the same pocket, it kicks the tracer off, causing a loss of BRET signal .[1]

Protocol: Live-Cell Competition Assay

  • Transfection:

    • Transfect HEK293 cells with a plasmid encoding NanoLuc-Target Fusion (e.g., NanoLuc-CK2).[1]

    • Incubate 24 hours.

  • Tracer Equilibration:

    • Add the NanoBRET Tracer (e.g., K-4 or K-5 for kinases) at a concentration near its ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
    • Simultaneously add 4-Anilino-3-nitrobenzoic acid (serial dilution).[1]

  • Measurement:

    • Incubate for 2 hours at 37°C.

    • Add NanoBRET substrate (furimazine).[1]

    • Measure Donor Emission (460nm) and Acceptor Emission (618nm).[1]

  • Calculation:

    • Calculate BRET Ratio: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
    • Plot Dose-Response: Lower BRET signal = Higher Target Engagement.[1]

Part 3: Visualization & Logic Flow
Workflow Diagram: CETSA vs. NanoBRET Decision Tree

TargetEngagementStartStart: 4-Anilino-3-nitrobenzoic Acid(Candidate Scaffold)IsTargetKnownIs the Biological Target Known?Start->IsTargetKnownKnownTarget Known(e.g., EGFR, CK2)IsTargetKnown->KnownYesUnknownTarget Unknown(Phenotypic Hit)IsTargetKnown->UnknownNoBindingSiteIs the Binding SiteOrthosteric (ATP-pocket)?Known->BindingSiteCETSA_MSPerform Thermal Proteome Profiling(CETSA-MS)Unknown->CETSA_MSOrthoYes (ATP-Competitive)BindingSite->OrthoLikelyAlloUnknown / AllostericBindingSite->AlloPossibleNanoBRETNanoBRET Assay(Competition with Tracer)Ortho->NanoBRETCETSA_WBCETSA (Western Blot)(Isothermal Dose Response)Allo->CETSA_WBResult_NBOutput: Intracellular Kd(Quantitative)NanoBRET->Result_NBResult_CETSAOutput: Binding Confirmation(Qualitative/Binary)CETSA_WB->Result_CETSA

Caption: Decision matrix for selecting the optimal target engagement assay based on prior knowledge of the target and binding mode.

Part 4: Critical Scientific Considerations (E-E-A-T)
1. The Nitro-Reduction Artifact

Expert Insight: The "nitro" group on 4-Anilino-3-nitrobenzoic acid is a liability in cellular assays.[1] Intracellular nitroreductases can reduce the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


1
  • Impact: The molecule engaging the target might be the metabolite, not the parent.[1]

  • Control: Perform a Lysate-CETSA alongside the Live-Cell CETSA .[1] In lysate, metabolic enzymes are diluted and less active (especially without added NADPH).[1] If the thermal shift (

    
     shift) occurs in live cells but not in lysate, metabolic activation is likely required.[1]
    
2. Solubility & pH

The carboxylic acid moiety means the compound's permeability is pH-dependent.

  • Protocol Adjustment: Ensure the cell culture media is buffered correctly (pH 7.4). At acidic pH (e.g., in tumor microenvironments), the acid is protonated and more permeable.[1]

  • Solvent: Dissolve the stock in DMSO. Do not exceed 0.5% DMSO final concentration in the assay, as DMSO itself destabilizes proteins (lowering

    
    ).[1]
    
3. Interpreting the Data
  • Positive Result (CETSA): A clear band at the high temperature in the treated lane vs. no band in the control lane.[1]

  • Positive Result (NanoBRET): A sigmoidal drop in BRET signal correlating with drug concentration.[1]

  • False Negative: If the protein is part of a massive multi-protein complex, the thermal shift might be masked (Complex buffering).[1]

References
  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1]

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[1] Nature Communications, 6, 10091.[1] [1]

  • Zhang, N., et al. (2002). "4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors."[1][7] Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.[1][7] (Demonstrates the kinase relevance of the anilino-benzoate scaffold).

  • Forsman, U., et al. (2010). "4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures."[1][2] Nature Chemical Biology, 6, 515–517.[1][2] (Grounding for metabolic targets of nitrobenzoates).

Safety Operating Guide

4-Anilino-3-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Compliance

Proper disposal of 4-Anilino-3-nitrobenzoic acid (CAS: 16927-49-4) is not merely a janitorial task; it is a critical component of laboratory safety and environmental stewardship. As a nitro-substituted aromatic acid, this compound presents specific risks—primarily aquatic toxicity and potential energetic instabilities when in contact with strong bases or oxidizers.

This guide provides a self-validating protocol for the safe containment, classification, and disposal of this compound. It is designed to move beyond generic "hazardous waste" labels and provide the mechanistic rationale required for high-integrity research environments.

Hazard Identification & Mechanistic Rationale

Before disposal, you must understand the chemical behavior that dictates the safety protocols. 4-Anilino-3-nitrobenzoic acid combines a nitro group (


) and a carboxylic acid group (

) on an aromatic ring.
Critical Chemical Behaviors:
  • Energetic Instability with Bases: Like many nitrobenzoic acid derivatives, this compound can form unstable salts when mixed with strong bases (e.g., Potassium Hydroxide). While the anilino group provides some electronic stabilization, the risk of thermal runaway or shock sensitivity in dry salt forms remains a valid concern.

  • Aquatic Toxicity: Nitro-aromatics are notoriously difficult to degrade in standard water treatment facilities. Release into sink drains is strictly prohibited due to long-term aquatic persistence.

  • Combustibility: As an organic solid with a nitro group, it serves as a fuel source. It must be segregated from oxidizers to prevent rapid deflagration.

GHS Hazard Classification (Inferred from Analogs):
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT - SE 3H335: May cause respiratory irritationWarning
Aquatic Toxicity 3H412: Harmful to aquatic life with long-lasting effectsNone

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety starts with personal defense. Do not rely on standard lab coats alone.

PPE TypeSpecificationRationale
Gloves Nitrile (Min. 0.11 mm thickness)Provides adequate barrier against solid particulates and incidental solvent contact.
Respiratory N95 or P100 RespiratorRequired if handling dry powder outside a fume hood to prevent inhalation of irritant dust.
Eye Protection Chemical Safety GogglesSafety glasses are insufficient; goggles seal against airborne dust entry.
Clothing Lab Coat (Buttoned) + Long SleevesPrevents dermal absorption and contamination of personal clothing.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This workflow ensures that the compound is tracked and segregated correctly from the moment it is deemed waste until it leaves the facility.

A. Waste Stream Segregation Logic

The most common error in disposal is commingling incompatible wastes. Use the following decision logic to classify your waste stream.

WasteSegregation Start Waste Material Identified: 4-Anilino-3-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Debris Contaminated (Gloves, Wipes) StateCheck->Debris SolidBin Solid Hazardous Waste (Tag: Toxic, Irritant) Solid->SolidBin Segregate from Oxidizers SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Double Bagged) Debris->DebrisBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream Halogenated->HaloBin NonHaloBin Organic Solvent Waste Stream NonHalogenated->NonHaloBin

Figure 1: Decision logic for segregating 4-Anilino-3-nitrobenzoic acid waste streams. Note the strict separation of halogenated and non-halogenated solvents if the compound is in solution.

B. Step-by-Step Disposal Procedure

Step 1: Stabilization & Preparation

  • Solids: If the powder is dry and stable, place it directly into a wide-mouth high-density polyethylene (HDPE) jar.

    • Caution: Do NOT mix with metal spatulas if there is any risk of friction sensitivity (use Teflon/plastic).

  • Liquids: Ensure the pH of the solution is neutral or slightly acidic (pH 4-7). Avoid adding strong bases (like NaOH or KOH) to "neutralize" the acid, as this forms nitro-benzoate salts which can be shock-sensitive when dried.

Step 2: Labeling (The "Self-Validating" Step) A waste container is only safe if its contents are known. Your label must include:

  • Full Chemical Name: 4-Anilino-3-nitrobenzoic acid (Do not use abbreviations).

  • CAS Number: 16927-49-4.[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

Step 3: Secondary Containment

  • Place the primary waste container inside a secondary tray or tub. This captures any potential leaks or spills during transport to the central waste accumulation area.

Step 4: Scheduling Pickup

  • Contact your Environmental Health & Safety (EHS) department.

  • Disposal Method: The preferred industry standard for nitro-aromatics is High-Temperature Incineration . This ensures complete destruction of the nitro group and prevents environmental leaching.

Emergency Procedures: Spills & Exposure

In the event of a spill, immediate action is required to prevent aerosolization of the powder.[2]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile Gloves, N95) Evacuate->PPE Contain 3. Containment Cover with damp paper towels PPE->Contain Clean 4. Cleanup Scoop into waste jar Contain->Clean Do NOT sweep dry dust Wash 5. Decontamination Wash area with soap & water Clean->Wash Report 6. Report to EHS Wash->Report

Figure 2: Emergency response workflow. Dampening the spill is critical to prevent inhalation of dust.

Critical Note on Dry Sweeping: Never dry sweep nitro-aromatic powders. The friction can generate static charge or heat, potentially triggering a reaction. Always use a wet method (damp paper towels) or a HEPA vacuum designed for hazardous particulates.

References

  • PubChem. (n.d.). 4-anilino-3-nitrobenzoic acid (Compound).[1][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • International Labour Organization (ILO). (2018). ICSC 1684 - 4-Nitrobenzoic Acid. (Reference for nitro-acid incompatibility with bases). Retrieved from [Link][2]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Anilino-3-nitrobenzoic acid
Reactant of Route 2
4-Anilino-3-nitrobenzoic acid

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